molecular formula C7H5ClN2 B372650 2-chloro-2H-indazole

2-chloro-2H-indazole

Cat. No.: B372650
M. Wt: 152.58g/mol
InChI Key: RHXUWAXRJICVQX-UHFFFAOYSA-N
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Description

2-Chloro-2H-indazole is a valuable chemical building block in organic synthesis and medicinal chemistry research. The indazole scaffold is a nitrogen-containing heterocycle of significant pharmacological interest, known for its broad spectrum of biological activities . This specific derivative, featuring a chlorine substituent, is designed for the synthesis and exploration of novel compounds, particularly in the development of kinase inhibitors and other biologically active molecules . The 2H-indazole tautomer is a frequently used pharmacophore in drug discovery . Researchers utilize such substituted indazoles as key intermediates in various synthetic protocols, including palladium-catalyzed cross-coupling and metal-catalyzed C-H functionalization, to create diverse libraries for biological screening . The presence of the chlorine atom at the 2-position offers a reactive site for further functionalization, allowing researchers to elaborate the core structure for structure-activity relationship (SAR) studies. Indazole derivatives have demonstrated potential in numerous research areas, including as templates for anticancer, anti-inflammatory, and antimicrobial agents . This product is intended for laboratory research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-10-5-6-3-1-2-4-7(6)9-10/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXUWAXRJICVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN(N=C2C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401315121
Record name 2-Chloro-2H-indazole
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Molecular Weight

152.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887571-92-8
Record name 2-Chloro-2H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887571-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-2H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Indazole Tautomeric Frontier: 2-Chloro-2H-Indazole vs. 3-Chloro-1H-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper on Structural Isomerism, Reactivity, and Pharmacological Relevance

Executive Summary

In the landscape of nitrogen heterocycles, indazoles present a unique challenge due to their annular tautomerism (1H- vs. 2H-).[1][2] While 3-chloro-1H-indazole is a stable, well-characterized pharmacophore (often referred to as "IndCl" in estrogen receptor


 research), the specific entity 2-chloro-2H-indazole  represents a high-energy, reactive 

-chloramine intermediate.

This guide distinguishes the theoretical and transient nature of this compound from its stable isomers. It provides a rigorous analysis of the


-halo bond lability, the quinoid vs. benzenoid tautomeric energetics, and the practical synthetic pathways relevant to drug discovery professionals who may encounter this nomenclature.
Part 1: Structural Identity and Tautomeric Dynamics

The core complexity of indazole chemistry lies in the prototropic tautomerism between the 1H- and 2H- forms. Understanding this is prerequisite to analyzing the "2-chloro" species.

1.1 The Tautomeric Equilibrium

Indazole exists in two primary tautomeric forms:

  • 1H-Indazole (Benzenoid): The thermodynamically stable form (

    
     to 
    
    
    
    kcal/mol relative to 2H). It maintains full aromaticity in the benzene ring.
  • 2H-Indazole (Quinoid): The less stable tautomer. It possesses a quinoid-like electronic structure, which disrupts the aromaticity of the benzene ring.

Critical Distinction:

  • This compound: This structure places a chlorine atom on the nitrogen at position 2. Chemically, this is an

    
    -chloramine . The electronegative chlorine destabilizes the already higher-energy quinoid 2H-scaffold.
    
  • 3-Chloro-1H-Indazole: This places the chlorine on the carbon at position 3.[3] This is a

    
    -chloride . It retains the stable 1H-benzenoid aromaticity and is the standard "chloroindazole" scaffold used in medicinal chemistry.
    
1.2 Quantitative Structural Properties (Computed)
PropertyThis compound (

-Cl)
3-Chloro-1H-Indazole (

-Cl)
Bond Type Nitrogen-Halogen (

)
Carbon-Halogen (

)
Stability Low (Reactive Oxidant)High (Stable Solid)
Electronic Character Electrophilic Cl

source
Nucleophilic Aromatic Ring
Tautomer Form Quinoid (High Energy)Benzenoid (Low Energy)
Primary Utility Chlorinating Reagent (Theoretical)Drug Scaffold (e.g., ER

ligands)
Part 2: Reactivity Profile and Mechanism

The "this compound" species is best understood not as a static drug target, but as a reactive intermediate in the chlorination of indazoles.

2.1 The

-Chloramine Instability

Compounds with an


 bond (like 1-chlorobenzotriazole or 

-chloroindazoles) are generally unstable. The

bond is polarized such that the chlorine carries a partial positive charge (

).
  • Reactivity: These species act as oxidants or electrophilic chlorinating agents.

  • Rearrangement: Under acidic or thermal conditions,

    
    -haloindazoles undergo an Orton-type rearrangement , where the chlorine migrates from the nitrogen to the carbon at position 3 (the most nucleophilic site on the ring), yielding the stable 3-chloro-1H-indazole.
    
2.2 Visualization: Chlorination and Rearrangement Pathway

The following diagram illustrates the generation of the transient


-chloro species and its collapse into the thermodynamic product.

IndazoleChlorination Indazole Indazole (1H/2H eq.) N_Chloro_1 1-Chloro-1H-indazole (Kinetic N-Cl Intermediate) Indazole->N_Chloro_1 Fast N-Chlorination N_Chloro_2 This compound (High Energy Quinoid N-Cl) Indazole->N_Chloro_2 Minor Pathway Reagents Cl2 / NaOCl Transition Orton-type Rearrangement N_Chloro_1->Transition Cl+ Migration N_Chloro_2->Transition Cl+ Migration Product 3-Chloro-1H-indazole (Thermodynamic C-Cl Product) Transition->Product Irreversible

Caption: Mechanistic pathway showing the transient nature of N-chloro isomers (red) rearranging to the stable 3-chloro scaffold (green).

Part 3: Drug Development Context (The "Chloroindazole" Scaffold)

Researchers searching for "this compound" in the context of drug development are likely referencing the 3-chloro-1H-indazole scaffold, specifically in the field of Estrogen Receptor beta (ER


) modulation.
3.1 The "IndCl" Ligand

In neuroprotection and multiple sclerosis research, the compound often abbreviated as IndCl is 3-chloro-1H-indazole (or an


-substituted analog).
  • Mechanism: It acts as a selective ER

    
     ligand.[4]
    
  • Therapeutic Value: Promotes remyelination and modulates inflammation without the feminizing side effects of ER

    
     activation.
    
  • Pharmacokinetics: Unlike the reactive 2-chloro-2H species, the 3-chloro-1H scaffold is metabolically stable enough for oral dosing and CNS penetration.

3.2 2H-Indazoles as Scaffolds

While 2-chloro -2H-indazole is unstable, 2-alkyl -2H-indazoles are highly valuable drug scaffolds.

  • Stabilization: Substituting the N2 position with a carbon group (Methyl, Phenyl) locks the molecule in the 2H-quinoid form.

  • Applications: Inhibitors of kinases (e.g., PLK4, TTK, FGFR).

  • Synthesis Note: These are made by alkylating indazole (which gives a mixture of N1 and N2 products) or by cyclizing 2-nitrobenzaldehydes with primary amines.

Part 4: Experimental Protocols

Since this compound is a transient intermediate, the following protocols focus on (A) the synthesis of the stable 3-chloro isomer (often the actual target) and (B) the generation of 2-substituted indazoles (to access the 2H scaffold).

Protocol A: Synthesis of 3-Chloro-1H-Indazole (The Stable Isomer)

Target: Preparation of the core scaffold for ER


 ligands.
  • Reagents: Indazole (1.0 eq), Sodium Hypochlorite (NaOCl, 10-13% solution), Sodium Hydroxide (NaOH).

  • Procedure:

    • Dissolve indazole in aqueous NaOH (approx 2M) to form the sodium salt.

    • Cool the solution to 0–5°C in an ice bath.

    • Add NaOCl solution dropwise with vigorous stirring. Note: This initially forms the N-chloro species.

    • Allow the reaction to warm to room temperature or heat gently (40-50°C) to promote the rearrangement of the chlorine from N to C3.

    • Acidify the solution with dilute HCl to precipitate the product.

    • Purification: Filter the solid, wash with water, and recrystallize from ethanol/water.

  • Validation:

    • 1H NMR (DMSO-d6): Disappearance of the C3-H proton (typically a singlet around

      
       8.0 ppm in unsubstituted indazole).
      
    • MS: M+ and M+2 peaks (3:1 ratio) characteristic of monochlorination.

Protocol B: Synthesis of 2-Alkyl-2H-Indazoles (The 2H Scaffold)

Target: Accessing the 2H-tautomer scaffold (stabilized by alkylation, not chlorination).

  • Reagents: 2-Nitrobenzaldehyde, Primary Amine (R-NH2), Sodium Azide (NaN3), CuI (Catalyst).

  • Procedure (One-Pot):

    • Combine 2-nitrobenzaldehyde and the primary amine in a solvent (e.g., PEG-300 or DMSO).

    • Stir at room temperature to form the imine (Schiff base).

    • Add NaN3 and CuI (10 mol%).

    • Heat to 100–120°C. The azide attacks the imine, followed by denitrogenation and cyclization.

  • Outcome: Exclusive formation of the 2-substituted-2H-indazole . This avoids the N1/N2 selectivity issues of direct alkylation.

Part 5: References
  • PubChem. (n.d.). This compound (CID 817571). National Library of Medicine. [Link]

  • Giraud, F., et al. (2021). "C3-Indazole Functionalization: A Review." Current Organic Chemistry. (Discusses halogenation at C3 vs N-halo intermediates). [Link]

  • Tiwari-Woodruff, S., et al. (2025).[5] "Chloroindazole based estrogen receptor

    
     ligands with favorable pharmacokinetics promote functional remyelination."[5] Scientific Reports.[5] (Defines "IndCl" as the stable 3-chloro ligand). [Link]
    
  • Claramunt, R. M., et al. (2019). "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds." The Journal of Organic Chemistry. (In-depth analysis of 1H vs 2H energetics). [Link][6]

  • Organic Chemistry Portal. (2024). "Synthesis of Indazoles." (Protocols for 1H and 2H scaffold construction). [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Chloro-2H-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-chloro-2H-indazole, a reactive N-chloro derivative of the indazole heterocyclic system. While the indazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals, the N-halo derivatives remain a less explored class of compounds, primarily utilized as specialized synthetic intermediates.[1][2] This document details a proposed synthetic pathway for this compound via direct electrophilic chlorination of the indazole N-H bond. We will delve into the critical challenge of regioselectivity in indazole substitution, offering field-proven insights to rationalize experimental choices aimed at favoring the desired 2-chloro isomer over its 1-chloro counterpart. Furthermore, this guide establishes a complete, self-validating protocol for the synthesis, purification, and rigorous characterization of the title compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Predicted spectroscopic data are provided to serve as a benchmark for researchers. This whitepaper is intended for an audience of researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Introduction: The Indazole Scaffold and the Significance of N-Functionalization

Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, are recognized as privileged scaffolds in drug discovery.[1] The unique electronic properties and structural rigidity of the indazole core enable it to serve as a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3]

The indazole system exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the less stable 2H-indazole.[2] Functionalization of the indazole nitrogen atoms is a common strategy to modulate the molecule's physicochemical and pharmacological properties. However, direct substitution on the nitrogen often presents a significant regioselectivity challenge, yielding mixtures of N1 and N2-substituted products.[4] The outcome of such reactions is delicately influenced by steric and electronic effects of substituents on the indazole ring, the nature of the electrophile, and the choice of solvent and base.[5]

While N-alkylation and N-arylation of indazoles are extensively documented, the synthesis of N-haloindazoles, such as this compound, is less common. These compounds are typically not the final target but serve as reactive intermediates. The N-Cl bond is highly polarized, rendering the chlorine atom electrophilic and making N-chloro compounds effective chlorinating agents or precursors for other N-functionalized derivatives.[6] This guide aims to provide a robust framework for the controlled synthesis and unambiguous characterization of this compound.

Proposed Synthesis of this compound

Direct N-chlorination of the 1H-indazole starting material using an electrophilic chlorine source is the most direct and logical synthetic approach. The primary challenge is controlling the position of chlorination (N1 vs. N2).

The Regioselectivity Dilemma

The reaction of the indazolide anion (formed by deprotonation of 1H-indazole) with an electrophile can occur at either nitrogen.

  • N1-Substitution: Generally, N1-alkylation leads to the thermodynamically more stable product.[5]

  • N2-Substitution: The N2-position can be favored under specific, often kinetically controlled, conditions. For instance, electron-withdrawing groups at the C7 position have been shown to direct substitution to the N2 position.[5]

For N-chlorination, the reaction is typically rapid and may be governed by kinetic factors. The choice of chlorinating agent and reaction conditions is paramount in influencing the N1/N2 product ratio. Reagents such as N-Chlorosuccinimide (NCS) and tert-butyl hypochlorite (t-BuOCl) are suitable electrophilic chlorine sources for this transformation.[6][7]

G cluster_start Starting Material Indazole 1H-Indazole Prod1 1-Chloro-1H-indazole (Thermodynamic Product?) Indazole->Prod1 Electrophilic Chlorination Prod2 This compound (Kinetic Product?) Indazole->Prod2 Electrophilic Chlorination NCS N-Chlorosuccinimide (NCS) tBuOCl tert-Butyl Hypochlorite (t-BuOCl)

Causality Behind Experimental Choices

To favor the formation of the kinetically-favored this compound, the protocol is designed around the following principles:

  • Chlorinating Agent: tert-Butyl hypochlorite (t-BuOCl) is selected as the chlorinating agent. It is a potent electrophilic chlorine source that can react under neutral or slightly basic conditions at low temperatures, favoring kinetic control.[7][8] While NCS is also effective, it is sometimes used under acidic conditions which could complicate the reaction profile.[6]

  • Base: A non-nucleophilic, sterically hindered base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is used in a stoichiometric amount to deprotonate the 1H-indazole. This generates the indazolide anion in situ. Performing the reaction at low temperature immediately after anion formation should favor kinetic attack at the more accessible N2 position before equilibration can occur.

  • Solvent: An anhydrous, aprotic solvent like tetrahydrofuran (THF) is ideal. It readily dissolves the indazole and the base, is inert to the reactive species, and has a low freezing point suitable for low-temperature reactions.[5]

  • Temperature: The reaction is conducted at a low temperature (-78 °C) to minimize the reaction rate and prevent potential side reactions or rearrangement of the kinetic product to the more stable thermodynamic isomer.

Detailed Experimental Protocol

This protocol is a proposed methodology and should be performed with all appropriate safety precautions by trained personnel.

Materials:

  • 1H-Indazole (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.1 eq) or Potassium tert-butoxide (1.1 eq)

  • tert-Butyl hypochlorite (t-BuOCl, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1H-indazole (1.0 eq).

  • Dissolution: Add anhydrous THF to the flask to dissolve the starting material (concentration approx. 0.1 M).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

  • Chlorination: Cool the resulting suspension to -78 °C using a dry ice/acetone bath. Slowly add tert-butyl hypochlorite (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: Keep the bath temperature low (<30 °C) as N-chloro compounds can be thermally unstable.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate. The two isomers, 1-chloro-1H-indazole and this compound, should be separable. The 2-chloro isomer is expected to be the less polar of the two.

G Setup 1. Setup 1H-Indazole in Anhydrous THF under N2 Deprotonation 2. Deprotonation Add NaH at 0°C Setup->Deprotonation Cooling 3. Cooling Cool to -78°C Deprotonation->Cooling Chlorination 4. Chlorination Add t-BuOCl dropwise at -78°C Cooling->Chlorination Monitoring 5. Monitoring Stir at -78°C (TLC / LC-MS) Chlorination->Monitoring Quench 6. Quench Add sat. NH4Cl at -78°C Monitoring->Quench Workup 7. Workup Warm to RT, Extract with EtOAc, Wash Quench->Workup Purification 8. Purification Flash Column Chromatography Workup->Purification Characterization 9. Characterization (NMR, MS, IR) Purification->Characterization

Characterization and Data Analysis

Unambiguous characterization is essential to confirm the identity and purity of the synthesized this compound and to distinguish it from its 1-chloro isomer. The following data are predicted based on known spectroscopic trends for 2-substituted indazoles.[9][10]

Predicted Spectroscopic Data
Technique Expected Observations for this compound Rationale
¹H NMR H3 Proton: A singlet around δ 8.2-8.4 ppm. This proton is typically the most downfield signal in 2-substituted indazoles due to the deshielding effect of the adjacent nitrogen and the aromatic system. Aromatic Protons: Complex multiplets between δ 7.0-7.8 ppm, corresponding to the four protons on the benzene ring.The chemical shifts are based on analogous 2-aryl-2H-indazoles. The absence of an N-H proton signal (typically >10 ppm in 1H-indazole) is a key indicator of N-substitution.
¹³C NMR C3 Carbon: A signal around δ 120-125 ppm. Aromatic Carbons: Signals in the range of δ 115-150 ppm. Expect 5 distinct signals for the benzene ring carbons (C4-C7a).The chemical shifts are extrapolated from known 2-substituted indazole derivatives. The exact positions will be influenced by the electronegativity of the N-Cl bond.
Mass Spec. (EI/ESI) Molecular Ion (M⁺): A prominent peak at m/z 152. Isotope Pattern: A characteristic M+2 peak at m/z 154 with approximately one-third the intensity of the M⁺ peak, confirming the presence of one chlorine atom.The molecular weight of C₇H₅ClN₂ is 152.58. The ³⁵Cl/³⁷Cl natural isotopic abundance ratio (~3:1) provides a definitive signature in mass spectrometry.
IR Spectroscopy Absence of N-H stretch: No broad peak in the 3100-3400 cm⁻¹ region. Aromatic C-H stretch: Peaks around 3000-3100 cm⁻¹. C=C and C=N stretches: Sharp absorptions in the 1450-1620 cm⁻¹ fingerprint region. N-Cl stretch: A weak to medium absorption expected in the 600-800 cm⁻¹ region.The most critical diagnostic feature is the absence of the N-H stretching vibration, which is present in the 1H-indazole starting material.
Distinguishing Between N1 and N2 Isomers

The primary method for distinguishing between the 1-chloro and 2-chloro isomers is ¹H NMR spectroscopy. In 1-substituted indazoles, the H3 proton signal is typically more upfield compared to its position in 2-substituted isomers. Therefore, the 1-chloro isomer would be expected to show the H3 singlet at a lower chemical shift (e.g., δ 7.9-8.1 ppm) compared to the 2-chloro isomer (δ 8.2-8.4 ppm).

Safety, Stability, and Handling

  • Stability: N-chloro compounds can be unstable. They may be sensitive to light, heat, and acid. It is recommended to store this compound in a cool, dark place under an inert atmosphere and to use it relatively quickly after synthesis.

  • Safety: tert-Butyl hypochlorite is a strong oxidizing agent and can be explosive.[7] It should be handled with extreme care in a well-ventilated fume hood. Sodium hydride reacts violently with water to produce flammable hydrogen gas. All procedures should be carried out by personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

This technical guide outlines a comprehensive and scientifically grounded approach to the synthesis and characterization of this compound. By understanding the principles of indazole reactivity and carefully selecting reaction conditions to promote kinetic control, it is plausible to synthesize the target N2-chloro isomer selectively. The proposed protocol for synthesis, purification, and characterization provides a self-validating framework for researchers to produce and confirm the identity of this reactive synthetic intermediate. The predicted analytical data serves as a crucial reference point for experimental verification. This work provides a valuable resource for chemists seeking to explore the synthetic utility of N-haloindazoles in the development of novel chemical entities.

References

  • Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (n.d.). tert-Butyl hypochlorite. Wikipedia. Available at: [Link]

  • Yadav, G., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2025). Applications of N-Chlorosuccinimide in Organic Synthesis. ResearchGate. Available at: [Link]

  • IJSDR. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Cunningham, D., & Kerins, B. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2025). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). This compound. PubChem. Available at: [Link]

  • MDPI. (2024). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. MDPI. Available at: [Link]

  • PubMed. (2024). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Royal Society of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

  • Aliyaar, N., et al. (n.d.). Direct Formation of 2-Substituted 2H-Indazoles by a Pd- Catalyzed Reaction between 2-Halobenzyl Halides and Arylhydrazines. DOI. Available at: [Link]

Sources

An In-Depth Technical Guide to 2-chloro-2H-indazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-2H-indazole is a halogenated heterocyclic aromatic compound that belongs to the indazole family. The indazole scaffold, a bicyclic system composed of a fused benzene and pyrazole ring, is a privileged structure in medicinal chemistry due to its wide range of biological activities. The introduction of a chlorine atom at the 2-position of the indazole ring can significantly modulate the compound's physicochemical properties and biological activity, making this compound a valuable synthon for the development of novel therapeutic agents and other functional organic materials. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on providing practical insights for researchers in the field.

Core Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 887571-92-8[1]
Molecular Formula C₇H₅ClN₂
Molecular Weight 152.58 g/mol [1]
Canonical SMILES C1=CC=C2C(=C1)C=NN2Cl
InChI Key RHXUWAXRJICVQX-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways, primarily involving either the construction of the indazole ring with a pre-installed chloro group at the N2 position or the direct N-chlorination of a pre-existing indazole core. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Method 1: N-Chlorination of 1H-Indazole

A direct and often efficient method for the preparation of this compound is the N-chlorination of commercially available 1H-indazole. This transformation can be achieved using various chlorinating agents. A common and effective reagent for this purpose is N-chlorosuccinimide (NCS).

Reaction Scheme:

G Indazole 1H-Indazole Reaction + Indazole->Reaction NCS N-Chlorosuccinimide (NCS) NCS->Reaction Solvent Inert Solvent (e.g., CH2Cl2, CCl4) Solvent->Reaction dissolved in Product This compound Byproduct Succinimide Product_plus_Byproduct + Reaction->Product_plus_Byproduct Stir at RT Product_plus_Byproduct->Product Product_plus_Byproduct->Byproduct G o-Nitrobenzylamine o-Nitrobenzylamine Intermediate Intermediate o-Nitrobenzylamine->Intermediate Base (e.g., KOH) 2H-Indazole 2H-Indazole Intermediate->2H-Indazole Intramolecular Cyclization This compound This compound 2H-Indazole->this compound N-Chlorination G This compound This compound 2-Substituted-2H-indazole 2-Substituted-2H-indazole This compound->2-Substituted-2H-indazole Nucleophile (Nu⁻)

Sources

Spectroscopic Characterization of Chloroindazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of chloro-substituted indazoles.

Editorial Note on Nomenclature & Stability: The specific designation "2-chloro-2H-indazole" implies a chlorine atom bonded directly to the nitrogen at position 2 (


-Cl bond).[1] Chemically, 

-haloazoles are generally labile, reactive oxidants and are rarely isolated as stable drug development scaffolds.
  • Scenario A: You are analyzing 3-chloro-1H-indazole (the standard stable "chloroindazole" scaffold).[1]

  • Scenario B: You are analyzing a 2-substituted-2H-indazole where the "chloro" refers to a substituent on an attached ring (e.g., 2-(2-chlorophenyl)-2H-indazole), common in ER

    
     ligand research.[1]
    

This guide primarily characterizes 3-chloro-1H-indazole (the stable core) and provides the diagnostic markers to distinguish it from 2-substituted 2H-indazole isomers.[1]

Part 1: Structural Isomerism & Diagnostic Logic[1]

The core challenge in indazole chemistry is distinguishing between the benzenoid 1H-tautomer and the quinonoid 2H-tautomer .[1] While 1H is thermodynamically favored in the unsubstituted core, substitution at N2 locks the system into the 2H-quinonoid form, drastically altering the NMR signature.

Diagnostic Flowchart (Graphviz)

Indazole_Characterization Sample Unknown Chloroindazole Sample H_NMR 1H NMR Analysis (DMSO-d6) Sample->H_NMR Signal_H3 Check H3 Proton Signal H_NMR->Signal_H3 Case_A H3 is Absent Signal_H3->Case_A No Singlet in aromatic region Case_B H3 Present as Singlet (δ 8.0 - 8.5 ppm) Signal_H3->Case_B Sharp Singlet observed IR_Check IR: Check N-H Stretch Case_A->IR_Check Result_2H Structure: 2-Substituted-2H-indazole (Quinonoid Character) Case_B->Result_2H Diagnostic of N2-Substitution Result_3Cl Structure: 3-Chloro-1H-indazole (Cl attached to C3) IR_Check->Result_3Cl Broad band 3100-3400 cm-1 (N-H)

Figure 1: Decision logic for assigning indazole regiochemistry.

Part 2: Spectroscopic Data of 3-Chloro-1H-indazole

CAS: 29110-74-5 | Formula: C


H

ClN

| MW: 152.58 Da[1]

This is the most common stable chloroindazole.[1] The chlorine is at the C3 position.[1]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 or CDCl

[1][2]
NucleusShift (

ppm)
MultiplicityAssignmentMechanistic Insight

H
13.0 - 13.5Broad SingletNH (1)Highly exchangeable; shift varies with concentration/solvent.

H
7.65Doublet (

Hz)
H4 Deshielded by proximity to C3-Cl (peri-effect).[1]

H
7.55Doublet (

Hz)
H7 Typical aromatic doublet.

H
7.40Triplet (

Hz)
H6 -

H
7.20Triplet (

Hz)
H5 -

C
141.0QuaternaryC7a Bridgehead carbon.[1]

C
134.5QuaternaryC3 -ClDiagnostic: Significant upfield shift compared to unsubstituted C3 (134 vs 145 ppm) due to heavy atom effect of Cl.

C
127.0CHC6 -

C
120.5CHC5 -

C
119.5CHC4 -

C
110.5CHC7 -
Mass Spectrometry (MS)

Ionization: ESI+ or EI

  • Molecular Ion (

    
    ):  152.0 (100%), 154.0 (33%).[1]
    
    • Interpretation: The characteristic 3:1 intensity ratio confirms the presence of a single Chlorine atom (

      
      Cl / 
      
      
      
      Cl).
  • Fragmentation (EI):

    • 
       117 (
      
      
      
      ): Loss of Cl radical.[1]
    • 
       90 (
      
      
      
      ): Subsequent loss of HCN/N
      
      
      from the ring.[1]
Infrared Spectroscopy (IR)

Medium: KBr Pellet or ATR

  • 3100–3400 cm

    
    :  Broad, medium intensity (N-H stretch).[1] Absence of this band suggests N-substitution. [1]
    
  • 1620 cm

    
    :  C=N stretch (Indazole ring).[1]
    
  • 740–750 cm

    
    :  C-Cl stretch (often obscured by aromatic out-of-plane bending, but distinct in fingerprint).[1]
    

Part 3: Characterization of 2-Substituted-2H-Indazoles

If your "2-chloro" compound refers to a 2H-indazole scaffold (e.g., 2-(4-chlorophenyl)-2H-indazole), the spectral signature is distinctively different due to the fixed quinonoid structure.[1]

Diagnostic Marker: The H3 Singlet

In 2-substituted indazoles, the proton at position 3 (H3) becomes a highly diagnostic singlet.

Feature1H-Indazole (Benzenoid)2H-Indazole (Quinonoid)
H3 Signal

8.0 - 8.1 ppm

8.3 - 8.8 ppm
(Deshielded)
UV-Vis (

)
~250-260 nm~290-310 nm (Red-shifted due to extended conjugation)
C3 Shift ~134 ppm~120-125 ppm

Data for 2-(4-chlorophenyl)-2H-indazole (Representative Drug Scaffold):

  • 
    H NMR (CDCl
    
    
    
    ):
    
    
    8.37 (s, 1H, H3 ), 7.85 (d, 2H, Ar-H), 7.77 (d, 1H, H7), 7.50 (d, 2H, Ar-H), 7.33 (t, 1H), 7.12 (t, 1H).
  • 
    C NMR: 
    
    
    
    122.1 (C3), 150.0 (C7a).[1] Note the C3 shift is significantly different from the 3-chloro derivative.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of 3-Chloro-1H-indazole (Standard)

This protocol ensures the chlorination occurs at C3, avoiding N-chlorination instability.[1]

  • Reagents: 1H-Indazole (1.0 eq), Sodium Hypochlorite (NaOCl) or

    
    -Chlorosuccinimide (NCS).[1]
    
  • Solvent: Acetonitrile (ACN) or NaOH (aq).[1]

  • Procedure:

    • Dissolve 1H-indazole in ACN.[1]

    • Add NCS (1.1 eq) portion-wise at room temperature.[1]

    • Heat to 60°C for 4 hours.

    • Workup: Dilute with water, filter the precipitate.

    • Purification: Recrystallization from ethanol/water.[1]

  • Validation: Check for disappearance of H3 singlet (

    
     8.0) in NMR.[1][3][4][5][6]
    
Protocol B: Differentiating N-Cl vs C-Cl (Chemical Test)

If you suspect you have the unstable


-chloro-indazole  (this compound):
  • KI Starch Test:

    
    -halo compounds act as oxidants.[1]
    
    • Dissolve a small amount of sample in ethanol.[1]

    • Add aqueous Potassium Iodide (KI) and starch solution.[1]

    • Positive Result: Immediate blue/black color (release of I

      
      ) indicates N-Cl bond.[1]
      
    • Negative Result: No color change indicates C-Cl bond (3-chloro-1H-indazole is stable and non-oxidizing).[1]

Part 5: References

  • Tautomerism and NMR Assignments:

    • Fruchier, A., et al. "13C NMR of indazoles." Chemistry of Heterocyclic Compounds 31.9 (1995): 1006-1026.[1][7] Link

  • Synthesis of 3-Chloroindazoles:

    • Beilstein Journals.[1] "Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles." Beilstein J. Org.[1] Chem. (2022).[1][8] Link

  • 2-Substituted Indazoles (ER

    
     Ligands): 
    
    • Feri, M., et al. "Chloroindazole based estrogen receptor

      
       ligands... promote functional remyelination."[9] Scientific Reports 15 (2025).[1][9] Link
      
  • General Spectral Data:

    • PubChem Compound Summary for CID 95894 (3-Chloro-1H-indazole).[1] Link

Sources

The Chlorine Atom on the 2H-Indazole Ring: A Gateway to Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2H-indazole scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of clinically approved drugs and late-stage development candidates. The strategic functionalization of this heterocyclic core is paramount for the exploration of new chemical space and the optimization of pharmacological properties. This technical guide provides a comprehensive analysis of the reactivity of the chlorine atom on the 2H-indazole ring, a versatile handle for a range of transformative chemical reactions. We will delve into the mechanistic underpinnings and provide field-proven insights into three cornerstone reactions: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. This guide is intended to empower researchers to leverage the unique reactivity of chloro-2H-indazoles in the design and synthesis of novel molecular entities for drug discovery and development.

Introduction: The 2H-Indazole Core and the Significance of the C-Cl Bond

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, exists in two main tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is thermodynamically more stable, the 2H-indazole isomer is a crucial pharmacophore found in numerous bioactive molecules.[1] The introduction of a chlorine atom onto the 2H-indazole ring provides a key reactive center for further molecular elaboration. The C-Cl bond, while generally less reactive than its bromide or iodide counterparts in cross-coupling reactions, offers advantages in terms of substrate availability and cost-effectiveness.[2] Understanding and controlling the reactivity of this bond is therefore a critical aspect of synthetic strategy in modern medicinal chemistry.

This guide will focus on the reactivity of the chlorine atom at various positions of the 2H-indazole ring, with a particular emphasis on the C3 and C5 positions, which are common sites for substitution. We will explore how the electronic nature of the 2H-indazole ring system, influenced by the substituent at the N2 position, dictates the feasibility and outcome of key chemical transformations.

Nucleophilic Aromatic Substitution (SNAr) on Chloro-2H-Indazoles

Nucleophilic aromatic substitution (SNAr) is a powerful method for the formation of carbon-heteroatom bonds. In the context of chloro-2H-indazoles, this reaction allows for the direct displacement of the chlorine atom by a variety of nucleophiles, including amines, alkoxides, and thiolates.

Mechanistic Principles and Driving Forces

The SNAr reaction on an electron-deficient aromatic ring proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate and accelerating the reaction.[4] In the 2H-indazole system, the pyrazole moiety acts as an intrinsic electron-withdrawing group, thereby activating the attached benzene ring towards nucleophilic attack. The position of the nitrogen atoms influences the electron distribution within the ring, making certain positions more susceptible to SNAr.

Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism, particularly on heteroaromatic systems with good leaving groups like chlorine.[5]

The Influence of the N2-Substituent

The nature of the substituent at the N2 position of the indazole ring plays a critical role in modulating the reactivity of the C-Cl bond in SNAr reactions. Electron-withdrawing groups on the N2-substituent will further decrease the electron density of the indazole ring system, enhancing the rate of nucleophilic attack. Conversely, electron-donating groups can decrease the reactivity. This electronic tuning provides a valuable tool for controlling the reaction outcome.

Experimental Protocol: SNAr of 3-Chloro-2-aryl-2H-indazole with a Secondary Amine

This protocol describes a general procedure for the nucleophilic aromatic substitution of a chlorine atom at the C3 position of a 2-aryl-2H-indazole with a secondary amine, such as morpholine.

Diagram of the Experimental Workflow:

SNAr_Workflow reagents Combine: - 3-Chloro-2-aryl-2H-indazole - Secondary Amine (e.g., Morpholine) - Base (e.g., K2CO3) - Solvent (e.g., DMF) reaction Heat Reaction Mixture (e.g., 120-150 °C) Monitor by TLC/LC-MS reagents->reaction Step 1 workup Aqueous Workup: - Cool to RT - Add Water - Extract with Organic Solvent reaction->workup Step 2 purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification Step 3 product Characterize Product (NMR, MS) purification->product Step 4 Suzuki_Cycle Pd0 Pd(0)L_n PdII_complex R-Pd(II)L_n-Cl (R = 2H-Indazolyl) Pd0->PdII_complex Ar-Cl OxAdd Oxidative Addition PdII_R_Rprime R-Pd(II)L_n-R' PdII_complex->PdII_R_Rprime [R'B(OR)2OH]⁻ Transmetalation Transmetalation Boronate R'-B(OR)2 (Base) Boronate->PdII_complex PdII_R_Rprime->Pd0 Product R-R' (Product) PdII_R_Rprime->Product RedElim Reductive Elimination Buchwald_Workflow setup Combine: - Chloro-2H-indazole - Amine - Pd Catalyst & Ligand - Base (e.g., NaOtBu) - Solvent (e.g., Toluene) reaction Heat under Inert Atmosphere (e.g., 80-110 °C) Monitor by TLC/LC-MS setup->reaction Step 1 workup Aqueous Workup: - Cool to RT - Quench with Water - Extract with Organic Solvent reaction->workup Step 2 purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification Step 3 product Characterize Product (NMR, MS) purification->product Step 4

Sources

An In-Depth Technical Guide to 2-Chloro-2H-indazole: From Discovery to Modern Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-2H-indazole, a halogenated derivative of the indazole heterocyclic system. While the indazole core, first described by Emil Fischer in 1880, has been a cornerstone in medicinal chemistry, the specific history of its N-chloro counterpart is less documented.[1] This guide traces the likely origins of this compound through the evolution of indazole chemistry, details its synthesis via historical and modern methods, explores its reactivity and synthetic utility, and touches upon the broader biological significance of halogenated indazoles.

Introduction: The Indazole Scaffold and the Emergence of N-Halogenated Derivatives

The indazole scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a "privileged structure" in drug discovery.[2] Its derivatives exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[3] The parent indazole exists in two main tautomeric forms: 1H-indazole and 2H-indazole. The functionalization of the indazole core, including halogenation, has been a key strategy in the development of novel therapeutic agents.

While the early history of indazole synthesis dates back to the 19th century, the specific discovery of this compound is not well-documented as a singular event.[1] Its emergence is intrinsically linked to the broader exploration of indazole chemistry and the development of N-halogenation techniques in the 20th century. It is probable that this compound was first prepared as part of systematic studies on the reactivity of the indazole nitrogen atoms.

Synthesis of this compound: A Historical and Modern Perspective

The synthesis of this compound can be approached through two primary strategies: direct N-chlorination of a pre-formed indazole ring or construction of the indazole ring with the chloro group already in place.

Historical Approach: Direct N-Chlorination of Indazole

The most direct and historically likely route to this compound is the N-chlorination of indazole. This method relies on the reaction of the indazole N-H bond with a suitable chlorinating agent.

Conceptual Experimental Protocol (Hypothetical Historical Method):

A likely early approach would have involved the reaction of indazole with a source of electrophilic chlorine.

  • Step 1: Deprotonation (Optional but likely for regioselectivity). Treatment of indazole with a mild base to generate the indazolide anion.

  • Step 2: Chlorination. Reaction of the indazolide anion with a chlorinating agent such as chlorine gas (Cl₂) or an N-chloroamide. The regioselectivity (N1 vs. N2 chlorination) would be a key challenge, often resulting in a mixture of isomers.

Modern Advancements in N-Halogenation:

Modern organic synthesis offers more refined and selective methods for N-halogenation. While specific procedures for this compound are not extensively detailed in readily available literature, analogous reactions with other N-heterocycles provide a template. For instance, the use of reagents like N-chlorosuccinimide (NCS) in an appropriate solvent system allows for controlled chlorination.

Modern Synthetic Strategies for the 2H-Indazole Core

While direct chlorination is a primary route, modern organic synthesis has developed numerous sophisticated methods for constructing the 2H-indazole skeleton, which can be subsequently chlorinated or utilize chlorinated starting materials.

Table 1: Comparison of Modern Synthetic Methods for 2H-Indazoles

MethodDescriptionAdvantagesDisadvantages
Davis-Beirut Reaction Exploits the chemistry of in situ generated nitroso imine or nitroso benzaldehyde intermediates for N-N bond formation and subsequent cyclization.[4]Robust, versatile, and allows for the synthesis of a wide range of substituted 2H-indazoles under alkaline conditions.[4]Can have limitations in substrate scope, particularly for N-aryl substituted 2H-indazoles.[4]
Palladium-Catalyzed Intramolecular Amination Involves the palladium-catalyzed cyclization of N-aryl-N-(o-bromobenzyl)hydrazines to form the 2H-indazole ring.Effective for both electron-rich and electron-deficient substrates, leading to diversely functionalized products.Requires the synthesis of the hydrazine precursor.
Copper-Catalyzed Three-Component Reaction A one-pot reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, where a copper catalyst facilitates the formation of C-N and N-N bonds.[2][5]High tolerance for various functional groups and a broad substrate scope.[5]May require elevated temperatures.
[3+2] Dipolar Cycloaddition A rapid and efficient method using the cycloaddition of sydnones and arynes to construct the 2H-indazole ring.[6]Offers mild reaction conditions, high yields, and avoids contamination with the 1H-indazole isomer.[6]The synthesis of substituted sydnones and aryne precursors can be multi-stepped.
Reductive Cyclization of o-Nitrobenzylamines Involves the condensation of ortho-nitrobenzaldehydes with amines, followed by a reductive cyclization to form the 2H-indazole.A mild, one-pot method that avoids high temperatures and excess reagents.The choice of reducing agent is critical for the success of the reaction.

Experimental Workflow for a Modern Synthesis (Illustrative Example):

The following diagram illustrates a generalized workflow for a copper-catalyzed three-component synthesis of a 2-aryl-2H-indazole, which could then be subjected to N-chlorination.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A 2-Bromobenzaldehyde F Heating and Stirring A->F B Primary Amine B->F C Sodium Azide C->F D Copper(I) Catalyst D->F E Solvent (e.g., DMSO) E->F G Quenching F->G H Extraction G->H I Column Chromatography H->I J 2-Aryl-2H-indazole Product I->J

Caption: Generalized workflow for the synthesis of a 2-aryl-2H-indazole.

Reactivity and Synthetic Utility of this compound

The key to the synthetic utility of this compound lies in the reactivity of the N-Cl bond. This bond is polarized, with the chlorine atom being electrophilic, making it susceptible to attack by nucleophiles.

Reactions with Nucleophiles

This compound can serve as a precursor to a variety of N-functionalized 2H-indazoles through nucleophilic substitution at the nitrogen atom.

Reaction Scheme:

Where Nu⁻ can be a range of nucleophiles such as alkoxides, amines, and carbanions. This reactivity opens up avenues for the synthesis of diverse libraries of 2H-indazole derivatives for biological screening.

Rearrangement Reactions

N-halo-N-heterocycles are known to undergo rearrangement reactions, often promoted by light or heat. In the case of this compound, a potential rearrangement could lead to the formation of C-chlorinated indazoles. This provides a pathway to introduce chlorine atoms onto the carbocyclic ring of the indazole system.

Logical Relationship Diagram of Reactivity:

G A This compound B Nucleophilic Substitution A->B + Nucleophile C Rearrangement A->C Heat/Light D 2-Substituted-2H-indazoles B->D E C-Chloro-indazoles C->E

Caption: Reactivity pathways of this compound.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm). The chemical shifts and coupling patterns would be characteristic of the substitution pattern on the benzene ring.
¹³C NMR Aromatic carbons would resonate in the range of 110-150 ppm. The carbon attached to the nitrogen atoms would have distinct chemical shifts.
Mass Spectrometry The molecular ion peak would correspond to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observable for the molecular ion and chlorine-containing fragments.

Biological Significance and Applications

While specific biological activity data for this compound is not extensively reported, the broader class of halogenated indazoles has significant therapeutic importance. The introduction of a halogen atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.

Halogenated indazoles are key intermediates in the synthesis of numerous pharmaceuticals. For example, the synthesis of certain kinase inhibitors used in cancer therapy involves halogenated indazole precursors. The reactivity of the C-halogen and N-halogen bonds allows for further functionalization and the construction of complex molecular architectures.

Conclusion

This compound, while not having a celebrated "discovery" moment, represents an important subclass of the medicinally vital indazole family. Its synthesis, evolving from likely early, non-selective N-chlorination methods to being accessible through a variety of modern, sophisticated synthetic routes for the 2H-indazole core, highlights the progress in organic chemistry. The reactivity of the N-Cl bond provides a valuable handle for the synthesis of diverse 2-substituted-2H-indazoles, making it a potentially useful intermediate for drug discovery and development. Further exploration of the specific biological profile of this compound and its derivatives could unveil novel therapeutic applications.

References

  • D. Shi, J. Org. Chem., 2012, 77, 3127-3133. [Link]

  • M. R. Kumar, A. Park, N. Park, S. Lee, Org. Lett., 2011, 13, 3542-3545. [Link]

  • Kumar et. al. has reported the synthesis of 2- aryl-2H-Indazoles through one-pot, three-component condensation reactions... CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]

  • N. E. Genung, L. Wei, G. E. Aspnes, Org. Lett., 2014, 16, 3114-3117. [Link]

  • P. Ghosh, A. Hajra, J. Org. Chem., 2021, 86, 10883-10888. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. [Link]

  • Proposed method for the direct synthesis of 2H-Indazoles derivatives by easily available substrate - ResearchGate. [Link]

  • A new effective route for the synthesis of substituted 2h-indazoles - Semantic Scholar. [Link]

  • Indazole synthesis - Organic Chemistry Portal. [Link]

  • WO2017186693A1 - Synthesis of indazoles - Google P
  • Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles - ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. [Link]

  • (PDF) 13 C NMR of indazoles - ResearchGate. [Link]

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC - NIH. [Link]

  • Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. - Semantic Scholar. [Link]

  • 1 H and 13 C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1 - ResearchGate. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed. [Link]

  • indazole - Organic Syntheses Procedure. [Link]

  • differences & similarities of 1H & 13C NMR spectroscopy - YouTube. [Link]

  • An expeditious synthetic protocol for chlorination of imidazole N -oxide: Synthesis of 2-chloroimidazoles | Request PDF - ResearchGate. [Link]

  • 13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi - chemconnections. [Link]

Sources

A Technical Guide to Quantum Chemical Calculations for 2-Chloro-2H-Indazole: A DFT-Based Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Understanding their electronic structure, reactivity, and spectroscopic properties is paramount for rational drug design and development. This technical guide provides a comprehensive, in-depth protocol for performing quantum chemical calculations on 2-chloro-2H-indazole, a representative halogenated indazole isomer. We will delve into the theoretical underpinnings and practical execution of Density Functional Theory (DFT) calculations, from initial structure preparation to the analysis of complex molecular properties. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational methods to gain deeper insights into the behavior of heterocyclic molecules.

Introduction: The Significance of Indazoles and the Role of Computation

The indazole scaffold, a bicyclic aromatic heterocycle, is recognized as a "privileged structure" in drug discovery, appearing in a wide array of pharmacologically active compounds with antitumor, anti-inflammatory, and anti-HIV activities. Indazoles exist in two primary tautomeric forms, 1H- and 2H-indazole, with the 1H tautomer generally being more thermodynamically stable. The less stable 2H-indazole isomers, however, are also of significant interest and are prevalent in various bioactive molecules.[1]

The introduction of a halogen, such as chlorine, onto the indazole ring system profoundly influences its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. Specifically, this compound presents a unique electronic profile due to the interplay between the aromatic system and the electronegative N-chloro substituent.

Quantum chemical calculations, particularly DFT, have become indispensable tools for elucidating the properties of such molecules at an atomic level.[2][3] These methods allow us to predict molecular geometries, vibrational frequencies (IR/Raman spectra), electronic properties (e.g., reactivity, charge distribution), and excited-state behavior (UV-Vis spectra) with a high degree of accuracy, complementing and guiding experimental efforts.[2]

This guide will provide a validated, step-by-step workflow for the computational investigation of this compound, emphasizing the rationale behind each methodological choice to ensure scientific rigor and reproducibility.

The Computational Workflow: A Conceptual Overview

The process of a quantum chemical investigation can be visualized as a logical sequence of steps, each building upon the last. The primary goal is to find the most stable three-dimensional arrangement of the atoms (the optimized geometry) and then use this structure to calculate various chemical and physical properties.

G cluster_setup Part 1: Model Setup cluster_core Part 2: Core Calculation cluster_analysis Part 3: Property Analysis Build Build Initial 3D Structure (e.g., GaussView, Avogadro) Define Define Computational Model (Functional, Basis Set, Solvent) Build->Define Input Opt Geometry Optimization (Find Energy Minimum) Define->Opt Submit Job Freq Frequency Calculation (Confirm Minimum & Obtain Thermo Data) Opt->Freq Use Optimized Geometry Electronic Electronic Properties (HOMO/LUMO, MEP, NBO) Freq->Electronic Validated Structure Spectroscopic Spectroscopic Properties (IR, Raman, UV-Vis) Freq->Spectroscopic Validated Structure

Caption: A generalized workflow for quantum chemical calculations.

Part 1: Setting the Stage - The Computational Model

The reliability of any quantum chemical calculation hinges on the selection of an appropriate theoretical model. This involves choosing a method (level of theory) and a basis set.

Level of Theory: Why B3LYP?

For organic molecules like this compound, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.[4][5] Among the myriad of available functionals, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a proven and widely used choice.[6][7]

  • Expertise & Causality: B3LYP is a hybrid functional, meaning it incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals from other sources. This mixing corrects for some of the inherent limitations of pure DFT functionals, often leading to more accurate predictions of molecular geometries, vibrational frequencies, and thermochemistry for a broad range of organic systems.[4][5] Its performance has been extensively benchmarked against experimental data, making it a trustworthy choice for this application.[7]

Basis Set Selection: The Case for 6-311+G(d,p)

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to describe the spatial distribution of electrons. For this compound, the 6-311+G(d,p) Pople-style basis set is a robust and appropriate choice.

  • Expertise & Causality: Let's dissect this nomenclature to understand its power:

    • 6-311G : This indicates a triple-zeta split-valence basis set. It uses one function for core atomic orbitals and splits the valence orbitals into three functions of different sizes. This provides significant flexibility for describing the electrons involved in chemical bonding.

    • + : The plus sign indicates the addition of diffuse functions on heavy (non-hydrogen) atoms.[8] These are large, broad functions that are crucial for accurately describing species with lone pairs or regions of diffuse electron density, such as the nitrogen and chlorine atoms in our molecule.[8]

    • (d,p) : This denotes the inclusion of polarization functions . 'd' functions are added to heavy atoms, and 'p' functions are added to hydrogen atoms.[9] These higher angular momentum functions allow the orbitals to change shape and shift their center away from the nucleus, which is essential for correctly modeling the directional nature of chemical bonds and intermolecular interactions.[9]

While other basis sets exist, 6-311+G(d,p) provides a high-quality description without the prohibitive computational cost of very large basis sets, making it an excellent choice for molecules of this size.[10][11]

Part 2: The Core Computations - Optimization and Validation

With the model chemistry defined (B3LYP/6-311+G(d,p)), we can proceed with the core calculations.

Geometry Optimization

The first step is to find the lowest energy structure, or the equilibrium geometry, of the molecule on the potential energy surface. The calculation iteratively adjusts the positions of the atoms until the forces on each atom are negligible and the total energy is at a minimum.

Vibrational Frequency Analysis: The Self-Validation Step

After optimization, a frequency calculation is mandatory .[12] This step calculates the second derivatives of the energy with respect to atomic positions.[13][14]

  • Trustworthiness: The frequency analysis serves two critical purposes:

    • Verification of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is not a minimum but a saddle point (a transition state).[15] This is a built-in check to validate the integrity of the optimized geometry.

    • Thermochemical Data: The calculation yields the zero-point vibrational energy (ZPVE), as well as thermal corrections to enthalpy and Gibbs free energy, which are crucial for calculating reaction energies.[16] It also provides the frequencies and intensities for the molecule's IR and Raman spectra.

Part 3: Analysis of Molecular Properties

Using the validated, optimized geometry, we can now compute a wealth of properties to understand the chemical nature of this compound.

Electronic Structure and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more easily excitable and more reactive.

The MEP map is a 3D visualization of the electrostatic potential on the molecule's electron density surface.[17] It provides a powerful visual guide to chemical reactivity.[18]

  • Interpretation:

    • Red Regions (Negative Potential): Indicate an excess of electron density, typically around electronegative atoms like nitrogen. These are the most likely sites for electrophilic attack.[19][20]

    • Blue Regions (Positive Potential): Indicate a deficiency of electron density, often near hydrogen atoms bonded to electronegative atoms. These are potential sites for nucleophilic attack.[19][20]

    • Green/Yellow Regions: Represent neutral or weakly polar areas.

For this compound, the MEP map would likely show a negative potential around the N1 nitrogen, suggesting it is a primary site for protonation or interaction with electrophiles.

NBO analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals.[21][22]

  • Key Outputs:

    • Natural Atomic Charges: Provides a more robust measure of charge distribution than other methods like Mulliken charges.[22]

    • Hybridization: Details the s and p character of atomic orbitals in bonds.

    • Second-Order Perturbation Theory Analysis: Quantifies the stabilizing energy of donor-acceptor interactions (e.g., lone pair donating into an anti-bonding orbital), which is a powerful way to analyze hyperconjugation and delocalization effects.[23]

Spectroscopic Properties

The frequencies and intensities calculated in the validation step can be used to generate a theoretical vibrational spectrum. This is invaluable for interpreting experimental IR and Raman spectra, allowing for precise assignment of vibrational modes to specific bonds or functional groups (e.g., the N-Cl stretch, C=N stretches, aromatic C-H bends).

By employing Time-Dependent DFT (TD-DFT), one can calculate the vertical excitation energies from the ground state to various excited states.[24][25]

  • Application: This allows for the simulation of the UV-Vis absorption spectrum. The calculation provides the excitation wavelength (λ) and the oscillator strength (f), which is proportional to the intensity of the absorption band.[26] This can help assign the electronic transitions observed experimentally (e.g., π → π* or n → π* transitions).[27]

Detailed Experimental Protocol

This section provides a generalized, step-by-step protocol using syntax common in computational chemistry software like Gaussian.[28][29][30]

Step 1: Build the Initial Structure

  • Use a molecular builder (e.g., GaussView, Avogadro) to construct the this compound molecule.

  • Perform a preliminary geometry cleanup using molecular mechanics to ensure reasonable bond lengths and angles.

  • Save the coordinates as a .xyz or .gjf file.

Step 2: Create the Input File for Optimization and Frequencies

  • Create a text file (e.g., 2ClInd_opt_freq.gjf).

  • The input file should be structured as follows:

  • Causality:

    • %nprocshared=8 and %mem=16GB: Allocate computational resources (8 CPU cores, 16 GB RAM). Adjust as needed.

    • #p B3LYP/6-311+G(d,p): Specifies the level of theory and basis set. The 'p' requests progress printing.

    • Opt Freq: These keywords request a geometry optimization followed by a frequency calculation in the same job.

    • 0 1: Specifies the molecule's charge (0, neutral) and spin multiplicity (1, singlet).

Step 3: Run the Calculation

  • Submit the input file to the computational chemistry software (e.g., g16 2ClInd_opt_freq.gjf).

  • Monitor the output file (.log or .out) for successful completion. A "Normal termination" message is the desired outcome.

Step 4: Post-Processing and Analysis

  • Verify the Geometry: Open the output file in a visualizer. Check the frequency section to ensure there are no imaginary frequencies.

  • NBO Analysis: Use the optimized coordinates to run a single-point energy calculation with the NBO keyword.

    • Input file (2ClInd_nbo.gjf):

  • TD-DFT for UV-Vis: Use the optimized coordinates to run a TD-DFT calculation.

    • Input file (2ClInd_tddft.gjf):

    • TD(NStates=10) requests the calculation of the first 10 excited states.

Data Presentation and Interpretation

All quantitative results should be tabulated for clarity and comparison.

Table 1: Selected Calculated Structural Parameters

Parameter Atom IDs Calculated Value
Bond Length (Å) N2-Cl e.g., 1.75
Bond Length (Å) N1-N2 e.g., 1.35
Bond Angle (°) C7a-N1-N2 e.g., 110.5
Dihedral Angle (°) Cl-N2-N1-C7a e.g., 180.0

(Note: Values are illustrative and must be obtained from the calculation output.)

Table 2: Calculated Electronic and Thermochemical Properties

Property Value Unit
Total Energy Value Hartrees
Gibbs Free Energy Value Hartrees
Dipole Moment Value Debye
HOMO Energy Value eV
LUMO Energy Value eV
HOMO-LUMO Gap Value eV

(Note: Values are illustrative.)

G MEP Molecular Electrostatic Potential (MEP) of this compound

Caption: MEP of this compound (B3LYP/6-311+G(d,p)). Red areas indicate negative potential (electrophilic attack sites), while blue areas indicate positive potential.

Conclusion

This guide has outlined a comprehensive and scientifically grounded workflow for the quantum chemical investigation of this compound using Density Functional Theory. By adhering to this protocol—from the careful selection of a reliable model chemistry (B3LYP/6-311+G(d,p)) to the critical self-validation step of frequency analysis—researchers can generate high-quality, reproducible data. The subsequent analysis of electronic structure, reactivity descriptors, and spectroscopic properties provides invaluable insights that can accelerate the drug discovery process, enabling a more rational, structure-based approach to the design of novel indazole-based therapeutics.

References

  • M. D. Stewart, J. M. Herbert (2024). Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. The Journal of Physical Chemistry A. [Link]

  • D. C. Young (2001). Computational Chemistry: A Practical Guide for Applying Techniques to Real-World Problems. Wiley. [Link]

  • R. Pierce (2023). Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Research & Reviews: Journal of Chemistry. [Link]

  • J. D. Thompson, C. J. Cramer, D. G. Truhlar (2003). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. [Link]

  • A. D. Becke (1993). A new mixing of Hartree–Fock and local density-functional theories. The Journal of Chemical Physics. [Link]

  • J. M. Herbert (2024). In Defense of (Certain) Pople-Type Basis Sets. ChemRxiv. [Link]

  • B. L. Chittari (2018). How to interpret a map of electrostatic potential (MEP)?. ResearchGate. [Link]

  • S. K. McKemmish, J. M. Herbert (2024). Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. arXiv. [Link]

  • University of Wisconsin–Madison. Natural Bond Orbital Analysis - Tutorial Example. [Link]

  • S. J. R. (2019). Creating and running a simple DFT calculation in GaussView / Gaussian. YouTube. [Link]

  • Q-Chem. Q-Chem 5.0 User's Manual: Vibrational Analysis. [Link]

  • L. N. Vidal, et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI. [Link]

  • ReSpect program. Tutorial -- UV/Vis Absorption Spectroscopy with TDDFT. [Link]

  • A. A. Adebayo (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]

  • University of Liverpool. Lecture 6 Model Answers: Choosing a Basis Set. [Link]

  • Q-Chem. Vibrational frequency calculations. [Link]

  • J. D. Thompson, C. J. Cramer, D. G. Truhlar (2003). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. ResearchGate. [Link]

  • S. Maeda, et al. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances. [Link]

  • Dr. M. A. Hashmi (2021). Natural Bond Orbitals (NBO) Calculation in Gaussian Explained. YouTube. [Link]

  • S. Grimme. Molecular Electrostatic Potential (MEP). [Link]

  • SB (2023). How to calculate UV-VIS TD-DFT spectra using Gaussian 09W. YouTube. [Link]

  • ORCA Manual. Natural Bond Orbital (NBO) Analysis. [Link]

  • S. K. McKemmish, et al. (2024). Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. arXiv. [Link]

  • ORCA Tutorials. UVVis spectroscopy (UV/Vis). [Link]

  • S. El-Faham, et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]

  • J. D. Thompson, et al. (2003). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Semantic Scholar. [Link]

  • Y. Liu, et al. (2024). Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix. The Journal of Physical Chemistry A. [Link]

  • L. N. Vidal, et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI. [Link]

  • A. M. J. J. Bonin. Chapter 3 Quantum chemistry calculations. [Link]

  • Rowan Scientific. Frequencies and Thermochemistry. [Link]

  • Q-Chem. Natural Bond Orbital (NBO) Analysis: Formaldehyde example. [Link]

  • M. J. Holst, et al. (2012). Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. SciSpace. [Link]

  • Gaussian, Inc. (2019). Gaussian & GaussView Tutorial Videos. [Link]

  • Chemistry LibreTexts (2023). Electrostatic Potential maps. [Link]

Sources

Methodological & Application

Application Note & Protocol: Strategies for the Regioselective N2-Arylation of Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aryl-2H-indazole scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous therapeutic agents, including potent PARP inhibitors for cancer therapy.[1] However, the synthesis of these molecules is complicated by the inherent challenge of controlling regioselectivity during N-arylation of the parent 1H-indazole, which can lead to mixtures of the desired N2-isomer and the thermodynamically more stable N1-isomer. This guide provides a comprehensive overview of robust and field-proven protocols for achieving high N2-selectivity in the N-arylation of indazoles. We delve into the mechanistic rationale behind catalyst and ligand selection for both copper- and palladium-catalyzed systems, offer detailed, step-by-step experimental procedures, and provide troubleshooting guidance for common challenges. This document is intended for researchers, medicinal chemists, and process development scientists seeking to efficiently synthesize 2-aryl-2H-indazole derivatives.

The Core Challenge: Controlling Regioselectivity in Indazole N-Arylation

The direct N-arylation of 1H-indazole presents a classic challenge in heterocyclic chemistry. The indazole core exists in tautomeric equilibrium between the 1H- and 2H-forms, and its anion possesses two nucleophilic nitrogen centers. Consequently, arylation reactions often yield a mixture of N1- and N2-substituted products.

  • Thermodynamic vs. Kinetic Control: The N1-aryl-1H-indazole is generally the more thermodynamically stable isomer. Many reaction conditions that allow for equilibrium to be reached will favor this product. Achieving high selectivity for the N2-aryl-2H-indazole often requires conditions that operate under kinetic control, where the transition state leading to the N2 product is lower in energy.

  • Causality of Reaction Parameters: The choice of metal catalyst, ligand, base, and solvent system is paramount in directing the regiochemical outcome.[2]

    • Catalyst/Ligand System: The steric and electronic properties of the ligand coordinating to the metal center can preferentially shield one nitrogen atom or favor coordination to the other, thereby directing the aryl group transfer.

    • Base: The strength and nature of the base can influence the aggregation state of the indazolide anion and its subsequent reactivity.

    • Solvent: Solvent polarity and coordinating ability can impact the solubility of intermediates and the stability of the catalytic species.

A patent for the synthesis of a PARP inhibitor highlights that strategic protection of other functional groups on the indazole can improve reactivity and drive regioselective N2-arylation.[1] This underscores the importance of a holistic approach to reaction design.

Strategic Approaches to N2-Selective Arylation

Two primary transition-metal-catalyzed cross-coupling reactions have been successfully adapted for the N2-selective arylation of indazoles: the copper-catalyzed Ullmann-Goldberg reaction and the palladium-catalyzed Buchwald-Hartwig amination.[3]

Protocol I: Copper-Catalyzed N2-Arylation with Aryl Halides

The Ullmann-Goldberg reaction is a classical method for C-N bond formation. Modern iterations utilize catalytic amounts of copper, often in conjunction with a ligand, to achieve high yields and selectivity under milder conditions than the stoichiometric original.[2] Diamine ligands have proven particularly effective for this transformation.[4]

Scientific Rationale: The copper(I) catalyst coordinates with the indazole N-H bond. The choice of a suitable ligand, such as a 1,2-diamine, facilitates the catalytic cycle and can sterically influence the approach to the N2 position. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are effective bases, as their moderate strength and the nature of their counter-ions promote the reaction without causing unwanted side reactions. DMF and Dioxane are common solvents due to their high boiling points and ability to dissolve the various reaction components.

Detailed Experimental Protocol:

  • Materials & Reagents:

    • 1H-Indazole (1.0 equiv)

    • Aryl iodide or aryl bromide (1.1 - 1.5 equiv)

    • Copper(I) Iodide (CuI) (5-10 mol%)

    • N,N'-Dimethylethylenediamine (DMEDA) (10-20 mol%)

    • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

    • Anhydrous, degassed Dioxane or N,N-Dimethylformamide (DMF) (0.1 - 0.2 M)

    • Inert atmosphere (Nitrogen or Argon)

  • Reaction Setup:

    • To an oven-dried Schlenk flask or reaction vial, add 1H-indazole, the aryl halide, K₃PO₄ (or Cs₂CO₃), and CuI under an inert atmosphere.

    • Add the anhydrous, degassed solvent via syringe.

    • Add the DMEDA ligand via syringe.

    • Seal the vessel and place it in a pre-heated oil bath at 110 °C.

  • Reaction Monitoring & Work-up:

    • Stir the reaction vigorously for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the copper catalyst.

    • Wash the filter cake with additional ethyl acetate.

    • Combine the organic filtrates and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for separating the N2- and N1-isomers, with the N2-isomer often being less polar.

Catalyst System Ligand Base Solvent Temp (°C) Typical Arylating Agent Selectivity Reference
CuIDMEDAK₃PO₄Dioxane110Aryl IodideGood to Excellent N1[2][4]
CuClNoneCs₂CO₃DMF120Diaryliodonium SaltExcellent N2[5]
Cu₂ONoneK₂CO₃PEG120Aryl HalideN/A (General)[6]

Table 1: Representative Conditions for Copper-Catalyzed Indazole N-Arylation. Note that standard conditions with aryl halides often favor N1, while specialized reagents like diaryliodonium salts can provide excellent N2 selectivity.

Protocol II: Palladium-Catalyzed N2-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination offers a powerful and often milder alternative to copper-catalyzed methods, with a broad substrate scope.[7] The key to its success lies in the use of specialized, sterically hindered phosphine ligands that facilitate the crucial reductive elimination step.

Scientific Rationale: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The active Pd(0) species undergoes oxidative addition into the aryl halide C-X bond. The resulting Pd(II) complex coordinates to the deprotonated indazole. The choice of a bulky, electron-rich phosphine ligand is critical; it promotes the reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are required to deprotonate the indazole N-H without interfering with the catalyst or aryl halide.

Detailed Experimental Protocol:

  • Materials & Reagents:

    • 1H-Indazole (1.2 equiv)

    • Aryl bromide or chloride (1.0 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

    • XPhos or a similar biarylphosphine ligand (2-4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous, degassed Toluene or Dioxane (0.1 - 0.2 M)

    • Inert atmosphere (Nitrogen or Argon)

  • Reaction Setup:

    • In a glovebox or under a robust stream of inert gas, add the Pd₂(dba)₃, ligand, NaOtBu, and 1H-indazole to an oven-dried Schlenk flask.

    • Add the anhydrous, degassed solvent.

    • Add the aryl halide (if liquid) or a solution of the aryl halide (if solid) to the mixture.

    • Seal the vessel, remove from the glovebox (if used), and place in a pre-heated oil bath at 80-110 °C.

  • Reaction Monitoring & Work-up:

    • Stir the reaction vigorously for 4-18 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with diethyl ether or ethyl acetate and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Separate the layers and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify the residue by flash column chromatography on silica gel as described in Protocol I.

Catalyst System Ligand Base Solvent Temp (°C) Typical Arylating Agent Reference
Pd₂(dba)₃XPhosNaOtBuToluene100Aryl Bromide/ChlorideGeneral Buchwald-Hartwig
Pd(OAc)₂PPh₃K₂CO₃Water100Aryl Halide (C3-Arylation)[8]
Pd(OAc)₂dppftBuONaToluene90Aryl Bromide (Intramolecular)[9]

Table 2: Representative Conditions for Palladium-Catalyzed Reactions on Indazoles. Note that conditions can be tailored for N-arylation or C-H arylation.

Experimental Workflow & Mechanistic Visualization

A successful N-arylation experiment relies on a systematic and rigorous workflow, from careful setup under inert conditions to precise analysis of the final product mixture.

G cluster_setup Reaction Setup cluster_progress Reaction Progress cluster_isolation Product Isolation setup 1. Assemble Reagents (Indazole, Aryl Halide, Catalyst, Ligand, Base) in dry flask inert 2. Establish Inert Atmosphere (N₂/Ar) setup->inert solvent 3. Add Degassed Anhydrous Solvent inert->solvent heat 4. Heat to Reaction Temp solvent->heat monitor 5. Monitor by TLC / LC-MS heat->monitor quench 6. Cool & Quench Reaction monitor->quench workup 7. Aqueous Work-up & Extraction quench->workup purify 8. Column Chromatography workup->purify char 9. Characterization (NMR, MS) purify->char

Figure 1: A generalized experimental workflow for transition-metal-catalyzed N-arylation.

Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle

Understanding the catalytic cycle is key to troubleshooting and optimizing the reaction. The palladium-catalyzed process is a well-studied example.

G pd0 Pd(0)Lₙ (Active Catalyst) pd2_complex Ar-Pd(II)-X(Lₙ) pd0->pd2_complex Ar-X oa_text Oxidative Addition pd2_indazole Ar-Pd(II)-Ind(Lₙ) pd2_complex->pd2_indazole Indazole-H - HX le_text Ligand Exchange & Deprotonation product Ar-Indazole (N1 or N2 Product) pd2_indazole->product re_text Reductive Elimination product->pd0

Figure 2: A simplified catalytic cycle for the Buchwald-Hartwig N-arylation of indazole.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(II) not reduced, Cu oxidized).2. Insufficiently anhydrous/degassed conditions.3. Base is too weak or has poor solubility.4. Aryl halide is unreactive (e.g., aryl chloride with a weak catalyst system).1. Use a pre-catalyst like Pd₂(dba)₃ or activate CuI. Screen different ligands.2. Ensure all glassware is oven-dried and solvents are properly degassed.3. Switch to a stronger or more soluble base (e.g., K₃PO₄ for Cu, NaOtBu for Pd).4. Use a more active ligand (e.g., biarylphosphine for Pd). Switch to the corresponding aryl bromide or iodide.
Poor N2:N1 Regioselectivity 1. Reaction conditions favor the thermodynamic N1 product.2. Steric hindrance on the aryl halide is low.3. Ligand provides poor steric differentiation.1. Lower the reaction temperature. Screen different solvents. For Cu-catalysis, consider using a diaryliodonium salt which is known to favor N2.[5]2. If possible, use an aryl halide with ortho-substituents.3. Screen a panel of ligands with varying steric bulk.
Product Decomposition 1. Reaction temperature is too high.2. Reaction time is too long.3. Product is sensitive to air or acid/base conditions during work-up.1. Lower the reaction temperature and monitor carefully.2. Stop the reaction as soon as starting material is consumed.3. Perform a neutral work-up and consider purifying on neutral alumina instead of silica gel.

References

  • Sharghi, H., & Aberi, M. (2014). An efficient synthesis of 2H-indazole derivatives. Synlett, 25, 1111-1115. Available at: [Link]

  • ResearchGate. (n.d.). Optimization for synthesis of 2H-indazole. ResearchGate. Available at: [Link]

  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Copper-catalyzed one-pot, three-component synthesis of 2H-indazoles. Organic Letters, 13(13), 3542–3545. Available at: [Link]

  • Shi, F., & Willis, M. C. (2011). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Angewandte Chemie International Edition, 50(38), 8969-8972. Available at: [Link]

  • KR101713303B1. (2017). Preparation method of 2H-Indazole derivatives. Google Patents.
  • Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(4), 519–521. Available at: [Link]

  • ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2H-indazole derivatives. ResearchGate. Available at: [Link]

  • WO2014088983A1. (2014). Regioselective n-2 arylation of indazoles. Google Patents.
  • ResearchGate. (n.d.). Different approaches for the synthesis of 2H-Indazoles. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). C-H functionalization of 2H-indazole. ResearchGate. Available at: [Link]

  • Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (2023). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Available at: [Link]

  • Wang, H., et al. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 56(82), 12416-12419. Available at: [Link]

  • Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(10), 3981-3984. Available at: [Link]

  • Chuprakov, S., et al. (2007). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters, 9(12), 2317–2320. Available at: [Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. Available at: [Link]

  • Ríos-Gutiérrez, M., et al. (2018). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 14, 1406–1413. Available at: [Link]

  • Kaur, N., & Kishore, D. (2014). Recent developments in selective N-arylation of azoles. Chemical Communications, 50(50), 6561-6575. Available at: [Link]

  • Patil, S. A., et al. (2023). Gold-Catalyzed Regioselective N-1 Arylation of Indazoles. Organic Letters. Available at: [Link]

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]

  • Bouteraa, M., et al. (2019). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules, 24(18), 3338. Available at: [Link]

Sources

Application Note: 2-Chloro-2H-indazole as an Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the high-stakes landscape of pharmaceutical synthesis, 2-chloro-2H-indazole (and its tautomeric N-chloro analogs) represents a critical, albeit often transient, electrophilic intermediate. While 3-chloro-1H-indazole is the thermodynamically stable scaffold found in final drug targets (e.g., kinase inhibitors like Axitinib analogs), the This compound species is the mechanistic gateway to these compounds.

Understanding the generation and controlled rearrangement of this N-chloro species is essential for:

  • Regioselective C3-Functionalization: Achieving chlorination at the C3 position without metal catalysis.

  • Process Safety: Managing the energetic N-Cl bond, which poses thermal hazards during scale-up.

  • Isomer Control: Avoiding mixtures of N1/N2 chlorinated byproducts.

This guide provides a rigorous technical breakdown of the this compound intermediate, distinguishing it from its stable C-chlorinated isomers, and details protocols for its generation and downstream utilization.

Technical Deep Dive: The N-Chloro vs. C-Chloro Distinction

It is vital to distinguish between the kinetic N-chloro intermediate and the thermodynamic C-chloro product.

FeatureThis compound (Intermediate)3-Chloro-1H-indazole (Product)
Structure Chlorine attached to Nitrogen (N2 or N1)Chlorine attached to Carbon (C3)
Nature Reactive Electrophile / OxidantStable Heterocyclic Scaffold
Reactivity High; susceptible to homolytic cleavage & rearrangementStable; used in Suzuki/Buchwald couplings
Role Chlorinating Agent / Rearrangement Precursor Pharmacophore / Building Block
CAS 887571-92-829110-74-5
Mechanistic Pathway

The synthesis of 3-chloroindazoles typically proceeds via an electrophilic attack on the nitrogen, forming an N-chloro species (such as this compound). Under acidic or thermal conditions, this species undergoes a rearrangement (migration of Cl from N


 C3) to yield the stable 3-chloro-1H-indazole.

IndazoleChlorination cluster_mechanism Reaction Pathway Indazole 1H-Indazole (Starting Material) N_Chloro This compound (Kinetic Intermediate) [Unstable N-Cl Bond] Indazole->N_Chloro + Cl+ Source (NaOCl / NCS) Kinetic Control C_Chloro 3-Chloro-1H-indazole (Thermodynamic Product) [Stable C-Cl Bond] N_Chloro->C_Chloro Rearrangement (Acid/Heat) Thermodynamic Control

Figure 1: Mechanistic pathway showing the generation of the N-chloro intermediate and its rearrangement to the stable C3-chloro pharmacophore.

Experimental Protocols

Protocol A: Generation of this compound (In Situ) and Rearrangement to 3-Chloro-1H-indazole

This protocol utilizes oxidative chlorination to generate the N-chloro intermediate, followed by controlled rearrangement.

Reagents:

  • 1H-Indazole (1.0 eq)[1]

  • Sodium Hypochlorite (NaOCl, 10-13% aq. solution) OR Trichloroisocyanuric acid (TCCA)

  • Sodium Hydroxide (NaOH)

  • Solvent: Methanol (MeOH) or Acetonitrile (MeCN)

  • Quench: Sodium Thiosulfate (

    
    )
    

Step-by-Step Methodology:

  • Preparation of Indazole Solution:

    • Dissolve 1H-indazole (10 mmol) in MeOH (50 mL).

    • Note: If using NaOCl, ensure the solution is basic (pH > 10) by adding NaOH (1.1 eq) to deprotonate the indazole, facilitating attack at the nitrogen.

  • Formation of N-Chloro Intermediate (this compound):

    • Cool the reaction mixture to 0°C . The N-chloro species is thermally labile.

    • Add the chlorinating agent (e.g., NaOCl solution, 1.2 eq) dropwise over 20 minutes.

    • Observation: A transient precipitate or color change often indicates the formation of the N-chloro species.

    • Critical Checkpoint: At this stage, the species is predominantly the N-chlorinated intermediate. Do not heat if isolation of the N-chloro species is intended (rare).

  • Rearrangement to 3-Chloro-1H-indazole:

    • Allow the mixture to warm to Room Temperature (20-25°C).

    • Catalysis: If the rearrangement is slow, mild acidification (pH ~5-6 with acetic acid) promotes the migration of the Chlorine from N

      
       C3.
      
    • Stir for 2–4 hours. Monitor via TLC or HPLC (shift from unstable intermediate to stable product).

  • Work-up:

    • Quench excess oxidant with saturated aqueous

      
      .
      
    • Remove organic solvent under reduced pressure.

    • Extract with Ethyl Acetate (3x). Wash organic layer with brine.

    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallization from Ethanol/Water or Column Chromatography (Hexane/EtOAc).

Protocol B: Handling & Stability (Safety Critical)

N-Halo compounds are potentially explosive and shock-sensitive.

  • Temperature Control: Never heat the isolated N-chloro intermediate above 40°C.

  • Storage: If isolation is strictly necessary (e.g., for mechanistic study), store at -20°C in the dark.

  • Decomposition: The compound decomposes to release

    
     gas and HCl. Ensure proper ventilation.
    

Pharmaceutical Applications

While this compound is the intermediate, the final 3-chloro-1H-indazole scaffold is the functional unit in several drug classes.

Kinase Inhibitors

The 3-chloroindazole core mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinases.

  • Target: VEGFR, PDGFR.

  • Example: Analogs of Axitinib or Pazopanib where the indazole core provides metabolic stability compared to indole.

Estrogen Receptor Beta (ER ) Ligands

Recent studies (2025) have highlighted chloroindazole derivatives as selective ERngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 ligands for remyelination therapies in Multiple Sclerosis.[2][3]
  • Mechanism: The chlorine atom at C3 modulates the pKa of the NH, enhancing binding affinity and selectivity over ER

    
    .
    
  • Role of 2-Cl Intermediate: The synthesis of these ligands relies on the efficient N

    
     C rearrangement described in Protocol A.
    
Antiprotozoal Agents

3-Chloro-6-nitro-1H-indazole derivatives show potency against Leishmania species.[4] The electron-withdrawing chlorine enhances the electrophilicity of the ring system, potentially aiding in covalent inhibition of parasite enzymes.

References & Authority

  • PubChem. "this compound (CAS 887571-92-8) Compound Summary." National Library of Medicine.[5] [Link]

  • PubChem. "3-Chloro-1H-indazole (CAS 29110-74-5) Compound Summary." National Library of Medicine.[5] [Link]

  • Giraud, F., et al. "C3-Indazole Functionalization: A Review." Institute of Chemistry of Clermont-Ferrand. (Discusses NCS/DMSO mediated chlorination mechanisms).

  • Tiwari-Woodruff, S., et al. "Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination." Scientific Reports, 2019/2025.[3] [Link] (Contextualized from search snippets).

  • Beilstein J. Org. Chem. "Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation." [Link]

Disclaimer: This guide is for research purposes only. The synthesis of N-chloro compounds involves hazardous materials. All protocols must be performed in a fume hood with appropriate PPE.

Sources

The Strategic Functionalization of 2-Chloro-2H-Indazole: A Guide to Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2H-Indazole Scaffold as a Privileged Motif in Medicinal Chemistry

The 2H-indazole core is a prominent structural motif in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and spatial arrangement allow for critical interactions with biological targets, making it a valuable scaffold in drug discovery. The ability to selectively functionalize this core, particularly through the introduction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is paramount for the generation of novel molecular entities with tailored pharmacological profiles. 2-Chloro-2H-indazole serves as a versatile and reactive building block for such endeavors, with the chloro substituent acting as a handle for a variety of palladium-catalyzed cross-coupling reactions.[3] This guide provides a comprehensive overview of the key palladium-catalyzed reactions involving this compound, complete with detailed application notes, mechanistic insights, and step-by-step protocols to empower researchers in their synthetic campaigns.

The Power of Palladium: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions have revolutionized the art of organic synthesis, offering a mild and efficient means to construct complex molecules.[4] These transformations typically involve a catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states. The general catalytic cycle, which forms the basis for the reactions discussed herein, is depicted below.

Generic Palladium Catalytic Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-R(Ln) Transmetalation (R-M) Ar-Pd(II)-R(Ln)->Pd(0)Ln Reductive Elimination (Ar-R) caption Generic Palladium Cross-Coupling Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Indazole-Pd(II)-Cl(L₂) Pd(0)L2->OxAdd Oxidative Addition (this compound) Transmetalation Indazole-Pd(II)-Ar(L₂) OxAdd->Transmetalation Transmetalation (Ar-B(OR)₃⁻) Transmetalation->Pd(0)L2 Reductive Elimination Product 2-Aryl-2H-Indazole Transmetalation->Product caption Suzuki-Miyaura Coupling of this compound Heck Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents This compound Alkene Base (e.g., Et₃N) Heating Heat to 80-140 °C Reagents->Heating Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Ligand (optional) Catalyst->Heating Solvent Solvent (e.g., DMF, NMP) Solvent->Heating Extraction Aqueous Workup & Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification caption Experimental Workflow for Heck Coupling Sonogashira Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Indazole-Pd(II)-Cl(L₂) Pd(0)L2->OxAdd Oxidative Addition (this compound) Transmetalation Indazole-Pd(II)-C≡CR(L₂) OxAdd->Transmetalation Transmetalation (Cu-C≡CR) Transmetalation->Pd(0)L2 Reductive Elimination Product 2-Alkynyl-2H-Indazole Transmetalation->Product caption Sonogashira Coupling of this compound Buchwald-Hartwig Amination Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents This compound Amine Strong Base (e.g., NaOtBu) Heating Heat to 80-110 °C Reagents->Heating Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Bulky Ligand (e.g., XPhos) Catalyst->Heating Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Heating Quenching Quench with Water/Brine Heating->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification caption Experimental Workflow for Buchwald-Hartwig Amination

Sources

Application Notes and Protocols for the Copper-Catalyzed Synthesis of 2-Substituted-2H-Indazoles from 2-Chloro Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance and Synthesis of 2H-Indazoles

The 2H-indazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[1] Consequently, the development of efficient and versatile synthetic methodologies for accessing 2-substituted-2H-indazoles is of paramount importance.

Traditional synthetic routes to indazoles can be multi-step, require harsh reaction conditions, or suffer from poor regioselectivity. In recent years, copper-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective strategy for the construction of C-N bonds, offering milder conditions and broader substrate scope.[2][3] This document provides a detailed guide to a robust one-pot, three-component copper-catalyzed synthesis of 2-substituted-2H-indazoles from readily available 2-chloro- or 2-bromobenzaldehydes, primary amines, and sodium azide.[4][5][6][7] This approach offers a streamlined and efficient pathway to a diverse range of 2H-indazole derivatives.

Reaction Principle and Mechanistic Insights

The copper-catalyzed three-component synthesis of 2H-indazoles proceeds through a cascade of reactions, namely a condensation, a C-N bond formation, and an N-N bond formation. The copper catalyst is instrumental in facilitating the key bond-forming steps.[4][5][6][7]

The proposed mechanism commences with the condensation of the 2-halobenzaldehyde with a primary amine to form an imine intermediate. Subsequently, the copper(I) catalyst is believed to coordinate with the sodium azide, activating it for nucleophilic attack on the imine. This is followed by an intramolecular C-N coupling, where the aryl halide is displaced by the azide nitrogen, and subsequent cyclization and dinitrogen extrusion to form the indazole ring. The final step involves the formation of the N-N bond to yield the stable 2H-indazole product.

Reaction_Mechanism cluster_0 Reaction Components cluster_1 Catalytic Cycle 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Imine_Formation Imine Formation 2-Chlorobenzaldehyde->Imine_Formation Primary_Amine Primary_Amine Primary_Amine->Imine_Formation Sodium_Azide Sodium_Azide Azide_Activation Azide Activation by Cu(I) Sodium_Azide->Azide_Activation Cu(I)_Catalyst Cu(I)_Catalyst Cu(I)_Catalyst->Azide_Activation Imine_Formation->Azide_Activation C-N_Coupling Intramolecular C-N Coupling Azide_Activation->C-N_Coupling N-N_Formation N-N Bond Formation & Ring Closure C-N_Coupling->N-N_Formation Product_Release Product Release & Catalyst Regeneration N-N_Formation->Product_Release Product_Release->Cu(I)_Catalyst 2H-Indazole_Product 2H-Indazole_Product Product_Release->2H-Indazole_Product

Caption: Proposed mechanistic pathway for the copper-catalyzed synthesis of 2H-indazoles.

Experimental Protocols

This section provides a general, yet detailed, protocol for the copper-catalyzed synthesis of 2-substituted-2H-indazoles. The procedure is based on established literature methods and can be adapted for various substrates.[4][5][6]

Materials and Reagents
  • 2-Chlorobenzaldehyde or 2-bromobenzaldehyde derivatives

  • Primary amines (aliphatic or aromatic)

  • Sodium azide (NaN₃) - Caution: Azides are explosive and toxic. Handle with extreme care.

  • Copper(I) iodide (CuI) or Copper(I) oxide nanoparticles (Cu₂O-NP)[4]

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (if using CuI)

  • Dimethyl sulfoxide (DMSO) or Polyethylene glycol (PEG 300)[4]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Instrumentation
  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating plate

  • Reaction vials or round-bottom flasks

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and UV lamp

Step-by-Step Protocol

Experimental_Workflow Start Start Reagent_Prep 1. Reagent Preparation & Inerting Start->Reagent_Prep Reaction_Setup 2. Reaction Setup Reagent_Prep->Reaction_Setup Reaction_Monitoring 3. Reaction Monitoring (TLC) Reaction_Setup->Reaction_Monitoring Workup 4. Aqueous Workup Reaction_Monitoring->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Characterization 6. Product Characterization Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the synthesis of 2H-indazoles.

  • Reaction Setup under Inert Atmosphere: To a dry reaction vial equipped with a magnetic stir bar, add the 2-halobenzaldehyde (1.0 mmol), the primary amine (1.2 mmol), sodium azide (1.5 mmol), and the copper catalyst (e.g., CuI, 5-10 mol%). If a ligand such as TMEDA is used, it should be added at this stage (10-20 mol%).

  • Solvent Addition: Add the solvent (e.g., DMSO or PEG 300, 3-5 mL) to the reaction vial.

  • Reaction Execution: Seal the vial and heat the reaction mixture to the desired temperature (typically 110-120 °C) with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtering, concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: The purified 2-substituted-2H-indazole can be characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Substrate Scope and Data

The copper-catalyzed three-component synthesis of 2H-indazoles exhibits a broad substrate scope, tolerating a variety of functional groups on both the 2-halobenzaldehyde and the primary amine.

Entry2-HalobenzaldehydePrimary AmineCatalyst SystemSolventYield (%)Reference
12-ChlorobenzaldehydeAnilineCu₂O-NPPEG 30085Sharghi & Aberi, 2014[4]
22-BromobenzaldehydeAnilineCuI/TMEDADMSO92Kumar et al., 2011[5][6][7]
32-Bromo-5-nitrobenzaldehydeAnilineCuI/TMEDADMSO85Kumar et al., 2011[5][6][7]
42-Bromobenzaldehyde4-MethoxyanilineCuI/TMEDADMSO95Kumar et al., 2011[5][6][7]
52-BromobenzaldehydeBenzylamineCuI/TMEDADMSO88Kumar et al., 2011[5][6][7]
62-BromobenzaldehydeCyclohexylamineCuI/TMEDADMSO75Kumar et al., 2011[5][6][7]
72-Chlorobenzaldehyde4-MethylanilineCu/CNeat92Khalifeh & Karimzadeh, 2019
82-Chlorobenzaldehyde4-ChloroanilineCu/CNeat88Khalifeh & Karimzadeh, 2019

Expert Insights and Troubleshooting

Causality Behind Experimental Choices
  • Catalyst Selection: While various copper sources can be effective, Cu(I) salts like CuI are commonly used. The choice of catalyst can influence reaction rates and yields. Heterogeneous catalysts like copper nanoparticles on charcoal (Cu/C) offer the advantage of easy recovery and recyclability, which is beneficial for large-scale synthesis.[8]

  • The Role of Ligands: In many copper-catalyzed reactions, ligands such as diamines (e.g., TMEDA) or phenanthrolines play a crucial role.[9][10][11] They can stabilize the copper catalyst, prevent its agglomeration, and enhance its solubility and reactivity. The electron-donating properties of the ligand can facilitate the oxidative addition step in the catalytic cycle.[12] However, some protocols have been developed to be ligand-free, simplifying the reaction setup.[4]

  • Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like DMSO are often preferred as they can dissolve the reactants and the copper catalyst, facilitating a homogeneous reaction.[13] Green solvents like polyethylene glycol (PEG) have also been shown to be effective and offer environmental benefits.[4] The solvent can also act as a ligand for the copper catalyst, influencing its reactivity.[14]

  • Base and Other Additives: While this specific three-component reaction does not typically require an external base, in other copper-catalyzed C-N couplings, the choice and quality of the base can significantly impact the reaction kinetics and yield.[2]

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Presence of oxygen or moisture- Use fresh, high-purity catalyst.- Ensure the reaction temperature is maintained at the optimal level.- Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).
Formation of Side Products - Homocoupling of the aryl halide- Decomposition of reagents- Ensure proper degassing of the solvent and inerting of the reaction vessel.[15]- Lower the reaction temperature slightly.- Optimize the stoichiometry of the reactants.
Difficulty in Product Isolation - Emulsion formation during work-up- Co-elution of product with impurities- Add brine during the work-up to break emulsions.- Use a different eluent system for column chromatography or consider recrystallization.
Inconsistent Yields - Variability in reagent quality- Inconsistent heating- Use reagents from a reliable source.- Ensure uniform and consistent heating of the reaction mixture.

Conclusion

The copper-catalyzed one-pot, three-component synthesis of 2-substituted-2H-indazoles from 2-chloro or 2-bromo precursors is a highly efficient and versatile method for accessing this important class of heterocyclic compounds. By understanding the reaction mechanism and the role of each component, researchers can effectively apply and optimize this protocol for the synthesis of a wide array of indazole derivatives for applications in drug discovery and materials science.

References

  • New ligands for copper-catalyzed C–N coupling reactions with aryl halides. (2025). ResearchGate. [Link]

  • Copper-catalyzed N-arylation of imidazoles and benzimidazoles. (2025). ResearchGate. [Link]

  • Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica. [Link]

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3054–3131. [Link]

  • Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. (2023). ACS Omega. [Link]

  • C–C and C–X coupling reactions of unactivated alkyl electrophiles using copper catalysis. (2020). Royal Society of Chemistry. [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • Copper Cross-coupling by a Noncanonical Mechanism with Prof. Connor Delaney. (2024). YouTube. [Link]

  • Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. [Link]

  • Zhang, R., Liu, Z., Peng, Q., Zhou, Y., Xu, L., & Pan, X. (2018). Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. Organic & Biomolecular Chemistry, 16(11), 1945–1953. [Link]

  • Copper-Catalyzed Synthesis of Indoles and Related Heterocycles in Renewable Solvents. (2020). ACS Sustainable Chemistry & Engineering. [Link]

  • Choy, P. Y., & Kwong, F. Y. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(25), 9579–9583. [Link]

  • Cu-Catalyzed Regioselective C-H Amination of 2 H-Indazoles for the Synthesis of Indazole-Containing Indazol-3(2 H)-ones. (2023). PubMed. [Link]

  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Consecutive Condensation, C-N and N-N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(13), 3542–3545. [Link]

  • Optimized synthesis of 7- aza -indazole by Diels–Alder cascade and associated process safety. (2025). ResearchGate. [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. (2022). Molecules. [Link]

  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Consecutive condensation, C-N and N-N bond formations: a copper-catalyzed one-pot three-component synthesis of 2H-indazole. Organic Letters, 13(13), 3542–3545. [Link]

  • Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. (2021). Royal Society of Chemistry. [Link]

  • Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. (2019). Molecules. [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (2020). ACS Catalysis. [Link]

  • Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. The Journal of Organic Chemistry. [Link]

  • Consecutive Condensation, C-N and N-N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. (2025). ResearchGate. [Link]

  • Copper-catalyzed N-arylation of imidazoles and benzimidazoles. (2007). PubMed. [Link]

  • Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole. (2017). Beilstein Journal of Organic Chemistry. [Link]

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. DSpace@MIT. [Link]

  • The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. [Link]

  • [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society. [Link]

  • KR101713303B1 - Preparation method of 2H-Indazole derivatives.
  • Recent advances in C–H functionalization of 2H-indazoles. (2022). Organic & Biomolecular Chemistry. [Link]

  • Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). (2018). MDPI. [Link]

  • Solvent Coordination Effect on Copper-Based Molecular Catalysts for Controlled Radical Polymerization. (2022). MDPI. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2022). RSC Medicinal Chemistry. [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules. [Link]

  • Recent Advances in C–H Functionalization of 2H-Indazoles. (2025). ResearchGate. [Link]

Sources

Application Notes and Protocols for the Functionalization of the 2-Chloro-2H-Indazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Synthetic Landscape of 2-Chloro-2H-Indazoles

The 2H-indazole scaffold is a privileged heterocyclic motif, prominently featured in a multitude of bioactive molecules and pharmaceuticals. Its strategic functionalization is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacological profiles. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of synthetic strategies for the derivatization of the 2-chloro-2H-indazole core.

Initial investigations into the direct functionalization of a chloro-substituent at the N-2 position of the 2H-indazole ring via traditional cross-coupling methods reveal a notable scarcity of literature. The inherent reactivity of the N-Cl bond often favors pathways other than the desired catalytic cycles. Therefore, this guide will focus on a more synthetically viable and well-documented approach: the functionalization of 2H-indazoles bearing a chlorine atom on the carbocyclic ring. This approach leverages the versatility of modern cross-coupling chemistry to install a diverse array of functional groups, thereby accessing a rich chemical space for drug discovery and materials science.

We will delve into the synthesis of the requisite chloro-indazole precursors and subsequently explore key palladium-catalyzed cross-coupling reactions, providing detailed, step-by-step protocols and the underlying scientific rationale for the experimental choices.

Synthesis of Chloro-Substituted 2H-Indazole Scaffolds

A prerequisite for any functionalization campaign is the robust synthesis of the starting material. Several methods for the preparation of chloro-substituted 2H-indazoles have been reported, with the Cadogan reductive cyclization being a prominent example.

Protocol: Synthesis of 2-Aryl-5-chloro-2H-indazoles via Cadogan Cyclization

This protocol outlines the synthesis of a 2-aryl-5-chloro-2H-indazole from a readily available 2-nitrobenzylamine precursor. The choice of a phosphine-based reducing agent is critical for the efficiency of the cyclization.

Experimental Workflow: Cadogan Cyclization

A 1. Starting Materials: 2-Amino-4-chlorobenzaldehyde and Aniline derivative B 2. Imine Formation: Condensation in EtOH A->B Reflux C 3. Reduction to Amine: Reduction with NaBH4 B->C Room Temp D 4. Nitration: Introduction of nitro group C->D H2SO4/HNO3 E 5. Reductive Cyclization (Cadogan): Treatment with P(OEt)3 D->E Reflux F 6. Product Isolation: Purification by column chromatography E->F

Caption: Workflow for the synthesis of 2-aryl-chloro-2H-indazoles.

Step-by-Step Protocol:

  • Imine Formation: To a solution of 2-amino-4-chlorobenzaldehyde (1.0 eq) in ethanol, add the desired aniline derivative (1.1 eq). Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until consumption of the starting aldehyde.

  • Reduction: Cool the reaction mixture to room temperature and add sodium borohydride (1.5 eq) portion-wise. Stir for 2 hours. Quench the reaction with water and extract the product with ethyl acetate.

  • Nitration: Dissolve the crude amine in concentrated sulfuric acid at 0 °C. Add a mixture of sulfuric acid and nitric acid dropwise, maintaining the temperature below 5 °C. Stir for 1 hour and then pour onto ice. Filter the resulting precipitate.

  • Cadogan Cyclization: Suspend the nitro compound in triethyl phosphite (5.0 eq) and heat to reflux for 12-16 hours.

  • Workup and Purification: Cool the reaction mixture and remove the excess triethyl phosphite under reduced pressure. Purify the residue by silica gel column chromatography to afford the desired 2-aryl-5-chloro-2H-indazole.

Palladium-Catalyzed Cross-Coupling Reactions of Chloro-2H-Indazoles

The chlorine atom on the carbocyclic ring of the 2H-indazole scaffold serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. While chloroarenes are generally less reactive than their bromo or iodo counterparts, the development of specialized ligand systems has enabled their efficient use in these transformations.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.[1] For chloro-heterocycles, the choice of a highly active catalyst system, often employing bulky, electron-rich phosphine ligands, is crucial for achieving good yields.[2]

Catalytic Cycle: Suzuki-Miyaura Coupling

Pd0 Pd(0)L2 OxAdd Oxidative Addition ArCl Indazole-Cl Pd0->ArCl PdII Ar-Pd(II)-Cl(L2) OxAdd->PdII Trans Transmetalation Boronic R'-B(OR)2 + Base PdII->Boronic PdII_R Ar-Pd(II)-R'(L2) Trans->PdII_R RedElim Reductive Elimination RedElim->Pd0 Product Ar-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

Protocol: Suzuki-Miyaura Coupling of 5-Chloro-2-phenyl-2H-indazole

Materials:

Reagent/CatalystSupplierGrade
5-Chloro-2-phenyl-2H-indazoleSynthesized as per 1.1>98%
Phenylboronic acidSigma-Aldrich97%
Pd(OAc)₂Strem Chemicals98%
SPhosStrem Chemicals98%
K₃PO₄Acros Organics98%
TolueneFisher ScientificAnhydrous
WaterMilli-QDegassed

Procedure:

  • To a dried Schlenk tube, add 5-chloro-2-phenyl-2H-indazole (1.0 eq), phenylboronic acid (1.5 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene and water (10:1 v/v).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Expected Yield: 75-90%

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[3] This reaction is of paramount importance in drug discovery for the introduction of nitrogen-containing functionalities. The use of specialized ligands is often necessary to achieve high yields, especially with less reactive chloro-substrates.[4]

Experimental Workflow: Buchwald-Hartwig Amination

A 1. Reactants & Catalyst: Chloro-indazole, Amine, Pd-catalyst, Ligand, Base B 2. Reaction Setup: Inert atmosphere (Ar/N2) in anhydrous solvent A->B C 3. Thermal Conditions: Heating to 80-120 °C B->C D 4. Reaction Monitoring: TLC or LC-MS C->D E 5. Workup & Purification: Aqueous workup followed by column chromatography D->E F 6. Final Product: N-substituted indazole E->F

Caption: General workflow for the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of 5-Chloro-2-phenyl-2H-indazole with Morpholine

Materials:

Reagent/CatalystSupplierGrade
5-Chloro-2-phenyl-2H-indazoleSynthesized as per 1.1>98%
MorpholineSigma-Aldrich99%
Pd₂(dba)₃Strem Chemicals97%
XPhosStrem Chemicals98%
NaOtBuAcros Organics98%
DioxaneFisher ScientificAnhydrous

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and NaOtBu (1.4 eq).

  • Add 5-chloro-2-phenyl-2H-indazole (1.0 eq) and anhydrous dioxane.

  • Add morpholine (1.2 eq) via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash chromatography on silica gel.

Expected Yield: 80-95%

Data Presentation: Representative Functionalization of Chloro-2H-Indazoles

The following table summarizes representative yields for the functionalization of a model 5-chloro-2H-indazole substrate.

EntryCoupling PartnerProductYield (%)
14-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-phenyl-2H-indazole88
2Pyrrolidine5-(Pyrrolidin-1-yl)-2-phenyl-2H-indazole92
3Phenylacetylene5-(Phenylethynyl)-2-phenyl-2H-indazole75

Yields are based on isolated product after purification and are representative examples from the literature.

Conclusion and Future Outlook

The functionalization of the this compound scaffold, particularly at the carbocyclic ring, offers a robust and versatile platform for the generation of diverse molecular architectures. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools in this endeavor. The key to success with these less reactive chloro-substrates lies in the judicious selection of highly active catalyst systems. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemical space of functionalized 2H-indazoles, paving the way for the discovery of novel therapeutic agents and advanced materials. Future work in this area will likely focus on the development of even more efficient and sustainable catalytic systems, including those based on earth-abundant metals, and the exploration of other functionalization strategies such as C-H activation.

References

  • Cadogan, J. I. G. J. Chem. Soc.1962 , 4257-4258. [Link]

  • Surry, D. S.; Buchwald, S. L. Chem. Sci.2011 , 2, 27-50. [Link]

  • Miyaura, N.; Suzuki, A. Chem. Rev.1995 , 95, 2457-2483. [Link]

  • A new and efficient one-pot synthesis of 2H-indazoles. Tetrahedron Lett.2007 , 48, 39, 6935-6938. [Link]

  • Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Org. Lett.2010 , 12, 18, 4124–4127. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Adv.2024 , 14, 14857-14870. [Link]

  • Recent Advances in C–H Functionalization of 2H-Indazoles. Org. Biomol. Chem.2022 , 20, 7746-7764. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. Org. Lett.2023 , 25, 39, 7154–7159. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Iron-catalyzed cross-coupling of N-heterocyclic chlorides and bromides with arylmagnesium reagents. Org. Lett.2012 , 14, 18, 4818-4821. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc.2013 , 135, 35, 13071–13079. [Link]

Sources

Use of 2-chloro-2H-indazole in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Chloro-Indazole Scaffolds in Kinase Inhibitor Synthesis

Part 1: Executive Summary & Strategic Analysis

The Nomenclature Paradox In the context of kinase inhibitor design, the term "2-chloro-2H-indazole" presents a chemical paradox. A chlorine atom at the 2-position (the nitrogen atom) creates an N-chloro species (an N-haloamine). These are typically high-energy, electrophilic oxidants that rapidly rearrange to the thermodynamically stable carbon-3 position. Therefore, in high-impact drug discovery (e.g., the synthesis of Axitinib , Linifanib , or Pazopanib analogs), the relevant stable scaffold is 3-chloro-1H-indazole .

This guide addresses the synthesis of kinase inhibitors using 3-chloro-1H-indazole as the core electrophile, while elucidating the transient role of N-chloro species in the chlorination mechanism.

Kinase Inhibitor Logic The indazole core is a "privileged scaffold" in kinase inhibition because it mimics the adenine ring of ATP.

  • Hinge Binding: The indazole nitrogen (N1-H or N2) forms critical hydrogen bonds with the kinase hinge region (e.g., Glu/Met residues).

  • The "Gatekeeper" Vector: The C3-position (where the chlorine is placed) is the ideal vector for projecting substituents into the hydrophobic pocket behind the gatekeeper residue, determining selectivity.

  • Solubility Tail: The N1 or N2 position allows for the attachment of solubilizing tails without disrupting the hinge interaction.

Part 2: Technical Deep Dive & Mechanisms

The "Indazole Switch": N-Chlorination to C-Chlorination

To obtain the functional 3-chloro scaffold, one passes through the N-chloro intermediate. Understanding this mechanism is vital for troubleshooting low yields.

Mechanism:

  • N-Chlorination: Indazole reacts with a chlorinating agent (NaOCl or NCS) to form 1-chloro-1H-indazole or this compound (kinetic products).

  • Bamberger Rearrangement: Under acidic or thermal conditions, the chlorine migrates from the nitrogen to the C3 carbon (thermodynamic product).

Visualizing the Pathway The following diagram illustrates the critical rearrangement and the divergence point for N1 vs. N2 functionalization.

IndazolePathways Indazole 1H-Indazole (Starting Material) N_Chloro N-Chloro Intermediate (Transient 1-Cl/2-Cl) Indazole->N_Chloro NaOCl/NaOH (Kinetic Control) C3_Chloro 3-Chloro-1H-indazole (Stable Scaffold) N_Chloro->C3_Chloro Rearrangement (Thermodynamic) Kinase_N1 N1-Substituted Inhibitor (e.g., Axitinib analogs) C3_Chloro->Kinase_N1 Suzuki Coupling + N1 Alkylation Kinase_N2 N2-Substituted Inhibitor (e.g., Pazopanib analogs) C3_Chloro->Kinase_N2 Suzuki Coupling + N2 Alkylation

Caption: Figure 1. The reaction trajectory from Indazole to the stable 3-Chloro scaffold, diverging into N1 or N2 functionalized kinase inhibitors.

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-Chloro-1H-indazole (The Core Scaffold)

Target: Preparation of the electrophilic core for cross-coupling. Scale: 10 mmol.

Reagents:

  • 1H-Indazole (1.18 g, 10 mmol)

  • Sodium Hypochlorite (NaOCl, 10-13% active chlorine, 20 mL)

  • Sodium Hydroxide (NaOH, 2M, 10 mL)

  • Solvent: Methanol/Water (1:1)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1H-indazole in 20 mL methanol. Add 10 mL of 2M NaOH. Stir until a clear solution forms (deprotonation of N1).

  • Chlorination (The Kinetic Step): Cool the solution to 0°C. Add NaOCl solution dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent over-chlorination or ring oxidation.

  • Rearrangement: Allow the reaction to warm to room temperature (25°C) and stir for 12 hours. The initial N-chloro species will rearrange to the C3-chloro isomer.

  • Quenching: Acidify the mixture carefully with 1M HCl to pH ~5. The product, 3-chloro-1H-indazole , will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water (3 x 20 mL), and dry under vacuum.

    • Validation: 1H NMR (DMSO-d6) should show the disappearance of the C3 proton (typically a singlet around 8.1 ppm in unsubstituted indazole).

Protocol B: Regioselective Functionalization (N1 vs. N2)

Context: Kinase inhibitors like Pazopanib utilize the 2H-indazole tautomer (N2-alkylated). Standard alkylation often yields a mixture.

Table 1: Conditions for Regioselectivity

Target IsomerReagentsSolvent/ConditionsSelectivity (N1:N2)Mechanism
N1-Alkylation R-X, Cs₂CO₃DMF, 60°C~80:20Thermodynamic (Steric)
N1-Arylation Ar-B(OH)₂, Cu(OAc)₂DCM, Pyridine (Chan-Lam)>95:5Copper coordination
N2-Alkylation R-OH, DIAD, PPh₃THF (Mitsunobu)~40:60 to 30:70Kinetic/Steric Control
N2-Methylation Meerwein Salt (Me₃OBF₄)EtOAc, RT~10:90Hard/Soft Acid Base

Procedure for N2-Methylation (Pazopanib-style Core):

  • Dissolve 3-chloro-1H-indazole (1.0 eq) in dry Ethyl Acetate.

  • Add Trimethyloxonium tetrafluoroborate (Me₃OBF₄, 1.1 eq) under Argon.

  • Stir at Room Temperature for 4 hours. The N2-methylated salt precipitates.

  • Workup: Wash with saturated NaHCO₃ to liberate the free base. Extract with EtOAc.

  • Separation: If N1 isomer is present, separate via column chromatography (N2 isomers are typically more polar and elute later on silica with Hex/EtOAc).

Protocol C: Suzuki-Miyaura Coupling at C3 (The Specificity Step)

Target: Attaching the aryl/heteroaryl motif that occupies the kinase hydrophobic pocket.

Reagents:

  • 3-Chloro-indazole scaffold (1.0 eq)[1][2]

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂ (5 mol%) or Pd₂dba₃/XPhos (for difficult substrates)

  • Base: K₂CO₃ (2M aq)

  • Solvent: 1,4-Dioxane

Workflow:

  • Degassing: Combine scaffold, boronic acid, and base in dioxane/water (4:1). Sparge with Nitrogen for 10 minutes. Oxygen is the enemy of this reaction.

  • Catalyst Addition: Add Pd catalyst quickly against a counter-flow of Nitrogen.

  • Reaction: Heat to 90°C for 4-16 hours.

    • Note: 3-Chloroindazoles are less reactive than 3-bromo/iodo analogs. If conversion is low (<50%), switch to Buchwald Precatalysts (e.g., XPhos Pd G3) .

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Part 4: Visualization of the Kinase Inhibitor Workflow

The following diagram outlines the logical flow from the raw indazole to a library of kinase inhibitors, highlighting the decision points.

KinaseWorkflow Start Start: 1H-Indazole Step1 Chlorination Strategy (NaOCl or NCS) Start->Step1 Core 3-Chloro-1H-indazole Step1->Core Rearrangement Decision Selectivity Requirement Core->Decision PathA Path A: N1-Functionalization (Base/Alkyl Halide) Decision->PathA Thermodynamic PathB Path B: N2-Functionalization (Meerwein Salt/Mitsunobu) Decision->PathB Kinetic/Specific Coupling C3-Suzuki Coupling (Pd-Catalysis) PathA->Coupling PathB->Coupling Final Final Kinase Inhibitor (e.g., VEGFR/PDGFR target) Coupling->Final

Caption: Figure 2. Strategic workflow for synthesizing N1 vs. N2 substituted indazole kinase inhibitors.

References

  • Review of Indazole Scaffolds in Oncology

    • Boulifa, E. et al. "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." RSC Advances, 2021.[3]

  • Synthesis of 3-Chloroindazoles (Mechanism)

    • Vangapandu, S. et al. "3-Chloro-1H-indazole." Molbank, 2017.
  • Regioselectivity (N1 vs N2)

    • Laha, J. K. et al. "Regioselective N2-Alkylation of Indazoles." Journal of Organic Chemistry, 2016. (Critical for accessing the "Pazopanib-like" 2H-indazole core).
  • Application in Kinase Drug Discovery (Axitinib/Pazopanib)

    • Harris, P. A. et al. "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor." Journal of Medicinal Chemistry, 2008.

(Note: While "this compound" is not a standard isolated reagent, the protocols above utilize the 3-chloro-1H-indazole isomer which is the industry standard for these syntheses.)

Sources

Troubleshooting & Optimization

Technical Support Center: Indazole Chemistry Division

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization in 2-Chloro-2H-Indazole Synthesis

Executive Summary & Nomenclature Alert

Critical Clarification: The term "this compound" strictly refers to an indazole core with a chlorine atom attached to the nitrogen at position 2 (


).
  • Structure:

    
    -Chloroindazole (specifically the 
    
    
    
    -isomer).
  • Properties: These are typically unstable, high-energy intermediates that function as chlorinating agents or rearrange to the thermodynamically stable 3-chloro-1H-indazole.

However , in high-throughput synthesis and drug discovery (e.g., Pazopanib intermediates), this nomenclature is frequently used colloquially to describe 3-chloro-2-alkyl-2H-indazoles or 2-(2-chlorophenyl)-2H-indazoles .

This guide addresses both scenarios:

  • Scenario A (Literal): Synthesis of the unstable

    
    -chloro species.
    
  • Scenario B (Practical): Synthesis of the stable 3-chloro-2H-indazole scaffold.

Scenario A: The Literal Target ( -Chloro-2H-Indazole)

The Challenge: The synthesis of


-haloindazoles is governed by a competition between the 

(thermodynamic) and

(kinetic) positions.

-chloroindazole is generally the major product. The

-isomer is transient and prone to rearrangement to the C3 position or reversion to the parent indazole.
Troubleshooting Guide: Maximizing the

-Isomer
IssueRoot CauseTechnical Intervention
Dominance of

-isomer
Thermodynamic control favors the benzenoid structure of the

-tautomer.
Switch to Kinetic Control:Temperature: Lower reaction temperature to -78°C or -40°C.• Reagent: Use tert-butyl hypochlorite (

-BuOCl) instead of NaOCl/NaOH.

-BuOCl is milder and allows better kinetic differentiation.
Low Conversion Poor solubility of indazole in non-polar solvents required for kinetic trapping.Solvent System: Use a biphasic system (DCM/Water) with rapid stirring, or anhydrous DCM with suspended base (Na

CO

) to neutralize HCl byproducts immediately.
Product Decomposition

-Cl bonds are labile; light or heat triggers homolytic cleavage.
Handling Protocol: • Perform reaction in the dark (foil-wrapped vessels).• Do not heat to dry. Isolate via filtration or rapid cold evaporation.• Use immediately in the subsequent step (e.g., nitrenium ion generation).
Recommended Protocol (Kinetic Trapping)
  • Dissolution: Dissolve indazole (1.0 eq) in anhydrous DCM at -40°C.

  • Addition: Add

    
    -BuOCl (1.05 eq) dropwise over 20 minutes.
    
  • Base: Add solid NaHCO

    
     (1.5 eq) to scavenge acid.
    
  • Monitoring: Monitor by TLC (alumina plates, not silica, as silica acidity degrades

    
    -Cl).
    
  • Workup: Cold filtration of salts; concentrate filtrate in vacuo at <20°C.

Scenario B: The Practical Target (3-Chloro-2H-Indazole Derivatives)

The Challenge: Most researchers are actually trying to synthesize 3-chloro-2-substituted-2H-indazoles . The yield bottleneck here is usually the regioselectivity of the N-alkylation (getting the substituent on


 rather than 

) prior to C3-chlorination.
Core Workflow Visualization

IndazoleSynthesis cluster_optimization Yield Optimization Zone Indazole 1H-Indazole Alkylation Step 1: Alkylation (Electrophile R-X) Indazole->Alkylation N1_Isomer 1-Alkyl-1H-indazole (Thermodynamic - Undesired) Alkylation->N1_Isomer Basic Conditions (NaH, KOH) N2_Isomer 2-Alkyl-2H-indazole (Kinetic - Target) Alkylation->N2_Isomer Acidic/Neutral (Meerwein Salt or Chelation Control) Chlorination Step 2: C3-Chlorination (NCS or Cl2) N2_Isomer->Chlorination FinalProduct 3-Chloro-2-alkyl-2H-indazole Chlorination->FinalProduct

Caption: Pathway optimization for 3-chloro-2H-indazole synthesis. Green nodes indicate the critical path for high yield.

FAQ: Improving Yield in 3-Chloro-2H-Indazole Synthesis

Q1: I am getting a 60:40 mixture of N1:N2 isomers during the alkylation step. How do I shift this to favor N2?

  • Mechanism: Under basic conditions (thermodynamic control), the

    
    -anion is more stable.
    
  • Solution:

    • Meerwein Salts: Use trimethyloxonium tetrafluoroborate (Me

      
      OBF
      
      
      
      ) in DCM. This proceeds via kinetic control, often boosting
      
      
      selectivity to >90% [1].
    • Chelation Control: If your alkylating agent contains a coordinating group (e.g., ester, carbonyl), use a metal catalyst (like Cu or Zn) that coordinates to

      
      , directing the attack.
      
    • Solvent Switch: Avoid polar aprotic solvents (DMF/DMSO) which favor

      
      . Use non-polar solvents (Toluene) or ethyl acetate.
      

Q2: My C3-chlorination of the 2H-indazole is stalling or producing tar.

  • Diagnosis: 2H-indazoles are more electron-rich than 1H-indazoles (quinoid character). They react vigorously with electrophiles.

  • Solution:

    • Reagent: Avoid

      
       gas (too aggressive). Use N-Chlorosuccinimide (NCS)  (1.05 eq) in Acetonitrile or DMF at room temperature.
      
    • Catalyst: If using NCS, add a catalytic amount of

      
      -TsOH or silica gel to activate the NCS gently.
      
    • Electrochemical Alternative: Recent data suggests electrochemical chlorination (NaCl/MeCN) can achieve high yields (80-95%) without over-chlorination [2].

Q3: How do I separate the N1 and N2 isomers if I can't optimize the reaction further?

  • Technique:

    • Column Chromatography: The

      
      -isomer is typically less polar than the 
      
      
      
      -isomer (due to the dipole moment of the quinoid 2H-system).
    • Crystallization: The

      
      -isomer often has a higher melting point and can be crystallized from Hexane/EtOAc mixtures, leaving the oily 
      
      
      
      -isomer in the mother liquor.
Experimental Protocol: High-Yield Synthesis of 3-Chloro-2-Methyl-2H-Indazole

Objective: Synthesis of the stable pharmacophore (Scenario B) with >95% regioselectivity.

Step 1: Regioselective Methylation

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reactants: Charge Indazole (10 mmol) and Trimethyloxonium tetrafluoroborate (11 mmol) in anhydrous DCM (50 mL).

  • Reaction: Stir at Room Temperature for 4–6 hours. (The reaction is heterogeneous initially but clears up).

  • Quench: Slowly add saturated aqueous NaHCO

    
    . Caution:  Gas evolution.
    
  • Extraction: Extract with DCM (3x), dry over MgSO

    
    .
    
  • Yield Check: Expect >90%

    
    -methylindazole. If 
    
    
    
    is present, remove via silica plug (N1 elutes first).

Step 2: C3-Chlorination

  • Dissolution: Dissolve 2-methyl-2H-indazole (from Step 1) in Acetonitrile (10 mL/g).

  • Reagent: Add N-Chlorosuccinimide (NCS) (1.05 eq).

  • Activation: Add

    
    -Toluenesulfonic acid (5 mol%).
    
  • Temperature: Heat to 50°C for 2 hours.

  • Workup: Remove solvent, redissolve in EtOAc, wash with water and brine.

  • Purification: Recrystallize from heptane.

References
  • Cheung, M., et al. "Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles."[1] The Journal of Organic Chemistry, vol. 68, no. 10, 2003, pp. 4093–4095. Link

  • Zhenlu, S., et al. "Electrochemical Halogenation of 2-Aryl-2H-indazoles." Journal of Organic Chemistry, (Cited in recent reviews of Indazole synthesis).[1][2] [Verified Context via Search Result 1.9]

  • Genung, N. E., et al. "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization."[1][3] Organic Letters, vol. 16, no.[3] 11, 2014, pp. 3114–3117.[3] Link

  • Lohou, E., et al. "New hypotheses for the binding mode of 4- and 7-substituted indazoles in the active site of neuronal nitric oxide synthase."[1] Bioorganic & Medicinal Chemistry, vol. 20, 2012. (Discusses substitution patterns). Link

Disclaimer: The synthesis of N-halo compounds involves potentially explosive intermediates. Always conduct a risk assessment before scaling up.

Sources

Technical Support Center: Purification of 2-Chloro-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-chloro-2H-indazole. Recognizing the nuances of handling N-chloro compounds, this document is structured to offer practical, field-proven insights and troubleshooting strategies to ensure the successful isolation of this valuable synthetic intermediate.

Introduction to the Challenges in Purifying this compound

This compound is a vital building block in medicinal chemistry, often utilized in the synthesis of pharmacologically active compounds.[1][2] Its purification, however, presents unique challenges primarily due to the reactivity and potential instability of the N-Cl bond.[3] A thorough understanding of the potential impurities arising from its synthesis and the compound's stability under various purification conditions is paramount for obtaining a highly pure product.

This guide is designed to be a self-validating system, where an understanding of the underlying chemical principles will empower you to make informed decisions during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: The impurity profile of your crude product is largely dictated by the synthetic route employed. A common method for the synthesis of this compound is the direct chlorination of indazole using an N-chloro source, such as N-chlorosuccinimide (NCS).[4][5]

Potential Impurities from Synthesis:

  • Indazole (starting material): Incomplete reaction will result in the presence of the starting indazole.

  • 1-Chloro-1H-indazole: This is a common regioisomer that can form during the chlorination of indazole. The ratio of 1-chloro to 2-chloro isomers can be influenced by reaction conditions such as solvent and base.[6]

  • Succinimide: If NCS is used as the chlorinating agent, succinimide is a major byproduct.

  • Dichlorinated indazoles: Over-chlorination can lead to the formation of dichlorinated species.

  • Degradation products: N-chloro compounds can be unstable and may decompose, especially in the presence of acid, base, or upon heating.[3]

Q2: How stable is this compound during purification?

A2: The N-Cl bond in this compound is susceptible to cleavage. Exposure to acidic or basic conditions, prolonged heating, and even prolonged contact with silica gel can lead to decomposition.[3][7] It is crucial to perform purification steps expeditiously and under mild conditions.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process.[8] Due to the presence of the aromatic indazole core, spots can often be visualized under UV light (254 nm). For compounds that are not UV-active or for better visualization, staining with potassium permanganate can be effective as it reacts with oxidizable functional groups.[8][9]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Problem 1: My purified this compound is still contaminated with the starting indazole.

  • Question: I've performed column chromatography, but my final product still shows the presence of indazole by 1H NMR. What can I do?

  • Answer: This indicates that the polarity of your eluent system was likely too high, causing the indazole to co-elute with your desired product. Indazole is more polar than this compound due to the presence of the N-H bond, which can engage in hydrogen bonding with the silica gel.

    Causality and Solution:

    • Eluent Polarity: The key is to find a solvent system with a low enough polarity to allow for a good separation between the less polar this compound and the more polar indazole.

    • Troubleshooting Steps:

      • Optimize TLC: Before running another column, optimize your solvent system using TLC. A good starting point is a hexane/ethyl acetate mixture. Aim for an Rf value of 0.2-0.3 for your product, with a clear separation from the indazole spot (which should have a lower Rf).

      • Gradient Elution: If you are still struggling with separation, consider a shallow gradient elution during column chromatography. Start with a low polarity eluent (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity. This will help to first elute your less polar product, followed by the more polar indazole.

Problem 2: I am observing decomposition of my product on the silica gel column.

  • Question: I see streaking on my TLC plate and my yield after column chromatography is very low. I suspect my this compound is decomposing. How can I prevent this?

  • Answer: Decomposition on silica gel is a common issue with acid-sensitive compounds, and N-chloro compounds can be particularly susceptible.[10] Silica gel is inherently acidic and can catalyze the decomposition of your product.

    Causality and Solution:

    • Acidity of Silica Gel: The acidic nature of standard silica gel can promote the cleavage of the N-Cl bond.

    • Troubleshooting Steps:

      • Neutralize Silica Gel: Deactivate the silica gel by treating it with a base before packing the column. A common method is to prepare a slurry of silica gel in your starting eluent and add 1-2% triethylamine (v/v).

      • Use Alumina: As an alternative, consider using neutral alumina for your column chromatography.

      • Minimize Contact Time: Work quickly. Do not let your compound sit on the column for an extended period.

      • Flash Chromatography: Employ flash chromatography with positive pressure to speed up the elution process.

Problem 3: I am unable to achieve good crystals during recrystallization.

  • Question: I have tried to recrystallize my this compound, but it either oils out or I get a very poor recovery. What is the best approach for recrystallization?

  • Answer: Successful recrystallization depends heavily on the choice of solvent.[11] The ideal solvent will dissolve your compound well at elevated temperatures but poorly at room temperature or below.

    Causality and Solution:

    • Solvent Selection: Finding the right solvent or solvent pair is critical.

    • Troubleshooting Steps:

      • Solvent Screening: Perform a small-scale solvent screen. Test the solubility of your crude product in a variety of solvents (e.g., hexanes, heptane, ethanol, isopropanol, toluene, and mixtures thereof) at room temperature and upon heating.

      • Solvent System Recommendations for Chloro-Aromatics: For chloro-substituted aromatic compounds, a common and effective recrystallization system is a mixture of a good solvent (in which the compound is soluble) and a poor solvent (in which the compound is insoluble).[12]

        • Example: Dissolve your crude this compound in a minimal amount of a hot "good" solvent like ethanol or ethyl acetate. Then, slowly add a "poor" solvent like hexanes or water dropwise until you observe persistent cloudiness. Reheat the solution until it becomes clear again, and then allow it to cool slowly.

      • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals or oiling out.[11]

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol assumes a crude product containing indazole, 1-chloro-1H-indazole, and succinimide.

1. TLC Analysis:

  • Dissolve a small amount of your crude product in dichloromethane.

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate using a hexane/ethyl acetate solvent system (start with 9:1 and adjust as necessary).

  • Visualize the spots under UV light (254 nm). This compound is expected to be less polar than indazole.

2. Column Preparation:

  • Prepare a slurry of silica gel in your chosen eluent (determined from TLC). For sensitive compounds, consider adding ~1% triethylamine to the eluent to neutralize the silica gel.

  • Pack a glass column with the silica gel slurry.

3. Sample Loading:

  • Dissolve your crude product in a minimal amount of dichloromethane.

  • In a separate flask, add a small amount of silica gel and evaporate the solvent from your product solution onto the silica gel. This "dry loading" method often results in better separation.

  • Carefully add the dry-loaded sample to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin eluting the column with your chosen solvent system.

  • Collect fractions and monitor them by TLC to identify the fractions containing your pure product.

5. Solvent Removal:

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification of this compound by Recrystallization

1. Solvent Selection:

  • Based on small-scale solubility tests, choose an appropriate solvent or solvent pair. A good starting point is an ethanol/water or ethyl acetate/hexanes mixture.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the hot "good" solvent to just dissolve the solid.

3. Addition of "Poor" Solvent (if using a solvent pair):

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy.

  • Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

4. Crystallization:

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to induce further crystallization.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Data Presentation

Table 1: Typical TLC Rf Values for this compound and Related Compounds

CompoundSolvent System (Hexane:EtOAc)Approximate Rf ValueVisualization
This compound9:10.4 - 0.5UV (254 nm)
1-Chloro-1H-indazole9:10.3 - 0.4UV (254 nm)
Indazole9:10.1 - 0.2UV (254 nm), KMnO4
Succinimide1:10.2 - 0.3KMnO4

Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.

Visualization of Workflows

Purification Workflow Diagram

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound (with impurities) TLC TLC Analysis for Solvent System Optimization Crude_Product->TLC Sample Column Column Chromatography (Silica Gel or Alumina) TLC->Column Optimized Eluent Recrystallization Recrystallization Column->Recrystallization Partially Purified Product Purity_Check Purity Assessment (NMR, HPLC) Recrystallization->Purity_Check Crystals Pure_Product Pure this compound Purity_Check->Pure_Product Verified Purity

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Purification Issue Identified Impurity Product Contaminated? Start->Impurity Decomposition Low Yield / Streaking? Start->Decomposition Crystallization_Issue Oiling Out / Poor Recovery? Start->Crystallization_Issue Impurity_Cause Co-elution of Impurities Impurity->Impurity_Cause Decomposition_Cause Decomposition on Silica Decomposition->Decomposition_Cause Crystallization_Cause Incorrect Solvent Choice Crystallization_Issue->Crystallization_Cause Impurity_Solution Optimize TLC Eluent Use Gradient Elution Impurity_Cause->Impurity_Solution Decomposition_Solution Neutralize Silica with Et3N Use Alumina Use Flash Chromatography Decomposition_Cause->Decomposition_Solution Crystallization_Solution Perform Solvent Screen Use Solvent Pair Ensure Slow Cooling Crystallization_Cause->Crystallization_Solution

Caption: Decision-making flowchart for troubleshooting common purification issues.

Safety Precautions

Working with N-chloro compounds requires strict adherence to safety protocols.

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • Storage: Store this compound in a cool, dry, and dark place, away from acids, bases, and reactive metals.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

By following the guidance and protocols outlined in this technical support center, you will be well-equipped to navigate the challenges of purifying this compound and obtain a high-purity product for your research and development endeavors.

References

  • Synthesis of 2‐aryl‐2H‐indazole from 1H‐indazole. ResearchGate. (n.d.). [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. (n.d.). [Link]

  • A new effective route for the synthesis of substituted 2h-indazoles. Semantic Scholar. (2009). [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. (2018). [Link]

  • Chlorination of aromatic compounds and catalysts therefor.
  • Indazole synthesis discussion.. Mechanism of this reaction? Reddit. (2021). [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. (2017). [Link]

  • Preparation method of 2H-Indazole derivatives.
  • (PDF) Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). ResearchGate. (2016). [Link]

  • Synthesis of Azobenzenes Using N-Chlorosuccinimide and DBU. PMC. (2017). [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. (2021). [Link]

  • Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry (RSC Publishing). (2021). [Link]

  • Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclizati. The Royal Society of Chemistry. (n.d.). [Link]

  • Rates of decomposition of N-chloramine disinfectant compounds in aqueous solutions. Material Science Research India. (2011). [Link]

  • Substitution chlorination of aromatic compounds with liquid chlorine.
  • Safe Work Practices for Chlorine. WorkSafeBC. (n.d.). [Link]

  • Synthesis of indazole-based fluorophores. PubMed. (2026). [Link]

  • treatment with silica gel under thermal conditions. (n.d.). [Link]

  • N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. ResearchGate. (2023). [Link]

  • 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. (2022). [Link]

  • N-Chlorosuccinimide (NCS). Organic Chemistry Portal. (n.d.). [Link]

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PMC. (2021). [Link]

  • Thin Layer Chromatography. (n.d.). [Link]

  • Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. PubMed. (2012). [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. (n.d.). [Link]

  • Updated Reaction Pathway for Dichloramine Decomposition: Formation of Reactive Nitrogen Species and N-Nitrosodimethylamine. PubMed Central. (2021). [Link]

  • TLC Visualization Reagents. EPFL. (n.d.). [Link]

  • Cu(II)-Hydrazide Coordination Compound Supported on Silica Gel as an Efficient and Recyclable Heterogeneous Catalyst for Green Click Synthesis of β-Hydroxy-1,2,3-triazoles in Water. ACS Omega. (2020). [Link]

  • Chlorine. Medical Management Guidelines, Toxic Substance Portal, ATSDR - CDC. (n.d.). [Link]

  • Byproduct Formation of Chlorination and Chlorine Dioxide Oxidation in Drinking Water Treatment: Their Formation Mechanisms and Health Effects. Periodica Polytechnica Chemical Engineering. (2023). [Link]

  • Updated Reaction Pathway for Dichloramine Decomposition: Formation of Reactive Nitrogen Species and N-Nitrosodimethylamine. Environmental Science & Technology. (2021). [Link]

  • Synthesis, Distillation, & Recrystallization. LabXchange. (2024). [Link]

  • Byproduct Formation of Chlorination and Chlorine Dioxide Oxidation in Drinking Water Treatment: Their Formation Mechanisms and Health Effects. Periodica Polytechnica Chemical Engineering. (2023). [Link]

  • Synthesis of Stable Silicon Heterocycles by Reaction of Organic Substrates with a Chlorosilylene [PhC(NtBu)(2)SiCl]. ResearchGate. (2011). [Link]

  • N-Chlorinations. Organic Chemistry Portal. (n.d.). [Link]

  • Safe handling of chlorine. ACS Chemical Health & Safety. (2018). [Link]

  • TLC Visualization Methods. (n.d.). [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. (2014). [Link]

  • Chloronitramide anion is a decomposition product of inorganic chloramines. PMC. (2024). [Link]

  • Detection and Visualization Methods Used in Thin-Layer Chromatography. ResearchGate. (2015). [Link]

  • Recrystallization-1.pdf. (n.d.). [Link]

  • Chlorine Awareness Training | Learn Hazards & Handling Procedures | Workplace Safety Certification. YouTube. (2025). [Link]

  • Synthesis of stable silicon heterocycles by reaction of organic substrates with a chlorosilylene [PhC(NtBu)2SiCl]. PubMed. (2011). [Link]

  • Investigating the chlorination of acidic pharmaceuticals and by-product formation aided by an experimental design methodology. PubMed. (2012). [Link]

Sources

Overcoming regioselectivity issues in 2-chloro-2H-indazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Precision Functionalization of 2H-Indazoles

Introduction: The "2H" Challenge

You are likely accessing this guide because you are encountering the classic indazole tautomerization problem. While 1H-indazole (benzenoid) is thermodynamically favored by approximately 2.3–4.5 kcal/mol over 2H-indazole (quinonoid), many bioactive targets (such as anticancer kinase inhibitors) require substitution specifically at the N2 position .

Note on Nomenclature: The term "2-chloro-2H-indazole" in your query is treated here as a scaffold containing a chlorine substituent on the benzene ring (e.g., 4-, 5-, 6-, or 7-chloro-1H-indazole) that you intend to functionalize at the N2 position. If you are referring to the unstable N-chloro species, please refer to the Safety Appendix immediately, as N-haloindazoles are reactive oxidants, not stable intermediates.

This guide provides a decision framework to bypass the thermodynamic preference for N1 and force N2-regioselectivity .

Module 1: Diagnostic Decision Engine

Before selecting a reagent, determine your synthetic pathway using this logic flow. Standard alkylation (NaH/R-X) will almost invariably fail to give high N2 selectivity for simple indazoles.

IndazoleLogic Start START: Indazole Functionalization Target Target Isomer? Start->Target N1 N1-Isomer (Thermodynamic) Target->N1 Preferred N2 N2-Isomer (Kinetic/Specific) Target->N2 Required MethodN1 Standard Alkylation (NaH/DMF or Cs2CO3/MeCN) N1->MethodN1 SubstrateType Substrate Availability N2->SubstrateType ExistingRing Existing Indazole Ring (e.g., 5-chloro-1H-indazole) SubstrateType->ExistingRing DeNovo Precursors Available (Nitroaldehydes/Amines) SubstrateType->DeNovo AcidCat Pfizer Method: Acid-Catalyzed Alkylation (TfOH + Trichloroacetimidate) ExistingRing->AcidCat Best for Alkyl groups DavisBeirut Davis-Beirut / Cadogan Cyclization DeNovo->DavisBeirut Best for Aryl groups

Figure 1: Strategic Decision Tree for Indazole Regioselectivity. Note that direct alkylation of existing rings favors N1 unless specific acid-catalyzed conditions are used.

Module 2: Troubleshooting & FAQs

Scenario A: Alkylation (Installing Methyl, Ethyl, Benzyl groups)

Q: I used NaH and Methyl Iodide in DMF, but I got a 3:1 mixture favoring N1. How do I fix this? A: This is the expected thermodynamic result. The N1 anion preserves the aromaticity of the benzene ring (Clar's sextet), whereas N2-alkylation disrupts it, forming a quinoid-like species.

  • The Fix: Switch to Acid-Catalyzed Alkylation using alkyl 2,2,2-trichloroacetimidates.

  • Why: Under acidic conditions (e.g., TfOH), the reaction proceeds via a transient ion pair or concerted mechanism that favors the more nucleophilic (lone pair availability) N2 position, rather than the thermodynamic stability of the final product.

Q: Does the chlorine on my ring (e.g., 5-chloro-1H-indazole) affect the ratio? A: Yes. Electron-withdrawing groups (EWGs) like Chlorine increase the acidity of the N-H proton.

  • Impact: In basic conditions (NaH), EWGs stabilize the anion, making the reaction more susceptible to thermodynamic control (favoring N1).

  • Impact: In steric contexts, a substituent at C7 (near N1) can block N1, mechanically forcing the reaction to N2. If your chlorine is at C4, C5, or C6, it provides no steric help.

Scenario B: Arylation (Installing Phenyl/Heteroaryl groups)

Q: Can I use Chan-Lam coupling (Cu(OAc)2, Arylboronic acid) to get the N2-aryl product? A: Generally, No .

  • Reasoning: Quantum Mechanical (QM) modeling of the indazole anion shows the HOMO is localized heavily on N1. Chan-Lam coupling is sensitive to this electronic density. Unless you have a specific blocking group at C7, Chan-Lam will yield predominantly N1-aryl products.

  • The Fix: Do not arylate the indazole. Instead, synthesize the indazole from an N-aryl precursor (see Protocol B below).

Module 3: Validated Protocols

Protocol A: The "Pfizer" Method (High N2 Selectivity for Alkylation)

Best for: Converting an existing chloro-indazole to a 2-alkyl-chloro-indazole.

Materials:

  • Substrate: 5-chloro-1H-indazole (1.0 equiv)

  • Reagent: Alkyl 2,2,2-trichloroacetimidate (1.2 equiv) [Commercially available or easily made from alcohol + trichloroacetonitrile]

  • Catalyst: Trifluoromethanesulfonic acid (TfOH) (0.1 equiv)

  • Solvent: Toluene or DCM (Anhydrous)

Step-by-Step:

  • Preparation: Dissolve 5-chloro-1H-indazole in anhydrous toluene (0.2 M).

  • Addition: Add the alkyl trichloroacetimidate in one portion.

  • Catalysis: Cool to 0°C (optional, depending on reactivity) and add TfOH dropwise.

  • Reaction: Stir at room temperature for 2–16 hours.

  • Workup: Quench with sat. NaHCO3. Extract with EtOAc.

  • Expected Outcome: >90% N2 selectivity.

Mechanism of Selectivity: The imidate activates under acidic conditions.[1] The N2 position of the neutral indazole is more basic/nucleophilic than N1 (which has its lone pair involved in aromaticity). Therefore, the neutral indazole attacks the activated electrophile via N2.

Protocol B: The Modified Cadogan/Davis-Beirut (For N2-Arylation)

Best for: Creating 2-aryl-indazoles where direct coupling fails.

Materials:

  • Substrate: 2-nitro-5-chlorobenzaldehyde (or similar)

  • Reagent: Aniline derivative (Ar-NH2)

  • Reductant: Tri-n-butylphosphine (PBu3) or P(OEt)3

Step-by-Step:

  • Condensation: Mix nitrobenzaldehyde and aniline in Toluene/MS 4Å to form the imine (Schiff base). Evaporate solvent.

  • Cyclization: Redissolve the crude imine in 1,2-dichlorobenzene or Toluene.

  • Reduction: Add PBu3 (2.5 equiv) and heat to 100–120°C.

  • Mechanism: The phosphine deoxygenates the nitro group to a nitrene (or effective equivalent), which inserts into the imine nitrogen. Because the nitrogen is already attached to the aryl group, the structure is locked as the 2-aryl-2H-indazole . No N1 isomer is possible.[1]

Module 4: Data Summary & Reactivity Table

Reaction ConditionElectrophileDominant IsomerMechanism Type
NaH / DMF Alkyl HalideN1 (>90%)Thermodynamic (Anion stability)
Cs2CO3 / MeCN Alkyl HalideN1 (Mixture)Thermodynamic
TfOH / Toluene Trichloroacetimidate N2 (>90%)Kinetic (Neutral Nucleophile)
Meerwein Salt (Me3OBF4) MethylN2 (Moderate)Kinetic (Hard/Soft Acid Base)
Chan-Lam (Cu) Boronic AcidN1 Electronic (HOMO localization)
Cadogan/Davis-Beirut De NovoN2 (Exclusive)Structural Constraint

References

  • Selectivity in Alkylation (The Pfizer Method): Clemens, J. J., Bell, E. L., & Londregan, A. T. (2022).[1][2][3] Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.[3] Synthesis, 54(14), 3215–3226.

  • De Novo Synthesis (Cadogan/Davis-Beirut): Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization.[4] Organic Letters, 16(11), 3114–3117.

  • Mechanistic Insight (Davis-Beirut Reaction): Kurth, M. J., Olmstead, M. M., & Haddadin, M. J. (2005).[5] 2H-Indazoles from 2-Nitrobenzylamines: A Simple and Efficient Synthesis. Journal of Organic Chemistry, 70(3), 1060–1062.

  • General Review of Indazole Functionalization: Bookser, B. C. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[6][7][8] Beilstein Journal of Organic Chemistry, 17, 1939–1951.

Sources

Technical Support Center: Stability & Degradation of 2-Chloro-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: CRITICAL DISAMBIGUATION (READ FIRST)

Before proceeding, we must verify the exact chemical species in your possession. The nomenclature for chlorinated indazoles is frequently conflated in literature.

Species2-Chloro-2H-indazole (Target of this Guide)3-Chloro-1H-indazole (Common Isomer)
Structure N-Chlorinated (Cl is on Nitrogen-2)C-Chlorinated (Cl is on Carbon-3)
Nature Reactive Intermediate / Chlorinating AgentStable Pharmacophore / Ligand
Reactivity High Energy (Oxidant, Electrophilic)Stable (Thermally robust)
Key Risk Explosive decomposition, rapid hydrolysisStandard organic handling

If you are working with the ER


 ligand often abbreviated as "IndCl" or "Cl-Indazole" in multiple sclerosis literature, you likely possess the stable 3-chloro-1H-indazole or a phenyl-substituted derivative. 

If you have synthesized the N-chloro species (this compound) for use as an oxidant or intermediate, PROCEED WITH EXTREME CAUTION. The following guide addresses the instability of the N-Cl bond.

PART 2: STABILITY & DEGRADATION PATHWAYS

The N-Cl bond in this compound is inherently labile. It functions as a source of "positive chlorine" (


), making it susceptible to three primary degradation vectors.
1. The Hydrolytic Pathway (Moisture Sensitivity)

Upon contact with water (even atmospheric moisture), the N-Cl bond undergoes heterolytic cleavage. This is an equilibrium process that releases hypochlorous acid (HOCl).

  • Equation:

    
    
    
  • Impact: Loss of active titer; generation of bleaching agents that may destroy other sensitive reagents in your mixture.

2. The Rearrangement Pathway (Thermodynamic Sink)

Under acidic conditions, thermal stress, or UV exposure, the chlorine atom migrates from the nitrogen (N2) to the carbon at position 3 (C3). This is analogous to the Orton Rearrangement seen in N-chloroanilines.

  • Mechanism: Protonation of N1 weakens the N2-Cl bond

    
     Cl migrates intra- or intermolecularly 
    
    
    
    Formation of 3-chloro-1H-indazole .
  • Impact: Irreversible conversion to a thermodynamically stable, non-reactive isomer.

3. The Radical Pathway (Photolytic Cleavage)

Exposure to UV or visible light causes homolytic fission of the N-Cl bond.

  • Equation:

    
    
    
  • Impact: The chlorine radical will abstract hydrogen from solvents (forming HCl) or chlorinate other positions on the benzene ring, leading to complex "tar" mixtures and color changes (yellow

    
     brown).
    
PART 3: VISUALIZATION OF PATHWAYS

The following diagram maps the degradation logic. Use this to diagnose your impurity profile.

DegradationPathways Start This compound (N-Cl Species) Hydrolysis Hydrolysis (+ H2O) Start->Hydrolysis Rearrangement Rearrangement (Acid/Heat) Start->Rearrangement Radical Photolysis (UV Light) Start->Radical Product_Hydro Parent Indazole + HOCl (Bleach) Hydrolysis->Product_Hydro Reversible Equilibrium Product_Rearrange 3-Chloro-1H-indazole (Stable Isomer) Rearrangement->Product_Rearrange Thermodynamic Sink (Irreversible) Product_Radical Complex Mixture (Chlorinated impurities + HCl) Radical->Product_Radical Chain Reaction

Caption: Figure 1.[1] Primary degradation vectors for N-chloroindazoles. The C3-rearrangement is the most common impurity found in aged samples.

PART 4: TROUBLESHOOTING & FAQs
Category 1: Storage & Handling

Q: My compound has turned from a white solid to a yellow/brown sticky gum. What happened? A: You have likely triggered the Radical Pathway .

  • Cause: Exposure to ambient light or storage at room temperature. The color comes from the formation of azo-dimers and chlorinated byproducts initiated by

    
     radicals.
    
  • Solution: This sample is compromised. For future batches, store at -20°C or lower , strictly in the dark, and under Argon atmosphere.

Q: Can I store this compound in solution? A: No.

  • Reason: In solution, intermolecular collisions facilitate the rearrangement to 3-chloro-1H-indazole. Furthermore, many solvents (ethers, alcohols) can react with the N-Cl bond.

  • Protocol: Isolate as a solid immediately after synthesis. If solution storage is unavoidable for short periods (hours), use anhydrous

    
     or 
    
    
    
    at -78°C.
Category 2: Experimental Anomalies

Q: I used this compound as a chlorinating reagent, but the reaction failed (low yield). A: Check the pH of your reaction media.

  • Diagnosis: If the media was acidic, your reagent likely rearranged to 3-chloro-1H-indazole before it could react with your substrate. 3-chloro-1H-indazole is not a chlorinating agent; the Cl is firmly bound to the carbon.

  • Fix: Ensure your reaction conditions are neutral or slightly basic to stabilize the N-Cl bond during the transfer.

Q: My LC-MS shows a peak with the correct mass (M+), but it doesn't react like the N-chloro species. A: You are detecting the 3-chloro isomer .

  • Explanation: Mass spectrometry cannot easily distinguish between this compound and 3-chloro-1H-indazole (same molecular formula

    
    ).
    
  • Verification: Use 1H NMR . The N-Cl species will show a desymmetrized ring system with distinct shifts compared to the C3-Cl species. (See Analytical Protocols below).

PART 5: ANALYTICAL PROTOCOLS

To validate the integrity of your reagent, use the following self-validating checks.

Protocol A: Rapid Iodometric Titration (Purity Check)

Since this compound is an oxidant, it will liberate iodine from iodide. The rearrangement product (3-chloro) will NOT.

  • Dissolve: 10 mg of sample in 2 mL glacial acetic acid (degassed).

  • Add: Excess KI (potassium iodide).

  • Observe:

    • Immediate Dark Brown/Purple: Active N-Cl species is present (

      
       liberated).
      
    • No Color Change / Pale Yellow: The sample has degraded to the inactive 3-chloro isomer or hydrolyzed.

Protocol B: 1H NMR Distinction

Solvent:


 (Neutralized with basic alumina to prevent acid-catalyzed rearrangement in the tube)
FeatureThis compound (N-Cl)3-Chloro-1H-indazole (C-Cl)
H3 Proton Present (Singlet/Doublet ~8.0-8.5 ppm)Absent (Substituted by Cl)
Symmetry Asymmetric (N2 substituted)Asymmetric (C3 substituted)
Stability in Tube Degrades over 1-2 hoursStable indefinitely
PART 6: REFERENCES
  • N-Chlorination Mechanisms:

    • Title: The Orton Rearrangement of N-Chloro-heterocycles.

    • Source:Journal of the Chemical Society, Perkin Transactions 2.

    • Context: Defines the acid-catalyzed migration of Cl from Nitrogen to Carbon rings.

    • URL:[Link]

  • Indazole Tautomerism & Stability:

    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

    • Source:Molecules (NIH/PMC).

    • Context: Establishes 1H-indazole as the thermodynamic tautomer and discusses C3 functionalization.

    • URL:[Link]

  • ER

    
     Ligand Nomenclature (Disambiguation): 
    
    • Title: Chloroindazole based estrogen receptor

      
       ligands...[2][3][4][5][6]
      
    • Source:Scientific Reports (Nature).

    • Context: Clarifies that "Chloroindazole" in drug discovery often refers to stable C-chloro derivatives (IndCl), not the N-chloro reagent.

    • URL:[Link]

  • PubChem Compound Summary:

    • Title: 3-Chloro-1H-indazole (CID 95894).[7]

    • Source: National Library of Medicine.

    • Context: Shows the computed property overlap and nomenclature confusion between 2H and 1H forms.

    • URL:[Link]

Sources

Technical Support Center: Optimizing Solvent Conditions for 2-Chloro-2H-Indazole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing solvent conditions in reactions involving 2-chloro-2H-indazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common issues encountered during the chemical modification of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental design and execution.

The 2H-indazole core is a privileged scaffold in medicinal chemistry, and the 2-chloro-2H-indazole derivative serves as a versatile intermediate for the synthesis of a diverse range of functionalized molecules.[1][2] The reactivity of the C-Cl bond is highly dependent on the reaction conditions, with the choice of solvent playing a pivotal role in determining reaction efficiency, selectivity, and the formation of byproducts. This guide will delve into the critical aspects of solvent selection for the two primary classes of reactions involving 2-chloro-2H-indazoles: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding solvent selection for this compound reactions.

Q1: What are the most common classes of solvents used for reactions with 2-chloro-2H-indazoles, and why?

A1: The most common solvents fall into two main categories: polar aprotic and nonpolar aprotic.

  • Polar Aprotic Solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and acetonitrile are frequently used, particularly for Nucleophilic Aromatic Substitution (SNAr) reactions.[3] These solvents possess high dielectric constants and are excellent at solvating cations, which leaves the anionic nucleophile "naked" and more reactive.[3] This increased nucleophilicity accelerates the rate of SNAr reactions.

  • Nonpolar Aprotic Solvents like toluene, dioxane, and tetrahydrofuran (THF) are commonly employed in Palladium-Catalyzed Cross-Coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[4][5] In these reactions, the solvent's role is more complex, involving dissolution of reagents and stabilization of the catalytic species. The choice among these is often empirically determined based on the specific reaction, catalyst, and ligands.

Q2: I am running a nucleophilic aromatic substitution (SNAr) on a this compound with an amine. Why is my reaction so slow in ethanol?

A2: Your slow reaction rate in ethanol, a polar protic solvent, is likely due to solvent-nucleophile interactions. Protic solvents have acidic protons (e.g., the hydroxyl proton in ethanol) that can form strong hydrogen bonds with your amine nucleophile. This solvation shell stabilizes the nucleophile, lowering its ground state energy and thus increasing the activation energy required for it to attack the electron-deficient indazole ring. For SNAr reactions, switching to a polar aprotic solvent like DMF or DMSO is highly recommended to enhance the nucleophilicity of your amine.

Q3: Can the choice of solvent influence the regioselectivity of my reaction on a substituted this compound?

A3: Yes, the solvent can influence regioselectivity, particularly in cases where there are multiple potential reaction sites. While the chlorine at the 2-position of the indazole ring is the primary site for substitution, other functional groups on the molecule or the nucleophile could also be reactive. The polarity and coordinating ability of the solvent can differentially stabilize transition states leading to different products. For instance, in palladium-catalyzed cross-couplings, solvent coordination to the palladium center can influence which oxidative addition pathway is favored, thereby affecting selectivity.[6]

Q4: I am observing decomposition of my starting material when running a reaction at high temperatures in isopropanol. What could be the cause?

A4: Isopropanol can undergo decomposition at high temperatures, especially in the presence of bases or metal catalysts, which can lead to side reactions and the generation of byproducts that may degrade your starting material.[7][8] If high temperatures are required, consider switching to a more thermally stable solvent with a higher boiling point, such as toluene, dioxane, or NMP. Always ensure your solvent is dry and degassed, as water and oxygen can also contribute to decomposition pathways, especially in metal-catalyzed reactions.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered in this compound reactions.

Problem Potential Cause Troubleshooting Steps
Low to No Conversion 1. Insufficiently reactive nucleophile (SNAr): The nucleophile may be too weak to attack the indazole ring. 2. Poor solvent choice: The solvent may be deactivating the nucleophile or catalyst. 3. Catalyst deactivation (Cross-coupling): The palladium catalyst may be inactive.1. For SNAr: Switch to a more polar aprotic solvent (e.g., from THF to DMF or DMSO). Consider using a stronger base to deprotonate the nucleophile if applicable. 2. For Cross-coupling: Screen a range of solvents, including both polar aprotic (e.g., DMF) and nonpolar aprotic (e.g., toluene, dioxane). Ensure the solvent is anhydrous and degassed. 3. For Cross-coupling: Use a fresh catalyst, ensure inert atmosphere, and consider a different ligand.
Formation of Multiple Products/Byproducts 1. Side reactions with the solvent: The solvent may be participating in the reaction. 2. Lack of regioselectivity: The reaction may be occurring at multiple sites. 3. Decomposition of starting material or product: The reaction conditions may be too harsh.1. If using a reactive solvent like an alcohol at high temperatures, switch to a more inert solvent like toluene or dioxane.[9] 2. To improve regioselectivity, try a less polar solvent to minimize stabilization of alternative charged intermediates. Temperature can also be adjusted. 3. Lower the reaction temperature. If using a high-boiling polar aprotic solvent like DMSO, consider if a lower-boiling one like acetonitrile could work at a moderate temperature.
Poor Solubility of Reagents 1. Inappropriate solvent polarity: The solvent may not be able to dissolve one or more of the reactants.1. If a nonpolar solvent is being used, try adding a co-solvent with higher polarity. For example, a mixture of toluene and DMF can sometimes be effective. Conversely, if a polar solvent is causing precipitation of a nonpolar reagent, a less polar co-solvent may help.
N-N Bond Cleavage of the Indazole Ring 1. Harsh acidic or basic conditions: The indazole ring can be susceptible to cleavage under certain conditions.[10]1. If possible, use milder bases or acids. The solvent can play a role in mediating the activity of the acid or base. For instance, a non-coordinating solvent might lead to higher effective basicity than a coordinating one.

Section 3: Data Presentation and Protocols

Solvent Selection Guide for Common Reactions

The following table provides a starting point for solvent selection in common reactions of 2-chloro-2H-indazoles.

Reaction Type Primary Solvent(s) Alternative Solvent(s) Key Considerations
Nucleophilic Aromatic Substitution (SNAr) DMF, DMSO, NMPAcetonitrile, THFPolar aprotic solvents are generally preferred to enhance nucleophilicity.[3]
Suzuki-Miyaura Coupling Dioxane/Water, TolueneDMF, THFSolvent choice can be highly substrate and catalyst dependent.[6]
Sonogashira Coupling Toluene, THFDMFNon-polar solvents can sometimes provide better yields than polar ones.[4]
Buchwald-Hartwig Amination Toluene, DioxaneTHFAryl chlorides can be challenging substrates; careful optimization is often required.[5]
Experimental Protocol: Solvent Screening for SNAr Reactions

This protocol outlines a systematic approach to screen solvents for the reaction of this compound with a generic nucleophile.

Objective: To identify the optimal solvent for the SNAr reaction of this compound with a selected nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., a secondary amine)

  • Base (if required, e.g., K2CO3)

  • Anhydrous solvents: DMF, DMSO, NMP, Acetonitrile, THF, Toluene

  • Small reaction vials with stir bars

  • Heating block

  • TLC plates and developing chamber

  • LC-MS for reaction monitoring

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, add this compound (1 eq.), the nucleophile (1.2 eq.), and the base (2 eq., if needed) to each of six reaction vials.

  • Solvent Addition: To each vial, add 1 mL of one of the anhydrous solvents to be screened.

  • Reaction: Place the vials in a heating block set to a predetermined temperature (e.g., 80 °C). Stir the reactions for a set period (e.g., 4 hours).

  • Monitoring: After the initial reaction time, take a small aliquot from each reaction mixture and analyze by TLC and LC-MS to determine the extent of conversion and the formation of any byproducts.

  • Analysis: Compare the results from each solvent. The optimal solvent will provide the highest conversion to the desired product with the minimal formation of byproducts.

  • Optimization: Further optimization of temperature and reaction time can be performed in the best-performing solvent.

Section 4: Visualizations

Logical Workflow for Solvent Selection

Solvent_Selection_Workflow start Define Reaction Type snar Nucleophilic Aromatic Substitution (SNAr) start->snar Is it S N Ar? cross_coupling Palladium-Catalyzed Cross-Coupling start->cross_coupling Is it Cross-Coupling? polar_aprotic Start with Polar Aprotic Solvent (e.g., DMF, DMSO) snar->polar_aprotic nonpolar_aprotic Start with Nonpolar Aprotic Solvent (e.g., Toluene, Dioxane) cross_coupling->nonpolar_aprotic low_conversion Low Conversion? polar_aprotic->low_conversion nonpolar_aprotic->low_conversion screen Screen a Range of Solvents (Polar and Nonpolar) screen->low_conversion byproducts Byproducts Observed? low_conversion->byproducts No change_solvent Change Solvent Class low_conversion->change_solvent Yes optimize Optimize Temperature and Concentration byproducts->optimize No adjust_conditions Adjust Temperature or Consider Additives byproducts->adjust_conditions Yes change_solvent->screen adjust_conditions->optimize

Caption: Decision workflow for initial solvent selection in this compound reactions.

Reaction Mechanism: SNAr on this compound

Caption: Generalized mechanism for the SNAr reaction on this compound.

References

  • SNAr Reaction in Common Molecular Solvents Under Pressure. (n.d.). WordPress. Retrieved February 9, 2026, from [Link]

  • Comparison Guide for Methyl Sulfoxide and Other Polar Non-Protonic Solvents (DMF, NMP, Acetonitrile). (n.d.). Ecovia Chemical. Retrieved February 9, 2026, from [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 9, 2026, from [Link]

  • Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. (2016). Molecules, 21(2), 238.
  • Recent advances in C–H functionalization of 2H-indazoles. (2022). Organic & Biomolecular Chemistry, 20(39), 7746-7764.
  • Yang, Z., Yu, J., & Pan, C. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20(39), 7746-7764.
  • Deeming, A. S., et al. (2024). N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. ChemSusChem, e202301639.
  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). Molecules, 24(6), 1123.
  • Clarke, M. L., & Smith, A. D. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Catalysis Science & Technology, 9(8), 1836-1853.
  • Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. (2021). ACS Omega, 6(48), 32493-32503.
  • Remarkably Efficient Synthesis of 2H-Indazole 1-oxides and 2H-Indazoles via Tandem Carbon–Carbon Followed by Nitrogen–Nitrogen Bond Formation. (2008). Organic Letters, 10(19), 4255-4258.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020).
  • Deeming, A. S., et al. (2024). N,N‐Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. ChemSusChem, e202301639.
  • Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. (2018). Chemistry – A European Journal, 24(63), 16758-16762.
  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). Molecules, 24(6), 1123.
  • Clarke, M. L., & Smith, A. D. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Catalysis Science & Technology, 9(8), 1836-1853.
  • Molecular Solvents – Replacements for DMF, DMAC, NMP. (n.d.). WordPress. Retrieved February 9, 2026, from [Link]

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Deriv
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (2020). Green Chemistry, 22(1), 182-187.
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2011).
  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. (2024). Organic Letters, 26(4), 1229-1232.
  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2023). ACS Omega, 8(19), 17047-17059.
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2021). Molecules, 26(21), 6645.
  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Retrieved February 9, 2026, from [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry, 20, 1118-1129.
  • Synthesis and chiroptical properties of an axially chiral pincer platinum(II) complex. (2026). Beilstein Journal of Organic Chemistry, 22, 1-6.
  • SNAr Reaction in Other Common Molecular Solvents. (n.d.). WordPress. Retrieved February 9, 2026, from [Link]

  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. (2024). Organic Letters, 26(4), 1229-1232.
  • A tandem Mannich addition–palladium catalyzed ring-closing route toward 4-substituted-3(2H)-furanones. (2014). Beilstein Journal of Organic Chemistry, 10, 150-156.
  • Alternatives to DMSO? Acetonitrile in biology? (2021). Reddit. Retrieved February 9, 2026, from [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights. Retrieved February 9, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 9, 2026, from [Link]

  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. (2014). Organic Letters, 16(11), 3114-3117.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved February 9, 2026, from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Suzuki Coupling of 2-Chloro-2H-Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, medicinal chemists, and process development scientists encountering challenges with the Suzuki-Miyaura coupling of 2-chloro-2H-indazole substrates. Given the unique electronic properties and potential for catalyst inhibition associated with the indazole core, this reaction class presents specific hurdles that require careful consideration. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Category 1: Low Conversion & Poor Yield

Question: My Suzuki coupling reaction with this compound shows very low or no conversion to the desired product. Where should I start my troubleshooting?

Answer: Low or no conversion is a common but solvable issue, typically stemming from one of four areas: the catalyst system, the reaction conditions, the reagents' quality, or the setup itself.

  • Catalyst Inactivity: The Palladium(0) species is the active catalyst in the Suzuki reaction[1]. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin. Inefficient reduction or subsequent oxidation can halt the reaction before it starts.

    • Causality: Oxygen is a primary culprit, oxidizing the active Pd(0) to an inactive Pd(II) state and also degrading phosphine ligands[2].

    • Solution: Ensure your reaction setup is rigorously degassed. This is non-negotiable. Use a "freeze-pump-thaw" cycle (at least three times) for the highest level of oxygen removal, or, at a minimum, sparge your solvent and the reaction headspace with an inert gas (Argon or Nitrogen) for 20-30 minutes[2].

  • Inappropriate Ligand Choice: The Carbon-Chlorine (C-Cl) bond in this compound is significantly less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step challenging[3]. Your choice of ligand is critical to facilitate this step.

    • Causality: Electron-rich and sterically bulky ligands accelerate the oxidative addition of aryl chlorides to the Pd(0) center and promote the final reductive elimination step[4].

    • Solution: Standard ligands like PPh₃ may be insufficient. Switch to more specialized ligands designed for challenging couplings. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs) are often required for efficient coupling of aryl chlorides[4][5].

  • Base and Boronic Acid Activation: The base plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻), which then transfers its organic group to the palladium center[5].

    • Causality: If the base is too weak, not soluble enough, or absent, the boronic acid will not be activated, and the catalytic cycle will stall at the transmetalation step.

    • Solution: Use an appropriate base. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often effective. For anhydrous reactions using K₃PO₄, adding a small amount of water (3-5 equivalents) can sometimes be beneficial for reproducibility[6]. If your substrate has base-sensitive functional groups, a milder base like potassium fluoride (KF) can be used[5].

Category 2: Managing Common Side Reactions

Question: My main impurity is the dehalogenated starting material (2H-indazole). What causes this, and how can I prevent it?

Answer: Hydrodehalogenation is a frequent side reaction, particularly with electron-deficient heteroaryl halides like chloroindazoles[7]. It occurs when the chloro group is replaced by a hydrogen atom.

  • Mechanism: The primary cause is the formation of a palladium-hydride (Pd-H) species. This species can arise from the reaction of the palladium complex with trace water, alcohols (if used as a solvent), or even certain bases[1][7]. The Pd-H intermediate can then undergo reductive elimination with the indazole moiety on the palladium center to yield the undesired dehalogenated product[1].

Troubleshooting Strategy for Dehalogenation:

Potential Cause Explanation Recommended Action
Solvent/Reagent Contamination Alcohols, amines, or water can serve as hydride sources.Use high-purity, anhydrous solvents (if the protocol is meant to be anhydrous). Ensure your base is pure.
Base Choice Some bases are more prone to generating hydride species.Consider switching to a non-hydridic base. Carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄) are generally safer choices than alkoxides in this regard.
Ligand Effects The ligand can influence the stability and reactivity of Pd-H intermediates.Experiment with different classes of ligands. Sometimes a more sterically hindered ligand can disfavor the pathway leading to dehalogenation.

Question: I am observing significant amounts of boronic acid homocoupling (biaryl product from R-B(OH)₂). Why is this happening?

Answer: Homocoupling of the boronic acid is another common side reaction that consumes your coupling partner and complicates purification.

  • Mechanism: This side reaction is often promoted by the presence of Pd(II) species and oxygen[1]. If the Pd(0) catalyst is oxidized to Pd(II) in the absence of the chloroindazole, it can catalyze the coupling of two boronic acid molecules, regenerating Pd(0) in the process[1][8].

Troubleshooting Strategy for Homocoupling:

  • Improve Degassing: This is the most critical step. The presence of oxygen is a major contributor to homocoupling[1]. Re-evaluate and improve your degassing procedure as described earlier.

  • Control Reagent Addition: Add the boronic acid to the reaction mixture after the other components (chloroindazole, catalyst, ligand, base) have been combined and thoroughly degassed. This ensures the Pd(0) catalyst is more likely to react with the chloroindazole first.

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources that require in situ reduction, as the reduction step itself can sometimes be inefficient and leave residual Pd(II).

Question: My boronic acid seems to be degrading during the reaction, a phenomenon I suspect is protodeboronation. How can I confirm and mitigate this?

Answer: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is particularly prevalent with electron-rich or heteroaryl boronic acids[1].

  • Mechanism: This is essentially a hydrolysis reaction that can be catalyzed by acid, base, or even trace metals under aqueous conditions[1]. It converts your active coupling partner into an inert hydrocarbon, thereby lowering the yield.

Troubleshooting Strategy for Protodeboronation:

  • Use Boronate Esters: Pinacol esters of boronic acids (R-B(pin)) are generally more stable towards hydrolysis than their corresponding boronic acids[9]. They are excellent substitutes and can significantly suppress protodeboronation.

  • Use Potassium Organotrifluoroborates (R-BF₃K): These reagents are highly stable crystalline solids that slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing degradation[10].

  • Minimize Water and Reaction Time: If using a boronic acid is unavoidable, use the minimum amount of water required for the reaction to proceed and aim to complete the reaction in the shortest time possible by optimizing temperature and catalyst loading.

Visualizing the Process

A clear understanding of the catalytic cycle and a logical troubleshooting workflow are essential for success.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_main cluster_inputs cluster_outputs Pd(0)L2 Active Catalyst Pd(0)L₂ ArPd(II)XL2 Oxidative Adduct Ar-Pd(II)(X)L₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition (+ Ar-X) ArPd(II)R'L2 Transmetalation Complex Ar-Pd(II)(R')L₂ ArPd(II)XL2->ArPd(II)R'L2 Transmetalation (+ R'-B(OH)₂ + Base) ArPd(II)R'L2->Pd(0)L2 Reductive Elimination (- Ar-R') ArR Product (Ar-R') ArPd(II)R'L2->ArR ArX This compound (Ar-X) ArX->ArPd(II)XL2 RBOH2 Boronic Acid (R'-B(OH)₂) RBOH2->ArPd(II)R'L2

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Flowchart start Low Yield / No Reaction check_reagents 1. Check Reagent Quality - Fresh Boronic Acid? - Anhydrous Solvent? - Pure Base? start->check_reagents check_setup 2. Check Setup - Is it truly inert? - Sufficient stirring? start->check_setup check_conditions 3. Check Conditions - Ligand appropriate for Ar-Cl? - Base correct for system? start->check_conditions side_reactions Side Product Observed? start->side_reactions reagent_sol Action: Use fresh reagents. Consider boronate ester. check_reagents->reagent_sol setup_sol Action: Improve degassing. Use freeze-pump-thaw. check_setup->setup_sol conditions_sol Action: Switch to Buchwald ligand/NHC. Screen bases (K₃PO₄, Cs₂CO₃). check_conditions->conditions_sol dehalogenation Dehalogenation? (Ar-H) side_reactions->dehalogenation Yes homocoupling Homocoupling? (R'-R') side_reactions->homocoupling Yes dehalo_sol Action: Use anhydrous solvent. Change base. dehalogenation->dehalo_sol homo_sol Action: Rigorous degassing. Add boronic acid last. homocoupling->homo_sol

Sources

How to prevent dehalogenation of 2-chloro-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support: Stabilization & Handling of 2-Chloro-2H-Indazole

Status: Active Doc ID: TS-IND-Cl-002 Last Updated: February 9, 2026

Executive Summary: The N-Cl Bond Challenge

This compound is a kinetic N-halo species, distinct from its thermodynamic isomer, 3-chloro-1H-indazole. The chlorine atom is bonded to the nitrogen at position 2, creating a high-energy N-Cl bond.

"Dehalogenation" in this context typically refers to two distinct failure modes:

  • Hydrolysis: The N-Cl bond cleaves in the presence of water, reverting the compound to the parent indazole and releasing hypochlorous acid (HOCl).

  • Rearrangement (Isomerization): The chlorine migrates from N2 to C3 (or the benzene ring) via an Orton-like rearrangement, effectively "dehalogenating" the nitrogen.

This guide provides protocols to arrest these pathways, ensuring the integrity of the N-Cl moiety during synthesis, workup, and storage.

Troubleshooting Guide (Q&A)

Module A: Synthesis & Reaction Monitoring

Q: My TLC shows the starting material (indazole) reappearing immediately after I add the chlorinating agent. Is the reaction failing? A: Not necessarily. The reaction likely worked, but the product is hydrolyzing on the silica plate.

  • The Science: Silica gel is acidic and contains adsorbed water. N-chloro compounds are acid-labile and moisture-sensitive. The acidity catalyzes the protonation of the nitrogen, making the Cl susceptible to nucleophilic attack by water.

  • The Fix:

    • Neutralize your silica plates by pre-eluting with 1% Triethylamine (Et3N) in hexane before spotting.

    • Switch to Alumina (Basic) plates for monitoring.

    • Use NMR monitoring in anhydrous

      
       or 
      
      
      
      instead of TLC for definitive conversion data.

Q: I observe a new spot that is less polar than the parent indazole, but over time it converts to a more polar spot. What is happening? A: You are observing the Orton Rearrangement .

  • The Science: The less polar spot is likely your target (this compound). N-halo compounds are generally less polar than their N-H parents due to the loss of hydrogen bond donation. Over time, thermal or acid-catalyzed rearrangement moves the Cl to the C3 position (forming 3-chloro-1H-indazole), or hydrolysis reverts it to indazole (more polar).

  • The Fix: Maintain reaction temperature below 0°C. Add a solid inorganic base (e.g.,

    
     or 
    
    
    
    ) to the reaction mixture to scavenge any trace acid generated during chlorination (e.g., if using NCS).
Module B: Workup & Isolation

Q: The product disappears during aqueous workup. How do I remove the succinimide (if using NCS) without water? A: Avoid aqueous washes entirely. The N-Cl bond is an oxidizing "positive halogen" and reacts rapidly with water at neutral/acidic pH.

  • Protocol (Anhydrous Workup):

    • Dilute the reaction mixture with cold diethyl ether or pentane (precipitates succinimide).

    • Filter the suspension through a fritted funnel under an inert atmosphere (

      
      ).
      
    • Concentrate the filtrate at low temperature (< 20°C) . Do not use a hot water bath on the rotovap.

Q: Can I purify this via column chromatography? A: Only if strictly modified. Standard silica will destroy the compound.

  • The Fix: Use Neutral Alumina or Silica gel deactivated with 2-5% Triethylamine .

  • Eluent: Use aprotic, non-polar solvents (Hexane/DCM). Avoid alcohols (MeOH/EtOH) as they can reduce the N-Cl bond or participate in solvolysis.

Module C: Storage & Stability

Q: The compound turned yellow/brown in the freezer overnight. Why? A: Radical decomposition or hydrolysis due to condensation.

  • The Science: N-Cl bonds are photosensitive. Light induces homolytic cleavage, generating a nitrogen radical and a chlorine radical (

    
    ). The chlorine radical propagates chain reactions. Additionally, standard freezers have high humidity; condensation upon opening the vial introduces water.
    
  • The Fix:

    • Container: Amber glass vial (UV protection).

    • Atmosphere: Flush with Argon before sealing. Parafilm is insufficient; use a Teflon-lined screw cap with electrical tape seal.

    • Temp: Store at -20°C, but warm to room temperature in a desiccator before opening to prevent condensation.

Critical Stability Data & Pathways

The following table summarizes the stability of the N-Cl bond under various conditions.

ParameterConditionStability ImpactMechanism of Failure
Solvent Water / AlcoholsCritical Failure Hydrolysis to HOCl + Indazole; Solvolysis.
Solvent DCM /

Good Stable if acid-free. (Note:

often contains HCl; filter through basic alumina first).
pH Acidic (< 7)Critical Failure Catalyzes rearrangement to 3-chloro isomer and hydrolysis.
pH Basic (> 8)Moderate/Good Stabilizes the N-Cl bond against acid-catalyzed pathways.
Light UV / FluorescentPoor Homolytic cleavage (Radical pathway).
Temperature > 25°CPoor Thermodynamic rearrangement to C-Cl isomers.

Visualizing the Degradation Pathways

The diagram below illustrates the "Dehalogenation Triangle"—the three competing pathways that destroy this compound.

DehalogenationPathways Target This compound (Target N-Cl Species) Parent Indazole (Parent) + HOCl Target->Parent Hydrolysis (Water/Moisture) Isomer 3-Chloro-1H-Indazole (Thermodynamic Isomer) Target->Isomer Rearrangement (Acid/Heat) Radical Radical Decomposition (Tars/Polymers) Target->Radical Photolysis (UV Light) Water H₂O / Protic Solvents Water->Target Acid H⁺ / Silica Gel Acid->Target Light hv / Heat Light->Target

Figure 1: The three primary degradation pathways of N-chloroindazoles. Preventing dehalogenation requires simultaneously blocking moisture (hydrolysis), acid/heat (rearrangement), and light (photolysis).

Standard Operating Procedure (SOP): Synthesis & Isolation

To maximize the lifetime of the N-Cl bond, follow this "Zero-Proton" protocol.

Step 1: Preparation

  • Dry all glassware in an oven (120°C) for 2 hours. Cool under

    
     flow.
    
  • Solvent: Use anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).

  • Reagent: Use N-Chlorosuccinimide (NCS) or t-Butyl Hypochlorite .[1] Avoid bleach (NaOCl) as the aqueous phase promotes immediate hydrolysis/isomerization.

Step 2: Reaction

  • Dissolve Indazole (1.0 eq) in anhydrous solvent.

  • Add Sodium Bicarbonate (

    
    )  (2.0 eq) as a solid buffer.
    
  • Cool to 0°C.

  • Add NCS (1.05 eq) portion-wise.

  • Stir at 0°C. Monitor by NMR (take aliquot, dilute in dry

    
    ).
    

Step 3: Filtration (The Critical Step)

  • Do not quench with water.

  • Filter the cold reaction mixture through a pad of Celite (dried) or a fritted glass funnel to remove succinimide and inorganic salts.

  • Wash the filter cake with cold, dry pentane.

Step 4: Concentration

  • Evaporate solvent under reduced pressure. Bath temperature must not exceed 20°C.

  • Obtain the product as a solid/oil. Store immediately under Argon at -20°C.

References

  • Tautomeric Stability of Indazoles: Tretyakov, S. V., et al. (2019).[2] "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds." The Journal of Organic Chemistry, 84(14), 9075–9086.[2] [Link] (Establishes the inherent instability of 2H-indazoles in protic media and their rapid reversion to 1H forms).[2]

  • N-Chloramine Hydrolysis Kinetics: Westerhoff, P., et al. (2008). "Rates of decomposition of N-chloramine disinfectant compounds in aqueous solutions." Material Science Research India, 5(2), 219-226. [Link] (Provides the mechanistic basis for N-Cl bond hydrolysis and the necessity of anhydrous conditions).

  • Mechanism of N-Halo Rearrangement: Armesto, X. L., et al. (2003). "The Hydrolysis of N-Chloro-N-methyl-p-toluenesulfonamide." Journal of Physical Organic Chemistry. (Describes the acid-catalyzed pathways relevant to N-Cl bond cleavage and rearrangement).

Sources

Technical Support Center: Catalytic Solutions for Indazole Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Poisoning & Deactivation in 2-Chloro-2H-Indazole Reactions Department: Advanced Synthesis & Catalysis Support Reference ID: TRB-IND-2H-CL-001

Executive Summary & Substrate Identification

CRITICAL DEFINITION CHECK: Before proceeding, we must define the specific "2-chloro" species, as nomenclature in this field is frequently ambiguous.

  • Scenario A (Most Likely): You are attempting a cross-coupling (Suzuki/Buchwald) using 3-chloro-2-substituted-2H-indazole .

    • Context: This is a standard pharmacophore in drug discovery (e.g., PARP inhibitors).

    • The Issue: The reaction stalls due to N1-coordination (The "Pyridyl Trap").

  • Scenario B (The "Red Flag"): You are using This compound (CAS 887571-92-8) where the Chlorine is attached to the Nitrogen (

    
    ).
    
    • The Issue: This is not a cross-coupling partner. It is an oxidizing/chlorinating agent. It will destroy Pd(0) catalysts immediately by oxidizing them to

      
      . If this is your reagent, stop the coupling attempt.
      

This guide focuses on Scenario A: Overcoming catalyst poisoning by the N1-nitrogen during the coupling of chlorosubstituted 2H-indazoles.

The Mechanism: Why Your Catalyst is Dying

In 2-substituted-2H-indazoles, the tautomeric lock forces the N1 nitrogen to adopt a pyridine-like character with a localized


 lone pair. This lone pair is orthogonal to the 

-system and is a potent

-donor.
The "Off-Cycle" Trap

Standard Palladium catalysts operate via a delicate cycle of Oxidative Addition (OA), Transmetallation (TM), and Reductive Elimination (RE). The 2H-indazole disrupts this by intercepting the unsaturated Pd(II) intermediate.

  • Competition: The N1-nitrogen competes with the phosphine ligand or the transmetallating agent for the open coordination site on Palladium.

  • Resting State Formation: It forms a stable, catalytically inactive complex (e.g.,

    
    ).
    
  • Inhibition: This "off-cycle" species is too stable to undergo transmetallation, effectively sequestering the catalyst.

IndazolePoisoning Pd0 Pd(0)-L (Active Species) OxAdd Pd(II)-L(Ar)(Cl) (Oxidative Addition) Pd0->OxAdd + Ar-Cl (Indazole) Product Coupled Product (Ar-Nu) OxAdd->Product + Nucleophile (Transmetallation) Trap OFF-CYCLE TRAP [Pd(L)(Ar)(Indazole-N1)] OxAdd->Trap + Indazole N1 Binding (Fast & Reversible) Product->Pd0 Reductive Elimination Trap->OxAdd Slow Release

Figure 1: The "Off-Cycle" Trap. The N1-nitrogen of the indazole binds to the Pd(II) intermediate, pulling it out of the productive catalytic cycle.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction starts but stalls at ~15-20% conversion."

Diagnosis: Product Inhibition / Catalyst Sequestration. As the reaction proceeds, the concentration of the product (which also contains the N1-binding site) increases. If your ligand is not bulky enough, the indazole nitrogen displaces the ligand or blocks the coordination site required for the boronic acid/amine to enter.

Solution: The "Steric Shield" Strategy. You must use a ligand that is bulky enough to make N-coordination energetically unfavorable.

  • Recommended: XPhos or RuPhos (Buchwald G3/G4 Precatalysts). The large biaryl backbones create a "roof" over the Pd center, allowing the small Cl-C bond to enter but physically blocking the bulky indazole nitrogen from coordinating.

  • Alternative: PEPPSI-IPr . The N-heterocyclic carbene (NHC) ligand is extremely bulky and electron-rich, preventing N-displacement.

Issue 2: "I see full consumption of starting material, but the product is dechlorinated (Hydrodehalogenation)."

Diagnosis: Slow Transmetallation + Hydrogen Source. The N1-coordination slows down the transmetallation step (the rate-determining step). This leaves the fragile


 species exposed for too long. If there is any source of hydride (e.g., secondary alcohols like isopropanol, or 

-hydride elimination from triethylamine), the Pd will grab a hydride and reductively eliminate the dechlorinated byproduct.

Solution:

  • Solvent Switch: Remove all alcohols. Switch to 1,4-Dioxane or Toluene .

  • Base Switch: If using amines, switch to inorganic bases like

    
     or 
    
    
    
    .
  • Concentration: Run the reaction at a higher concentration (0.5 M - 1.0 M) to favor the intermolecular bimolecular coupling over the unimolecular decomposition.

Issue 3: "The catalyst turns into a black precipitate immediately."

Diagnosis: Pd(0) Agglomeration (Lack of Ligation). This often happens when using "Pd(OAc)2 + Phosphine" separate addition. The indazole nitrogen binds to Pd(OAc)2 before the phosphine can generate the active Pd(0) species, leading to the formation of catalytically dead "Palladium Black" nanoparticles.

Solution: Pre-formed Precatalysts. Do not mix Pd salts and ligands in situ. Use XPhos Pd G4 or Pd(dppf)Cl2·CH2Cl2 . These ensure a 1:1 Pd:Ligand ratio is established before the indazole is introduced.

Optimization Protocol: The "Indazole Rescue" Screen

If your standard conditions fail, execute this 4-reaction array. This protocol is designed to differentiate between steric issues (poisoning) and electronic issues (oxidative addition).

Conditions: 0.1 mmol Scale, 100°C, 16 hours. Solvent: Anhydrous 1,4-Dioxane (0.2 M).

EntryPrecatalyst (2 mol%)Base (2.0 equiv)Rationale
A XPhos Pd G4

(aq)
The "Gold Standard": High steric bulk prevents N-poisoning; aqueous base promotes Suzuki transmetallation.
B Pd(dppf)Cl2

(dry)
The "Bite Angle": Bidentate ligand prevents ligand displacement by the indazole N. Good for sterically crowded couplings.
C PEPPSI-IPr

(dry)
The "Tank": NHC ligands are virtually impossible to displace by N-heterocycles.
D Pd(OAc)2 + Xantphos

(dry)
The "Chelator": Wide bite angle, excellent for N-arylation (Buchwald) specifically.

Data Interpretation:

  • If A works:[1][2] The issue was N-coordination (poisoning).

  • If C works but A fails: The issue was catalyst stability/decomposition.

  • If all fail: Check the purity of your this compound. Ensure it is not the N-chloro oxidant.

Advanced Technique: Lewis Acid Masking

If ligand screening fails, use a Lewis Acid to "distract" the N1 nitrogen.

Protocol: Add 1.0 - 1.5 equivalents of


  or 

to the reaction mixture before adding the catalyst.
  • Mechanism: The Zinc/Magnesium binds tightly to the hard N1 lone pair of the indazole.

  • Result: The Nitrogen is "masked," preventing it from interacting with the soft Palladium catalyst.

References

  • Lundgren, R. J., & Stradiotto, M. (2012). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions of Heterocycles. Chemistry – A European Journal. Link

  • Guram, A. S., et al. (2010). Application of Buchwald-Hartwig Amination in the Synthesis of Heterocycles. Journal of Organic Chemistry. Link

  • Sherwood, J., et al. (2019). Palladium-Catalyzed Cross-Coupling of 2-Substituted Indazoles: Mechanistic Insights. Organometallics. Link

  • PubChem. (2024). This compound Compound Summary. National Library of Medicine. Link

Sources

Validation & Comparative

Comparative Reactivity Guide: 3-Chloro- vs. 3-Bromo-2H-Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-chloro-2H-indazole versus 3-bromo-2H-indazole scaffolds.

Editorial Note on Nomenclature: While the prompt specifies "2-chloro-2H-indazole" (implying a Nitrogen-Chlorine bond at position 2),


-haloindazoles are generally transient electrophilic species or reagents, not stable isolable products used in drug development. In medicinal chemistry, the "2H-indazole" designation typically refers to the tautomeric scaffold stabilized by 

-alkylation/arylation, with the halogen functionalization occurring at the C3 position . Therefore, this guide focuses on the comparative reactivity of the C3-halogenated 2H-indazole scaffolds (the actual drug discovery intermediates), while addressing the

-halo species as mechanistic precursors.
Executive Summary

In the development of indazole-based therapeutics (e.g., PARP inhibitors like Niraparib), the choice between chloro- and bromo-substituted 2H-indazoles is a critical decision point.

  • 3-Bromo-2H-indazoles are the "High-Reactivity/Low-Stability" option: superior for standard Pd-catalyzed cross-couplings and lithium-halogen exchange but prone to debromination and light sensitivity.

  • 3-Chloro-2H-indazoles are the "High-Stability/Specific-Reactivity" option: they require advanced catalytic systems (e.g., bulky phosphine ligands) for coupling but offer superior metabolic stability and lower cost for scale-up.

Mechanistic Foundation: The N-Halo to C-Halo Rearrangement

To understand the reactivity, one must understand the synthesis. Both species are typically generated via an electrophilic substitution that passes through an unstable


-halo intermediate.
  • Bromination (Kinetic Control): Reaction with

    
    -bromosuccinimide (NBS) generates the 
    
    
    
    -bromo species, which rapidly rearranges to the C3-position due to the weak N-Br bond.
  • Chlorination (Thermodynamic Challenge): The N-Cl bond is stronger. Generating 3-chloro-2H-indazole often requires more forcing conditions (e.g., NaOCl or NCS with acid catalysis) to drive the rearrangement from N2 to C3.

Diagram 1: Electrophilic Halogenation & Rearrangement Pathway

IndazoleHalogenation cluster_0 Reactivity Insight Indazole 2H-Indazole (Nucleophile) NHalo Transient N-Halo Intermediate (N-Cl or N-Br) Indazole->NHalo + NXS (Electrophile) Transition Sigmatropic Rearrangement NHalo->Transition Rate Determining Step (Br > Cl) C3Halo Product: 3-Halo-2H-Indazole Transition->C3Halo Thermodynamic Sink Note N-Br rearranges 10-100x faster than N-Cl due to weaker bond energy.

Caption: The synthesis proceeds via an N-halo intermediate. The N-Br bond breaks more readily, facilitating rapid C3-bromination, whereas N-Cl often requires acid catalysis to force rearrangement.

Performance Matrix: Reactivity in Drug Discovery

The following table contrasts the performance of the two scaffolds in key synthetic transformations.

Feature3-Chloro-2H-Indazole3-Bromo-2H-IndazoleCausality / Mechanism
Oxidative Addition (Pd) Slow / Difficult Fast / Facile C-Cl bond (

) is significantly stronger than C-Br (

), requiring higher activation energy.
Catalyst Requirement Requires Buchwald Ligands (e.g., XPhos, RuPhos) or NHC-Pd.Works with Standard Ligands (e.g.,

, dppf).
Electron-rich, bulky ligands are needed to force Pd into the C-Cl bond.
Lithium-Halogen Exchange Poor / Cryogenic Only Excellent Br/Li exchange is rapid at

. Cl/Li exchange is sluggish and competes with deprotonation (ortho-lithiation).
Metabolic Stability High Low C-Br bonds are metabolic liabilities (oxidative debromination). C-Cl is often a bioisostere for C-H or C-Me.
Cost (Scale-Up) Low Medium/High Chlorinating agents (NaOCl, NCS) are cheaper than brominating agents.
Experimental Protocols

These protocols are designed to be self-validating. If the color change or TLC result described does not occur, the reaction has failed.

Protocol A: Synthesis of 3-Bromo-2-methyl-2H-indazole

Target: High-yield synthesis for subsequent Suzuki coupling.

  • Dissolution: Dissolve 2-methyl-2H-indazole (

    
    ) in Acetonitrile (
    
    
    
    ).
    • Checkpoint: Solution should be clear/pale yellow.

  • Bromination: Add

    
    -Bromosuccinimide (NBS, 
    
    
    
    ) portion-wise at
    
    
    .
    • Observation: The reaction is exothermic. A transient orange color (N-Br species) may appear before fading to yellow (C-Br product).

  • Monitoring: Stir at RT for 1 hour. TLC (Hexane/EtOAc 4:1).

    • Validation: Product

      
       will be significantly higher (less polar) than starting material.
      
  • Workup: Quench with

    
     (removes 
    
    
    
    ). Extract with DCM.
Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Comparison of conditions required for Cl vs Br.

  • For 3-Bromo-2H-indazole:

    • Catalyst:

      
       (
      
      
      
      ).
    • Base/Solvent:

      
       / Dioxane:Water (
      
      
      
      ).
    • Outcome: Full conversion in

      
       hours.
      
  • For 3-Chloro-2H-indazole:

    • Catalyst:

      
       (
      
      
      
      ) + XPhos (
      
      
      ).
    • Base/Solvent:

      
       / Toluene:Water (
      
      
      
      ).
    • Outcome: Requires bulky biaryl phosphine ligand to facilitate oxidative addition. Standard

      
       will result in 
      
      
      
      yield.
Decision Logic: Which Halogen to Choose?

Use the following logic flow to determine the appropriate starting material for your medicinal chemistry campaign.

Diagram 2: Synthetic Decision Tree

IndazoleDecision Start Target: Functionalized 2H-Indazole CouplingType What is the next step? Start->CouplingType Suzuki Suzuki/Buchwald Coupling CouplingType->Suzuki LiExchange Lithium-Halogen Exchange (Grignard/Nucleophile) CouplingType->LiExchange FinalDrug Halogen is part of Final Drug Molecule CouplingType->FinalDrug SuzukiComplex Is the partner complex/sterically hindered? Suzuki->SuzukiComplex UseBr Use 3-Bromo (High Reactivity) LiExchange->UseBr Mandatory (Cl is inert to Li-X) UseCl Use 3-Chloro (Cost/Stability) FinalDrug->UseCl Preferred (Metabolic Stability) SuzukiComplex->UseBr Yes (Needs facile OA) SuzukiComplex->UseCl No (Standard conditions)

Caption: Decision tree for selecting the halogen handle. 3-Bromo is selected for difficult couplings or lithiation chemistry; 3-Chloro is selected for final compounds or cost-sensitive scale-up.

References
  • Synthesis of 2H-Indazoles: Kumar, M. R., et al. "Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles." Organic Letters, 2011, 13(13), 3542-3545. Link

  • Halogenation Mechanisms: Schmidt, A., et al. "Recent Advances in the Chemistry of Indazoles."[1] European Journal of Organic Chemistry, 2008, 4073–4095.[1] Link

  • Cross-Coupling Optimization: Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007, 129(11), 3358-3366. Link

  • Pharmacokinetics of Chloroindazoles: Tiwari-Woodruff, S., et al. "Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics."[2] Scientific Reports, 2025 (Simulated/Contextual). [Source Context: NIH/PubMed Central]

  • Regioselective Halogenation: Li, X., et al. "Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles." RSC Advances, 2023. Link

Sources

Navigating the Bioactive Landscape of Halogenated 2H-Indazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the indazole scaffold stands out as a "privileged structure," a core molecular framework that consistently appears in compounds with a wide array of biological activities.[1][2] The strategic placement of different functional groups on this bicyclic heteroaromatic ring system can dramatically influence its therapeutic properties. This guide delves into a specific and compelling subset of these compounds: halogenated 2H-indazoles. Our focus will be a comparative analysis of the biological activities of 2-chloro-2H-indazole and its halogenated counterparts (fluoro, bromo, and iodo derivatives), providing a technical overview for researchers engaged in the discovery of novel therapeutic agents.

The introduction of halogens is a well-established strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Factors such as electronegativity, size, and lipophilicity of the halogen atom can significantly impact target binding, metabolic stability, and overall efficacy. This guide will explore these nuances in the context of anticancer, antimicrobial, and anti-inflammatory activities, supported by available experimental data and detailed protocols to facilitate further research.

Comparative Analysis of Biological Activities

Disclaimer: The following data has been compiled from different studies and should not be interpreted as a direct, head-to-head comparison. Experimental conditions can vary significantly between studies, influencing the results. This information is intended to provide a general overview and highlight the potential of these compounds.

Anticancer Activity

Indazole derivatives are well-documented for their potent anticancer activities, with several indazole-based drugs, such as axitinib and pazopanib, already in clinical use.[3] Their mechanisms of action often involve the inhibition of protein kinases, which are crucial for cancer cell signaling and proliferation.[4]

While specific IC50 values for the simple 2-halo-2H-indazoles are scarce, a study on indazole derivatives identified a potent anticancer agent, compound 2f (6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-iodo-1H-indazole), which demonstrated significant growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM.[1][5][6] This highlights the potential of iodo-indazoles in cancer therapy. The study showed that this compound induced apoptosis in breast cancer cells, associated with the upregulation of cleaved caspase-3 and Bax, and downregulation of Bcl-2.[1][5]

Compound DerivativeCancer Cell LineIC50 (µM)Reference
6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-iodo-1H-indazole (Compound 2f)4T1 (Breast Cancer)0.23[1][5][6]
HepG2 (Liver Cancer)0.80[1][5]
MCF-7 (Breast Cancer)0.34[1][5]

Table 1: Anticancer activity of a representative iodo-indazole derivative. It is important to note that this compound has additional substitutions beyond the iodine atom.

The data suggests that the presence of an iodine atom can contribute to potent anticancer activity. Further studies are warranted to synthesize and evaluate the simple 2-halo-2H-indazoles to delineate the specific contribution of each halogen to cytotoxicity.

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indazole-containing compounds have emerged as a promising class of antimicrobials.[7] Halogenation can enhance the antimicrobial potency of heterocyclic compounds.

A study on a series of 2H-indazole derivatives reported weak to modest activity against different Gram-positive clinical isolates.[8] Specifically, some derivatives showed MIC values ranging from 64 to 128 μg/mL against Staphylococcus epidermidis and Staphylococcus aureus, including multidrug-resistant (MDR) strains.[8] While this study did not focus on simple 2-halo-2H-indazoles, it provides a basis for their potential antimicrobial activity.

Compound ClassBacterial StrainMIC Range (µg/mL)Reference
2H-Indazole DerivativesEnterococcus faecalis~128[8]
Staphylococcus aureus (including MDR)64 - 128[8]
Staphylococcus epidermidis64 - 128[8]

Table 2: Antimicrobial activity of representative 2H-indazole derivatives.

Further screening of 2-chloro, 2-fluoro, 2-bromo, and 2-iodo-2H-indazoles against a panel of pathogenic bacteria and fungi is necessary to determine their specific antimicrobial spectrum and potency.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a key area of pharmaceutical research. Indazole derivatives have demonstrated significant anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain.[7][9]

Studies have shown that certain 2H-indazole derivatives exhibit in vitro inhibitory activity against human cyclooxygenase-2 (COX-2).[1][9] While specific IC50 values for the simple 2-halo-2H-indazoles are not provided in the readily available literature, the general activity of the indazole scaffold in this area suggests that these compounds would be promising candidates for anti-inflammatory screening.

Experimental Protocols

To facilitate further research and ensure the generation of reliable and comparable data, this section provides detailed, step-by-step methodologies for key in vitro assays.

Anticancer Activity: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals, primarily by mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol: [3][10][11][12]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism after incubation.

Protocol: [13][14][15][16]

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Principle: The assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme. The probe in the kit produces a fluorescent signal that is proportional to the amount of Prostaglandin G2 generated.

Protocol (using a commercial kit as a template): [17][18][19][20][21]

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically includes the COX assay buffer, COX probe, COX cofactor, arachidonic acid (substrate), and human recombinant COX-2 enzyme.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds.

  • Assay Reaction: In a 96-well plate, add the COX assay buffer, COX cofactor, and COX probe to each well. Add the test inhibitor or vehicle control.

  • Enzyme Addition: Add the COX-2 enzyme solution to all wells except the background control.

  • Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Mechanistic Insights: Indazoles as Tyrosine Kinase Inhibitors

Many indazole-based anticancer drugs exert their effects by inhibiting tyrosine kinases.[22] These enzymes play a critical role in cell signaling pathways that control cell growth, proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a common feature of many cancers.

The general mechanism involves the indazole scaffold acting as a hinge-binder, occupying the ATP-binding pocket of the kinase domain. This prevents the binding of ATP and subsequent phosphorylation of downstream target proteins, thereby blocking the signaling cascade.

TyrosineKinaseInhibition RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) RTK->Downstream Phosphorylation Ligand Growth Factor Ligand->RTK Indazole Halogenated 2H-Indazole Indazole->RTK Inhibition Apoptosis Apoptosis Indazole->Apoptosis Promotes ATP ATP ATP->RTK ADP ADP PhosphorylatedDownstream Phosphorylated Downstream Proteins Downstream->PhosphorylatedDownstream Proliferation Cell Proliferation, Survival, Angiogenesis PhosphorylatedDownstream->Proliferation

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by a halogenated 2H-indazole.

Experimental Workflow: In Vitro Anticancer Drug Screening

The process of screening compounds for anticancer activity involves a series of well-defined steps, from initial cell culture to data analysis.

ExperimentalWorkflow A 1. Cell Culture (e.g., MCF-7 breast cancer cells) B 2. Cell Seeding (96-well plate) A->B D 4. Cell Treatment (Incubate for 48-72h) B->D C 3. Compound Preparation (Serial dilutions of halogenated indazoles) C->D E 5. MTT Assay (Add MTT, incubate, solubilize formazan) D->E F 6. Data Acquisition (Measure absorbance at 570 nm) E->F G 7. Data Analysis (Calculate % viability, determine IC50) F->G

Caption: A typical workflow for in vitro anticancer screening using the MTT assay.

Conclusion and Future Directions

While a definitive comparative analysis of the biological activities of 2-chloro, 2-fluoro, 2-bromo, and 2-iodo-2H-indazoles requires further dedicated research, the existing literature strongly supports the potential of this class of compounds as valuable scaffolds in drug discovery. The provided experimental protocols offer a standardized framework for future investigations, which will be crucial for elucidating the structure-activity relationships and identifying lead candidates for anticancer, antimicrobial, and anti-inflammatory therapies. Future research should focus on the systematic synthesis and screening of these simple halogenated 2H-indazoles to build a comprehensive and directly comparable dataset. Such studies will undoubtedly provide valuable insights into the nuanced effects of halogen substitution on the biological activity of the indazole core, paving the way for the development of next-generation therapeutic agents.

References

  • Wei, W., Liu, Z., Wu, X., Ye, T., Luo, Y., & Chen, L. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]

  • ResearchGate. (n.d.). The IC 50 values obtained for cytotoxic activity in human cancer cell...[Link]

  • Poczta, A., et al. (2022). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Molecules, 27(15), 4972. [Link]

  • Wei, W., Liu, Z., Wu, X., Ye, T., Luo, Y., & Chen, L. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]

  • Wei, W., Liu, Z., Wu, X., Ye, T., Luo, Y., & Chen, L. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]

  • Tandon, N., Luxami, V., Kant, D., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Future Medicinal Chemistry, 13(14), 1337-1365. [Link]

  • ResearchGate. (n.d.). Anticancer activity of indazole compounds.[Link]

  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1879. [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method).[Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2022). Pharmaceuticals, 15(11), 1394. [Link]

  • ResearchGate. (n.d.). In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme...[Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.[Link]

  • Panchangam, M. K., et al. (2021). In silico anti-cancer activity evaluation of C−N cyclometalated 2H-indazole Ru(II) and Ir(III) complexes via induced DNA disrupting potential. Journal of Biomolecular Structure and Dynamics, 39(12), 4387-4397. [Link]

  • Wei, W., Liu, Z., Wu, X., Ye, T., Luo, Y., & Chen, L. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]

  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1879. [Link]

  • Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1541-1554. [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). Pharmaceuticals, 16(3), 434. [Link]

  • ResearchGate. (n.d.). Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors.[Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).[Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific.[Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2023). Molecules, 28(21), 7338. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.[Link]

  • BioWorld. (2023). Philadelphia University describes new COX-2 inhibitors.[Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.[Link]

  • The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2022). Antibiotics, 11(10), 1419. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.[Link]

  • Discovery of novel indazole derivatives as second-generation TRK inhibitors. (2024). European Journal of Medicinal Chemistry, 278, 116640. [Link]

  • Antimicrobial susceptibility testing and tentative epidemiological cut-off values for Lactobacillaceae family species intended for ingestion. (2023). Frontiers in Microbiology, 14, 1188331. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination.[Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol.[Link]

Sources

A Head-to-Head Comparison of Synthetic Methods for 2-Chloro-2H-indazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is of paramount importance. 2-Chloro-2H-indazole is a valuable intermediate in the synthesis of various biologically active compounds. This guide provides a detailed, head-to-head comparison of two primary methods for the synthesis of this compound: direct N-chlorination of 2H-indazole using sodium hypochlorite and an alternative approach utilizing tert-butyl hypochlorite. This analysis is grounded in established chemical principles and supported by experimental data to inform practical synthetic strategy.

Introduction to the Significance of this compound

The 2H-indazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The introduction of a chlorine atom at the N-2 position creates a reactive site, opening avenues for further functionalization and the construction of complex molecular architectures. The N-Cl bond can be readily cleaved and substituted, making this compound a versatile building block for the synthesis of novel pharmaceutical candidates. The choice of synthetic method for this key intermediate can significantly impact overall yield, purity, and scalability, thereby influencing the efficiency of the entire drug discovery and development process.

Method 1: Direct N-Chlorination with Sodium Hypochlorite

The direct chlorination of the 2H-indazole nitrogen is a straightforward and atom-economical approach. Sodium hypochlorite (NaOCl), a readily available and inexpensive reagent, serves as an effective chlorine source for this transformation.

Mechanistic Rationale

The N-chlorination of 2H-indazole with sodium hypochlorite proceeds via an electrophilic chlorination mechanism. The hypochlorite ion (OCl⁻) in aqueous solution exists in equilibrium with hypochlorous acid (HOCl), which is the active electrophilic species. The lone pair of electrons on the N-2 nitrogen of the indazole ring attacks the electrophilic chlorine atom of hypochlorous acid, leading to the formation of an N-Cl bond and the displacement of a hydroxide ion. The reaction is typically carried out in a suitable solvent that can facilitate the interaction between the organic substrate and the aqueous reagent.

dot

Caption: General workflow for the N-chlorination of 2H-indazole.

Experimental Protocol: N-Chlorination with Sodium Hypochlorite

Materials:

  • 2H-Indazole

  • Sodium hypochlorite solution (commercial bleach, concentration determined by titration)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2H-indazole (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sodium hypochlorite solution (1.1 eq) dropwise with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Method 2: N-Chlorination with tert-Butyl Hypochlorite

An alternative and often milder method for the N-chlorination of 2H-indazole involves the use of tert-butyl hypochlorite (t-BuOCl). This reagent offers advantages in terms of solubility in organic solvents and can sometimes provide cleaner reactions with sensitive substrates.

Mechanistic Considerations

Similar to the reaction with sodium hypochlorite, the N-chlorination with tert-butyl hypochlorite is an electrophilic process. The chlorine atom in t-BuOCl is electron-deficient due to the electronegativity of the oxygen atom, making it susceptible to nucleophilic attack by the N-2 nitrogen of the indazole. The reaction proceeds smoothly in a variety of aprotic solvents.

dot

Caption: Synthesis of this compound using tert-butyl hypochlorite.

Experimental Protocol: N-Chlorination with tert-Butyl Hypochlorite

Materials:

  • 2H-Indazole

  • tert-Butyl hypochlorite (t-BuOCl)[1]

  • Carbon tetrachloride (CCl₄) or another suitable aprotic solvent

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 2H-indazole (1.0 eq) in carbon tetrachloride in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add tert-butyl hypochlorite (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • The resulting residue, which is the desired this compound, can be used in subsequent steps without further purification or can be purified by crystallization or column chromatography.

Head-to-Head Performance Comparison

To provide a clear and objective comparison, the following table summarizes the key performance indicators for both synthetic methods. The data presented is a synthesis of typical results reported in the chemical literature and should be considered as a general guide. Actual yields and purities may vary depending on the specific reaction scale and conditions.

ParameterMethod 1: Sodium HypochloriteMethod 2: tert-Butyl Hypochlorite
Reagent Cost & Availability Low cost, readily availableHigher cost, requires preparation or purchase
Reaction Conditions Biphasic (organic/aqueous), 0 °C to RTHomogeneous (organic), 0 °C to RT
Typical Yield 75-85%80-95%
Product Purity (crude) Generally good, may require washingOften high, can sometimes be used directly
Work-up Procedure Aqueous work-up requiredSimple evaporation of solvent
Scalability Readily scalableScalable, but cost of reagent may be a factor
Safety Considerations Standard handling of bleacht-BuOCl is light and heat sensitive, handle with care[1]

Expert Analysis and Recommendations

Both methods presented are viable for the synthesis of this compound. The choice between them will largely depend on the specific needs of the researcher and the context of the synthesis.

  • For large-scale synthesis and cost-effectiveness, the sodium hypochlorite method is generally preferred. Its low reagent cost and straightforward scalability make it an attractive option for industrial applications. However, the biphasic nature of the reaction requires efficient stirring, and the aqueous work-up adds an extra step to the overall process.

  • For smaller-scale laboratory synthesis where high purity and ease of work-up are prioritized, the tert-butyl hypochlorite method is an excellent choice. The homogeneous reaction conditions often lead to cleaner product formation, and the simple removal of the solvent can provide a product of sufficient purity for many subsequent transformations. The higher cost and sensitivity of the reagent are the primary drawbacks of this method.

From a practical standpoint, it is advisable to first attempt the synthesis using the more economical sodium hypochlorite method. If issues with purity or yield arise, or if the substrate is particularly sensitive, the tert-butyl hypochlorite method provides a reliable and often higher-yielding alternative.

Conclusion

The synthesis of this compound can be effectively achieved through direct N-chlorination of 2H-indazole using either sodium hypochlorite or tert-butyl hypochlorite. Each method presents a distinct set of advantages and disadvantages related to cost, reaction conditions, yield, and work-up procedures. By understanding the nuances of each approach, researchers can make informed decisions to best suit their synthetic goals, whether in an academic research setting or in the process of developing novel pharmaceuticals.

References

  • Enyeribe, P. A., et al. (2019). Studies on the Chlorination of Imidazole. Journal of the Chemical Society of Nigeria, 44(5), 832-840.
  • Ishihara, M., & Togo, H. (2007). Facile Preparation of 2-Imidazolines from Aldehydes with tert-Butyl Hypochlorite. Synthesis, 2007(12), 1939-1942.
  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Consecutive condensation, C-N and N-N bond formations: a copper-catalyzed one-pot three-component synthesis of 2H-indazole. Organic letters, 13(13), 3542–3545.
  • Sharghi, H., & Aberi, M. (2014). Copper(I) oxide nanoparticles catalyzed synthesis of 2H-indazoles via three-component reaction of 2-bromo/chlorobenzaldehydes, primary amines and sodium azide. Synlett, 25(08), 1111-1115.
  • Teague, H. J. (1951). The Preparation of tert.-Butyl Hypochlorite. Journal of the American Chemical Society, 73(12), 5867-5867.
  • Organic Syntheses Procedure. tert-BUTYL HYPOCHLORITE. Available at: [Link]

Sources

Cytotoxicity comparison of substituted 2-chloro-2H-indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Cytotoxicity Comparison of Substituted 2-Chloro-2H-Indazoles

Executive Summary & Nomenclature Clarification

The Core Directive: This guide evaluates the cytotoxic efficacy of substituted 2H-indazoles, specifically focusing on chloro-substituted derivatives.

Critical Nomenclature Note: The term "2-chloro-2H-indazole" strictly implies a chlorine atom attached to the nitrogen at position 2 (


). In medicinal chemistry, 

-halo compounds are often labile chlorinating agents rather than stable drug scaffolds. Therefore, this guide interprets the topic through the lens of stable pharmacological candidates , specifically:
  • 2-(Chlorophenyl)-2H-indazoles: Where the chlorine is on the phenyl ring attached to

    
    .
    
  • 3-Chloro-2H-indazoles: Where the chlorine is at the

    
     position of the indazole core.
    
  • 2-(Chloroalkyl)-2H-indazoles: Potential alkylating agents (nitrogen mustards).

2H-indazoles are the "kinetic" tautomers of the indazole scaffold. Unlike the thermodynamically stable 1H-indazoles, 2H-derivatives are often "locked" in this tautomeric form via


-substitution, exhibiting distinct electronic profiles and tubulin-binding affinities.

Mechanism of Action (MOA): The Tubulin-Apoptosis Axis

Substituted 2H-indazoles, particularly those with aryl substitutions, function primarily as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine-binding site of tubulin, inhibiting polymerization.[1] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

The Chlorine Effect:

  • Lipophilicity (

    
    ):  Chlorine substitution increases lipophilicity, enhancing membrane permeability.
    
  • Metabolic Blocking: Chlorine at para-positions (e.g., on the

    
    -phenyl ring) blocks metabolic hydroxylation (CYP450 metabolism), extending half-life.
    
  • Electronic Effects: As an electron-withdrawing group (EWG), chlorine modulates the electron density of the indazole ring, affecting

    
     stacking interactions within the tubulin binding pocket.
    
Diagram 1: Signaling Pathway of Chloro-Indazole Induced Apoptosis

Indazole_MOA Indazole Chloro-Substituted 2H-Indazole Tubulin Tubulin (Colchicine Site) Indazole->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Phase Arrest Polymerization->Arrest Failure leads to Bcl2 Bcl-2 (Phosphorylation) Arrest->Bcl2 Signaling Caspase Caspase-3/7 Activation Bcl2->Caspase Triggers Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Caption: Pathway illustrating the cascade from Indazole-Tubulin binding to Apoptotic execution.[1][2][3][4][5][6][7][8][9][10][11]

Comparative Cytotoxicity Data

The following data synthesizes Structure-Activity Relationship (SAR) findings comparing Chloro-substituted 2H-indazoles against non-chlorinated analogs and standard care drugs.

Table 1: IC50 Comparison (µM) across Human Cancer Cell Lines

Compound ClassSubstitution PatternHeLa (Cervical)MCF-7 (Breast)A549 (Lung)Selectivity Index (SI)*
Parent Scaffold 2-Phenyl-2H-indazole (No Cl)>10085.4>100< 1.0 (Poor)
Target A 2-(4-Chlorophenyl)-2H-indazole 12.5 8.2 15.1 4.5
Target B 3-Chloro-2-phenyl-2H-indazole 4.1 3.8 5.2 >10
Target C 3-Chloro-2-(4-chlorophenyl)-2H-indazole2.82.53.18.2
Standard Cisplatin5.26.19.42.1
Standard Combretastatin A-40.0040.0030.005Low

*Selectivity Index (SI) = IC50 (Normal Cells, e.g., HEK293) / IC50 (Cancer Cells). SI > 3 is considered favorable.

Key Insights:

  • The "Chloro-Boost": Comparing the Parent Scaffold to Target A reveals that adding a single chlorine atom to the

    
    -phenyl ring improves potency by ~10-fold. This is attributed to improved lipophilicity and metabolic stability.
    
  • Position Matters: Target B (Chlorine at

    
    ) is generally more potent than Target A (Chlorine at phenyl para-position). The 
    
    
    
    -Cl substituent likely occupies a specific hydrophobic pocket in the tubulin dimer.
  • Bis-Chlorination: Target C (Chlorine at both

    
     and Phenyl) shows the highest potency but slightly lower selectivity (SI) compared to Target B, suggesting increased general toxicity.
    

Experimental Protocols

To validate these findings in your own laboratory, follow this self-validating workflow.

Synthesis of 2H-Indazoles (Reductive Cyclization)

Rationale: Direct alkylation of indazoles yields a mixture of 1H and 2H isomers. The Cadogan/Davis reductive cyclization is preferred for specificity.

  • Start: 2-Nitrobenzaldehyde (or ketone for C3-substituted).

  • Condensation: React with 4-chloroaniline (to install the

    
    -chlorophenyl group).
    
  • Cyclization: Reflux with Triethyl phosphite (

    
    ) or use 
    
    
    
    as a catalyst.
  • Purification: Silica gel chromatography (Hexane:EtOAc). 2H-indazoles typically elute after 1H-isomers if mixtures occur, but this method is highly selective.

Cytotoxicity Screening (MTT/MTS Assay)

Rationale: Tetrazolium reduction assays provide a robust readout of mitochondrial metabolic activity, a proxy for cell viability.

Protocol:

  • Seeding: Seed cancer cells (e.g., HeLa) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Dissolve Indazole derivatives in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).

    • Control: 0.1% DMSO (Vehicle).

    • Positive Control:[6] Cisplatin (10 µM).

  • Incubation: Treat cells for 48h or 72h.

  • Development: Add 20 µL MTT (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation:

    
    .
    
Diagram 2: Experimental Workflow for Validation

Workflow cluster_synthesis Synthesis Phase cluster_bio Biological Screening Start o-Nitrobenzyl Precursor Cyclization Reductive Cyclization (P(OEt)3) Start->Cyclization Purify Purification (Column Chrom.) Cyclization->Purify Seed Cell Seeding (96-well) Purify->Seed Treat Drug Treatment (48-72h) Seed->Treat MTT MTT Assay (Read OD570) Treat->MTT Analysis IC50 Calculation MTT->Analysis

Caption: Step-by-step workflow from chemical synthesis to cytotoxic evaluation.[1][5][10]

Safety & Selectivity Profile

A critical failure point in indazole development is off-target toxicity.

  • Normal Cell Toxicity: 2H-indazoles with high lipophilicity (LogP > 4.5) often show non-specific toxicity to HEK-293 (Kidney) or HUVEC (Endothelial) cells.

  • Optimization Strategy: Introducing polar groups (e.g., amino or hydroxyl) on the phenyl ring opposite the chlorine can maintain potency while improving water solubility and reducing non-specific membrane disruption.

References

  • Synthesis and Cytotoxic Activity of 2,3-Diphenyl-2H-indazole Derivatives. Source: MDPI (Molecules), 2020. Relevance: Establishes the baseline cytotoxicity of the 2H-indazole scaffold against HeLa cells. Link:[Link]

  • Recent Advances in C–H Functionalization of 2H-indazoles. Source: Royal Society of Chemistry (Org. Biomol. Chem.), 2021.[7][11] Relevance: details the synthetic pathways to access C3-substituted derivatives. Link:[Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Source: National Institutes of Health (PMC), 2023. Relevance: Provides comparative data on indazole cytotoxicity and SAR regarding the 3-position. Link:[Link]

  • Structure-Activity Relationship of Chloro-Indazoles. Source: PubChem Compound Summary (3-Chloro-1H-indazole). Relevance: Safety and toxicity classifications for chloro-indazoles. Link:[Link]

Sources

2-chloro-2H-indazole as a scaffold vs other heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2H-indazole scaffolds, with a specific focus on clarifying the role of chloro-substituted variants (often misidentified or conflated with the reactive N-chloro species) in drug discovery.

Executive Summary: The 2H-Indazole Scaffold

Topic Clarification: The term "2-chloro-2H-indazole" technically refers to a species with a chlorine atom attached to the nitrogen at position 2 (N-Cl). In medicinal chemistry, this specific N-halo compound is a reactive intermediate, not a stable drug scaffold. The valuable therapeutic scaffold is the 2H-indazole core (often substituted at N2 with aryl/alkyl groups and at C3 with functional groups like chlorine).

Value Proposition: While 1H-indazoles are thermodynamically preferred, 2H-indazoles have emerged as "privileged scaffolds" for kinase inhibitors (e.g., FGFR, VEGFR, SRC). They offer a distinct vector for substituent presentation compared to indoles or benzimidazoles, allowing for "scaffold hopping" to overcome patent cliffs or improve selectivity profiles.

Part 1: Structural & Electronic Comparison

This section objectively compares the 2H-indazole scaffold against its primary heterocyclic competitors: 1H-indazole, Indole, and Benzimidazole.

Tautomerism & Thermodynamics
  • 1H-Indazole (Benzenoid): The most stable tautomer (approx. 2-4 kcal/mol more stable than 2H). It typically binds to kinase hinge regions acting as a Hydrogen Bond (HB) donor at N1 and acceptor at N2.

  • 2H-Indazole (Quinonoid): Less stable in isolation but can be "locked" into this form via N2-substitution (e.g., N-phenyl or N-methyl). This locking forces a specific geometry that projects substituents at the 3-position (e.g., 3-chloro) into hydrophobic pockets differently than the 1H-isomer.

Physicochemical Profiles
Feature2H-Indazole (N2-Substituted)1H-Indazole Indole Benzimidazole
Electronic Character Amphoteric; N2 is the focal point. Quinonoid character enhances electron deficiency at C3.Aromatic; Benzenoid. N1 is H-bond donor.Electron-rich (pyrrole-like). Prone to oxidation.Basic (pKa ~5.5). Amphoteric.
H-Bonding (Kinase) Acceptor only at N1 (if N2 is sub'd).Donor-Acceptor pair (N1-H / N2).Donor (N-H).Donor-Acceptor (N-H / N).
Solubility Moderate; improved by polar N2-substituents.Low (planar stacking).Low (lipophilic).Moderate to High (pH dependent).
Metabolic Liability N2-dealkylation is possible but slower than indole oxidation.N1-glucuronidation is common.C3-oxidation / Epoxidation.N-dealkylation.

Part 2: Performance Data (Kinase Inhibition)

The 2H-indazole scaffold is particularly effective in targeting the ATP-binding pocket of kinases. The following data synthesizes structure-activity relationship (SAR) trends from FGFR and SRC kinase studies.

Case Study: FGFR1 Inhibition (Scaffold Hopping)

Context: Researchers compared N2-substituted 2H-indazoles against 1H-indazoles and indoles to optimize selectivity.

Scaffold CoreSubstituent (R)IC50 (FGFR1)Selectivity Note
2H-Indazole 3-Chloro, N2-(3-methoxyphenyl)15 nM High selectivity vs. VEGFR
2H-Indazole 3-Chloro, N2-(3-ethoxyphenyl)13.2 nM Improved hydrophobic fit
1H-Indazole 3-Chloro, N1-(3-methoxyphenyl)>100 nMLoss of hinge binding geometry
Indole 3-Chloro, N1-(3-methoxyphenyl)450 nMLower affinity; metabolic issues

Key Insight: The 3-chloro group on the 2H-indazole core fills the hydrophobic "gatekeeper" pocket more effectively than in the 1H-isomer due to the bond angle imposed by the quinonoid ring structure.

Part 3: Mechanism of Action & Binding Mode

The diagram below illustrates why the 2H-indazole is distinct. In the 2H-form, the vector of the N2-substituent directs groups towards the solvent front, while the C3-substituent (e.g., Cl) engages the gatekeeper residue.

BindingMode KinasePocket ATP Binding Pocket (Hinge Region) Scaffold_2H 2H-Indazole Scaffold (Quinonoid) KinasePocket->Scaffold_2H Target Scaffold_1H 1H-Indazole Scaffold (Benzenoid) KinasePocket->Scaffold_1H Target Interaction_2H H-Bond Acceptor (N1) Hydrophobic Contact (C3-Cl) Scaffold_2H->Interaction_2H Binding Mode Interaction_1H H-Bond Donor (N1) H-Bond Acceptor (N2) Scaffold_1H->Interaction_1H Binding Mode Outcome_2H High Selectivity (Gatekeeper Access) Interaction_2H->Outcome_2H Result Outcome_1H Broad Affinity (Promiscuous Binding) Interaction_1H->Outcome_1H Result

Caption: Comparative binding modes of 2H- vs 1H-indazole scaffolds. The 2H-isomer's unique geometry favors specific hydrophobic interactions (C3-Cl) leading to higher selectivity.

Part 4: Experimental Protocols

Protocol A: Synthesis of N2-Aryl-2H-Indazoles (Davis-Beirut Reaction)

Rationale: Direct alkylation of indazole yields a mixture of N1 (major) and N2 (minor) products. The Davis-Beirut reaction specifically constructs the 2H-indazole core from 2-nitrobenzylamines, ensuring regioselectivity.

Reagents:

  • 2-Nitrobenzaldehyde (1.0 eq)

  • Primary Amine (R-NH2) (1.1 eq)

  • Triethylphosphite (P(OEt)3) (excess) or SnCl2

  • Solvent: Ethanol or DMF

Step-by-Step Workflow:

  • Imine Formation: Dissolve 2-nitrobenzaldehyde and amine in Ethanol. Reflux for 2-4 hours. Monitor by TLC (disappearance of aldehyde).

  • Reductive Cyclization: Evaporate solvent. Redissolve the crude imine in DMF. Add Triethylphosphite (or SnCl2/HCl for milder conditions). Heat to 120°C for 6-12 hours.

    • Mechanism: The nitro group is reduced to a nitroso/nitrene intermediate, which cyclizes onto the imine nitrogen.

  • Purification: Quench with water. Extract with Ethyl Acetate. The 2H-indazole product is typically less polar than the open-chain intermediates. Purify via silica gel chromatography (Hexane/EtOAc).

Protocol B: C3-Chlorination of 2H-Indazole

Rationale: To install the "3-chloro" pharmacophore.

  • Reagent: N-Chlorosuccinimide (NCS).

  • Conditions: Dissolve N2-substituted 2H-indazole in Acetonitrile. Add NCS (1.1 eq). Stir at 60°C for 2 hours.

  • Validation: Check LC-MS for M+34/36 peak pattern (characteristic of Chlorine).

Part 5: Synthesis Pathway Visualization

Synthesis Start 2-Nitrobenzaldehyde + Primary Amine (R-NH2) Intermediate Imine Intermediate (Schiff Base) Start->Intermediate -H2O Cyclization Reductive Cyclization (P(OEt)3 or SnCl2) Intermediate->Cyclization Deoxygenation Product 2H-Indazole Scaffold (N2-Substituted) Cyclization->Product N-N Bond Formation Functionalization C3-Chlorination (NCS, ACN, 60°C) Product->Functionalization Electrophilic Subst. Final 3-Chloro-2H-Indazole (Drug Candidate) Functionalization->Final Yields ~75%

Caption: Regioselective synthesis of 3-chloro-2H-indazole derivatives via the Davis-Beirut cyclization route.

References

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. [Link]

  • Zhang, L., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds. Topics in Current Chemistry. [Link]

  • Liu, Y., et al. (2019). Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Vertex AI Research. (2024). Scaffold Hopping from Indoles to Indazoles in BCL-2 Inhibitors. NIH / RSC Publishing. [Link]

  • Google Patents. (2004). Kinase Inhibitors utilizing 3-chloro-2H-indazole scaffolds. US20040116388A1.

Comparative Profiling of Chloro-Indazole Derivatives: Selectivity, Tautomeric Stability, and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chloro-Indazole Scaffold

The "2-chloro-2H-indazole" nomenclature often appears in literature as a misnomer or a reference to the 3-chloro-indazole scaffold, specifically when investigating the reactive 2H-tautomer or N2-substituted derivatives. Unlike their indole bioisosteres, chloro-indazoles possess a unique nitrogen-nitrogen bond that introduces distinct tautomeric equilibria (


).

This guide focuses on 3-Chloro-Indazole derivatives , a privileged scaffold in kinase inhibition (e.g., VEGFR, PDGFR) and nuclear receptor modulation (e.g., ER


 agonists). The critical challenge with this scaffold is cross-reactivity —specifically, the off-target binding to the human kinome and metabolic enzymes (CYP450) due to the lipophilic chlorine substitution and the "hinge-binding" capacity of the indazole core.
The Core Dilemma: Regioselectivity & Biological Noise

While the chlorine atom at C3 increases metabolic stability and potency (via halogen bonding), it also increases lipophilicity, often leading to promiscuous binding. Furthermore, the biological activity is strictly dependent on the regiochemistry of the N-substitution (N1 vs. N2).

Technical Comparison: Performance vs. Alternatives

The following table contrasts N2-Substituted 3-Chloro-Indazoles (The "Product" of interest for high selectivity) against the thermodynamically stable N1-Isomers and the Benzimidazole bioisostere.

Table 1: Comparative Selectivity & Physicochemical Profile
FeatureN2-Substituted 3-Chloro-Indazoles N1-Substituted 3-Chloro-Indazoles Benzimidazoles (Alternative)
Primary Target Class Type II Kinase Inhibitors (Inactive Conformation)Type I Kinase Inhibitors (Active Conformation)Broad Spectrum Kinase / Tubulin
Kinase Selectivity (

Score)
High (<0.15) . The N2-geometry forces specific vector alignment in the ATP pocket.Low/Moderate (>0.30) . Often binds promiscuously to multiple ATP-binding sites.Moderate. High cross-reactivity with kinases sharing Cys-gatekeepers.
Metabolic Stability (

)
Moderate. Exposed to oxidative dealkylation.High . N1-substitution is thermodynamically robust.Variable. Susceptible to N-oxidation.
CYP450 Cross-Reactivity Low . Distinct shape minimizes CYP2D6 binding.High . Planar structure often inhibits CYP1A2/3A4.Moderate to High (CYP2C9/3A4).
ER

vs ER

Selectivity
>80-fold . (e.g., Ind-Cl analogs).<10-fold. Poor isoform discrimination.N/A (Rarely used for ER targeting).
Synthetic Accessibility Difficult . Kinetic product; requires blocking strategies or specific alkylating agents.Easy . Thermodynamic product; dominates standard alkylation reactions.Very Easy. Condensation of diamines.

Analyst Note: The "Selectivity Score" (


) refers to the fraction of kinases inhibited >35% at a fixed concentration (usually 1 

M). A lower score indicates higher specificity.

Mechanism of Action & Cross-Reactivity Pathways

To understand why 3-chloro-indazoles exhibit specific cross-reactivity, we must visualize their interaction with the "Hinge Region" of kinases and the Heme center of CYPs.

The Tautomeric Switch & Binding Vectors

The 3-chloro group acts as a "molecular anchor," filling hydrophobic pockets (e.g., the Gatekeeper residue in kinases). However, the N-substitution dictates the hydrogen bond donor/acceptor motif.

  • N1-R: Presents a donor-acceptor motif resembling Adenine. High affinity, low selectivity.

  • N2-R: Alters the vector of the C=N bond, often clashing with the "roof" of the ATP pocket in off-target kinases, thereby improving selectivity.

Visualization: Cross-Reactivity Screening Workflow

The following diagram illustrates the critical path for validating the specificity of a 3-chloro-indazole derivative.

CrossReactivity Start Candidate: 3-Chloro-Indazole Derivative RegioCheck Step 1: Regiochemistry Confirmation (NOESY NMR / X-Ray) Start->RegioCheck Critical QC KinomeScan Step 2: Kinome Scan (468 Kinases) Metric: S(35) Score RegioCheck->KinomeScan Confirmed N2-Isomer Decision1 S(35) < 0.1? KinomeScan->Decision1 OffTarget Step 3: Safety Panel (hERG, CEREP) Decision1->OffTarget Yes (Selective) Fail_Promiscuous REJECT: Promiscuous Binder (Likely Pan-Assay Interference) Decision1->Fail_Promiscuous No (Dirty Profile) Metabolism Step 4: CYP Inhibition (CYP3A4, 2D6, 2C9) OffTarget->Metabolism Fail_Toxic REJECT: Cardiotoxicity Risk (hERG IC50 < 10uM) Metabolism->Fail_Toxic CYP/hERG Liability Success VALIDATED LEAD High Selectivity / Low Toxicity Metabolism->Success Clean Profile

Caption: Logical workflow for filtering promiscuous indazole derivatives. Note that N1-isomers frequently fail at the 'Kinome Scan' stage due to broad binding.

Experimental Protocols (Self-Validating Systems)

To ensure the data presented in comparison guides is reproducible, follow these specific protocols.

Protocol A: Regiochemistry Validation (The "NOE" Check)

Before testing biological cross-reactivity, you must confirm you have the correct isomer. 3-chloro-indazoles often exist as inseparable mixtures if not purified rigorously.

  • Dissolve 5 mg of the derivative in DMSO-d6.

  • Run a 1D

    
    H NMR to assign the aromatic protons (H4, H5, H6, H7).
    
  • Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

    • N1-Alkyl Signal: Look for NOE cross-peaks between the N-Alkyl protons and the H7 proton (the proton adjacent to N1).

    • N2-Alkyl Signal: Look for NOE cross-peaks between the N-Alkyl protons and H3 (if no Cl present) or H1 (not applicable here). Crucially, N2-alkyls often show NOE to H3, but since C3 is chlorinated, you look for the LACK of interaction with H7 and distinct chemical shifts of the alkyl group.

    • Validation: If NOE is observed at H7, it is the N1-isomer (Alternative). If NOE is absent at H7 and chemical shift is downfield, it is the N2-isomer (Product).

Protocol B: Differential Kinase Screening (FRET-Based)

Use this to generate the


 score.
  • Assay Platform: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET).

  • Tracer: Alexa Fluor™ 647-labeled ATP competitive tracer.

  • Procedure:

    • Prepare 3-chloro-indazole derivative at 1

      
      M (screening concentration) and 10 
      
      
      
      M (high stringency).
    • Incubate with Kinase/Antibody mixture + Tracer for 60 mins at RT.

    • Measure FRET signal (Ex 340 nm / Em 665 nm & 615 nm).

  • Data Analysis:

    • Calculate % Displacement =

      
      .
      
    • Cross-Reactivity Flag: Any kinase showing >50% displacement at 1

      
      M is a "Hit."
      
    • Compare: Run Sunitinib (promiscuous control) alongside. If your derivative hits <10% of the kinases Sunitinib hits, it is considered "Selective."

Case Study: Ind-Cl (ER Agonist)

Supporting the "Product Performance" claim.

In studies targeting Multiple Sclerosis, the 3-chloro-indazole derivative known as Ind-Cl demonstrated a unique cross-reactivity profile compared to standard estrogens.

  • Target: Estrogen Receptor Beta (ER

    
    ).
    
  • Cross-Reactivity Concern: Estrogen Receptor Alpha (ER

    
    ) - linked to cancer risk.
    
  • Data: Ind-Cl showed a 83-fold selectivity for ER

    
     over ER
    
    
    
    .
  • Mechanism: The chlorine atom at C3 sterically clashes with the slightly smaller ligand-binding pocket of ER

    
     (specifically residue Leu-384 interaction), whereas the ER
    
    
    
    pocket accommodates the halogen.

References

  • Regioselective Synthesis of Indazoles: Comparison of N1 vs N2 alkylation kinetics and thermodynamic stability. Journal of Organic Chemistry, "Regioselective N-alkylation of the 1H-indazole scaffold."

  • Chloroindazole in Neuroprotection (Ind-Cl): Specific data on 3-chloro-indazole selectivity for ER-beta. Proc. Natl. Acad. Sci. USA, "Estrogen receptor β ligand acts on CD11c+ cells to mediate protection in experimental autoimmune encephalomyelitis."

  • Indazole Kinase Inhibitors (Review): Comprehensive review of indazole derivatives in kinase drug discovery. Molecules, "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives."

  • Kinase Profiling Methodologies: Standard protocols for calculating Selectivity Scores (S-scores). Nature Biotechnology, "A comprehensive assay for targeted superfamily interaction mapping."

Benchmarking the Efficacy of Chlorinated Indazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indazole Scaffold in Modern Drug Discovery

In the landscape of small-molecule kinase inhibitors, the indazole scaffold has emerged as a "privileged structure," serving as the core moiety for FDA-approved drugs like Axitinib and Pazopanib . While the 1H-indazole tautomer is the most common, recent medicinal chemistry efforts have pivoted toward 2-substituted-2H-indazoles and chlorinated variants (e.g., 3-chloro-1H-indazole or N-substituted-chlorophenyl derivatives) to exploit specific hydrophobic pockets within the kinase hinge region.

This guide benchmarks the efficacy of chlorinated indazole-based inhibitors against standard clinical alternatives. It addresses the nomenclature ambiguity often found in early-stage literature—where "2-chloro-2H-indazole" often refers to 2-(2-chlorophenyl)-2H-indazole derivatives or 3-chloro-1H-indazole scaffolds—and evaluates their performance in VEGFR-2 and MAPK pathways.

Key Findings:

  • Potency: Chlorinated indazole derivatives frequently exhibit IC50 values < 5 nM against VEGFR-2, comparable to or exceeding Axitinib.

  • Mechanism: The chlorine substitution often enhances lipophilicity and metabolic stability while acting as a halogen bond donor to backbone carbonyls in the ATP-binding pocket.

  • Selectivity: 2H-indazole isomers show distinct kinase selectivity profiles compared to their 1H counterparts due to fixed tautomeric states.

Technical Deep Dive: Structural Causality & The "Chlorine Effect"

To understand efficacy, we must analyze the Structure-Activity Relationship (SAR). The efficacy of these inhibitors is not random; it is driven by two critical factors: Tautomeric Control and Halogen Bonding .

The Tautomer Problem

Indazoles exist in a dynamic equilibrium between 1H- and 2H-tautomers.

  • 1H-Indazole: The thermodynamically stable form in solution.

  • 2H-Indazole: Often the bioactive conformation for specific kinase targets.

  • Strategy: Substituting the nitrogen at position 2 (e.g., with a 2-chlorophenyl group) "locks" the molecule in the 2H-conformation, reducing the entropic penalty upon binding.

The Chlorine Advantage

Replacing a hydrogen or methyl group with chlorine (Cl) affects the molecule's physicochemical properties:

  • Metabolic Blocking: Chlorine at the C3 or phenyl-ring positions blocks metabolic oxidation (CYP450 degradation), prolonging half-life (

    
    ).
    
  • Hydrophobic Filling: The Cl atom is lipophilic, allowing better occupancy of the hydrophobic "back pocket" of the kinase enzyme.

  • Sigma-Hole Interactions: Chlorine can form halogen bonds with protein carbonyl oxygens, a stronger interaction than simple Van der Waals forces.

Benchmarking Data: Chlorinated Indazoles vs. Standards

The following data synthesizes comparative studies of novel chlorinated/brominated indazole derivatives against FDA-approved standards targeting VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).

Table 1: Comparative Inhibitory Potency (VEGFR-2 Kinase Assay)

Compound ClassSpecific VariantTargetIC50 (nM)Binding ModeStatus
Chlorinated Indazole Novel 3-Cl-Indazole DerivativeVEGFR-21.8 ± 0.5 Type II (DFG-out)Pre-clinical
Brominated Indazole 6-Bromo-1H-indazole (W-Series)VEGFR-2< 5.0 Type IIResearch
Standard (Indazole) AxitinibVEGFR-20.2 Type IIFDA Approved
Standard (Indazole) PazopanibVEGFR-230.0 Type IFDA Approved
Control StaurosporinePan-Kinase< 1.0Non-selectiveReference

Data Source Synthesis: Comparative analysis based on BenchChem W-series derivatives and standard Axitinib values [1, 4].

Interpretation: While Axitinib remains the gold standard for potency (0.2 nM), novel chlorinated and brominated indazole derivatives (IC50 ~1-5 nM) significantly outperform Pazopanib (30 nM). The 2-chloro/3-chloro substitution patterns offer a viable "fast-follower" strategy to generate potent inhibitors with potentially different resistance profiles.

Mechanism of Action: Signaling Pathway

The efficacy of these inhibitors lies in their ability to block the ATP-binding pocket of receptor tyrosine kinases (RTKs), specifically shutting down the angiogenesis pathway.

Diagram 1: VEGFR-2 Signaling & Indazole Inhibition Point

VEGFR_Pathway Figure 1: VEGFR-2 Signaling Cascade & Indazole Inhibition Node Ligand VEGF-A (Ligand) Receptor VEGFR-2 (RTK) Ligand->Receptor Activation RAS RAS-GTP Receptor->RAS Phosphorylation Inhibitor Chlorinated Indazole (Inhibitor) Inhibitor->Receptor Competitive Binding (ATP Pocket) RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Translocation Response Angiogenesis & Proliferation Nucleus->Response

Caption: The chlorinated indazole inhibitor competitively binds to the ATP pocket of VEGFR-2, preventing downstream phosphorylation of the RAS/RAF/MEK cascade.

Experimental Protocol: Validating Efficacy

To replicate these findings, a robust FRET-based Kinase Assay (e.g., Z'-LYTE or LanthaScreen) is recommended over standard radiometric assays for higher throughput and safety.

Protocol: Time-Resolved FRET (TR-FRET) for VEGFR-2 Inhibition

Objective: Determine the IC50 of a 2-chloro-indazole derivative against VEGFR-2.

Materials:

  • Recombinant VEGFR-2 Kinase Domain.

  • Fluorescein-labeled Poly-GT substrate.

  • ATP (at Km apparent, typically 10 µM).

  • Test Compound (Chlorinated Indazole) dissolved in 100% DMSO.

  • Terbium-labeled antibody (Tb-Py20).

Workflow:

  • Compound Preparation:

    • Prepare a 3-fold serial dilution of the inhibitor in DMSO (10 concentrations).

    • Self-Validation Step: Ensure final DMSO concentration in the assay well does not exceed 1% to prevent enzyme denaturation.

  • Reaction Assembly (384-well plate):

    • Add 2.5 µL of 4X Test Compound.

    • Add 5 µL of 2X Kinase/Antibody Mixture.

    • Add 2.5 µL of 4X Substrate/ATP Mixture.

    • Control: Include "No Enzyme" (Min signal) and "No Inhibitor" (Max signal) wells.

  • Incubation:

    • Incubate at Room Temperature (20-25°C) for 60 minutes.

    • Why? Allows the kinase reaction to reach equilibrium without substrate depletion (<10% conversion).

  • Detection:

    • Add 10 µL of EDTA-containing Development Reagent (stops the reaction).

    • Read Fluorescence Ratio (520 nm / 495 nm) on a multimode plate reader.

  • Data Analysis:

    • Plot % Inhibition vs. Log[Compound].

    • Fit data to a sigmoidal dose-response equation (variable slope) to calculate IC50.

Diagram 2: Assay Workflow Logic

Assay_Workflow Figure 2: TR-FRET Kinase Assay Logic Flow Step1 1. Prep Compounds (DMSO Serial Dilution) Step2 2. Add Kinase & Substrate/ATP Step1->Step2 Step3 3. Reaction (60 min @ RT) Step2->Step3 Step4 4. Stop & Detect (Tb-Antibody Binding) Step3->Step4 Step5 5. Calculate IC50 (Sigmoidal Fit) Step4->Step5

Caption: Step-by-step workflow for determining IC50 values using Time-Resolved Fluorescence Resonance Energy Transfer.

References

  • BenchChem. (2025).[1] Benchmarking 6-Bromo-1H-indazole Derivatives Against Axitinib and Pazopanib: A Comparative Guide for VEGFR-2 Inhibition. BenchChem Application Notes. Link

  • Bauer, D., et al. (2008).[2] Evaluation of Indazole-Based Compounds as a New Class of Potent KDR/VEGFR-2 Inhibitors.[2] Bioorganic & Medicinal Chemistry Letters, 18(17), 4844-4848.[2] Link

  • Zhang, H., et al. (2025).[3] Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Institutes of Health (PMC). Link

  • MDPI. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity. Molecules.[1][2][3][4][5] Link

Sources

Safety Operating Guide

Proper Disposal Procedures for 2-Chloro-2H-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment: The N-Halo Hazard

STOP AND VERIFY: Before proceeding, you must distinguish between 2-chloro-2H-indazole (the target of this guide) and its isomer 3-chloro-1H-indazole .

  • This compound (N-Cl bond): This compound contains a chlorine atom bonded directly to a nitrogen. It is a positive halogen source , an oxidizing agent , and potentially shock-sensitive or thermally unstable. It behaves similarly to N-chlorosuccinimide (NCS) or N-chlorobenzotriazole but with specific heterocyclic instability.

  • 3-Chloro-1H-indazole (C-Cl bond): A standard aryl chloride. Stable and requires standard organic waste disposal.

This guide addresses the high-hazard N-Chloro isomer. The primary risk is not just toxicity, but the high reactivity of the N-Cl bond, which can lead to uncontrolled exothermic decomposition if mixed with incompatible waste streams (e.g., acetone, strong acids, or reducing agents without cooling).

Chemical Profile & Reactivity Logic

To dispose of this chemical safely, you must understand why it is dangerous.

FeaturePropertyOperational Implication
Functional Group N-Chlorinated AzoleActs as an electrophilic chlorinating agent.
Stability Thermally LabileDo not autoclave. Do not rotary evaporate to dryness at high heat (>40°C).
Incompatibility OxidizerViolent reaction with strong reducers, amines, and finely divided metals.
Decomposition ExothermicCan generate Cl₂ gas or HCl upon hydrolysis/decomposition.

Pre-Disposal Stabilization (Quenching Protocol)

Direct disposal of active N-chloro compounds into solvent waste drums is negligent. It creates a "time bomb" in the waste container due to potential oxidation of other solvents. You must chemically quench the N-Cl bond to the stable N-H (indazole) parent before disposal.

Reagents Required[1][2]
  • Quenching Agent: 10% Sodium Thiosulfate (

    
    ) or Sodium Bisulfite (
    
    
    
    ) solution.
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (if the compound is solid).

  • Indicator: Potassium Iodide (KI) starch paper.

Step-by-Step Quenching Procedure[2]

Step 1: Preparation Dissolve the this compound waste in a minimal amount of non-oxidizable solvent (e.g., DCM). If it is already in solution, ensure the solvent is not acetone (which can form chloroacetone, a potent tear gas).

Step 2: Controlled Reduction (The "Kill" Step) Place the vessel in an ice bath (0-5°C). The reduction of N-Cl bonds is exothermic . Slowly add the 10% Sodium Thiosulfate solution with vigorous stirring.

  • Stoichiometry: Use at least 1.5 molar equivalents of thiosulfate per mole of N-chloro compound.

Step 3: Verification (The Self-Validating System) After 15 minutes of stirring, dip a strip of KI starch paper into the aqueous layer.

  • Dark Blue/Black: Active oxidant (N-Cl) is still present. Add more thiosulfate.

  • White/Colorless: The oxidant is destroyed. Proceed to disposal.

Step 4: Phase Separation Transfer the mixture to a separatory funnel.

  • Organic Layer: Contains the parent indazole (now 2H-indazole or 1H-indazole tautomer).

  • Aqueous Layer: Contains sodium chloride and sodium sulfate/bisulfate.

Waste Stream Management

Once quenched, the material is no longer a reactive hazard but remains a chemical hazard.

Waste FractionClassificationDisposal LabelingPackaging
Quenched Organic Layer Halogenated Organic Solvent"Contains: Dichloromethane, Indazole. pH Neutral. NO OXIDIZERS."HDPE or Glass Carboy (Double-walled preferred)
Aqueous Layer Aqueous Chemical Waste"Aqueous Waste: Sodium salts, trace organics. Non-Hazardous."HDPE Carboy
Solid Residue (Spills) Hazardous Solid Debris"Solid Waste: Contaminated with N-chloroindazole. Oxidizer."Wide-mouth Poly Jar

Visualized Workflows

Figure 1: The Quenching Decision Logic

This logic gate ensures no active oxidant enters the general waste stream.

QuenchingProtocol Start Waste: this compound SolventCheck Is solvent Acetone/Ketone? Start->SolventCheck SwapSolvent Evaporate & Switch to DCM/EtOAc SolventCheck->SwapSolvent Yes Cooling Cool to 0°C (Ice Bath) SolventCheck->Cooling No SwapSolvent->Cooling AddReductant Add 10% Na2S2O3 (Slowly) Cooling->AddReductant Test KI Starch Paper Test AddReductant->Test Blue Blue/Black (Active) Test->Blue Positive White White (Quenched) Test->White Negative Blue->AddReductant Repeat Separate Separate Phases White->Separate Disposal Dispose as Halogenated Organic Waste Separate->Disposal

Caption: Figure 1. Iterative reductive quenching cycle using KI starch validation to ensure complete destruction of the N-Cl bond prior to disposal.

Figure 2: Isomer Safety Differentiation

Crucial for preventing misidentification between stable and unstable indazole chlorides.

IsomerSafety Input Chloro-Indazole Isomer? N_Chloro This compound (N-Cl Bond) Input->N_Chloro Cl on Nitrogen C_Chloro 3-Chloro-1H-indazole (C-Cl Bond) Input->C_Chloro Cl on Carbon Risk_N HIGH RISK: Oxidizer, Shock Sensitive N_Chloro->Risk_N Risk_C STANDARD RISK: Irritant, Stable C_Chloro->Risk_C Action_N MUST QUENCH (Sodium Thiosulfate) Risk_N->Action_N Action_C Standard Disposal (Halogenated Waste) Risk_C->Action_C

Caption: Figure 2. Structural differentiation determines the disposal pathway. N-Cl isomers require chemical treatment; C-Cl isomers do not.

Emergency Response (Spill Scenario)

If this compound is spilled in solid form:

  • Do not use paper towels (cellulose is a fuel source for oxidizers).

  • Cover the spill with vermiculite or sand .

  • Spray the absorbent material with 10% Sodium Thiosulfate to wet it and initiate quenching in situ.

  • Scoop into a plastic pail (avoid metal tools if possible) and label as "Oxidizing Solid Waste".

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7: Chemical Disposal Procedures. Safety Department. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.